Product packaging for Bisoprolol(Cat. No.:CAS No. 66722-44-9)

Bisoprolol

Número de catálogo: B1195378
Número CAS: 66722-44-9
Peso molecular: 325.4 g/mol
Clave InChI: VHYCDWMUTMEGQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bisoprolol is a synthetic, cardioselective beta-1 adrenergic receptor blocking agent supplied for research applications . Its primary mechanism of action involves the competitive and selective antagonism of catecholamines at beta-1 adrenoceptors, which are predominantly located in cardiac myocytes and the juxtaglomerular cells of the kidney . This blockade results in negative chronotropic and inotropic effects, reducing heart rate and the force of myocardial contraction, thereby decreasing the heart's oxygen demand . Furthermore, by inhibiting beta-1 receptors in the kidneys, this compound significantly reduces the release of renin, which subsequently blocks the activation of the renin-angiotensin system, contributing to its blood pressure-lowering effects . This compound is characterized by its high bioavailability and an elimination half-life of approximately 10 to 12 hours, allowing for sustained pharmacological activity in research models . The compound is eliminated from the body via both renal excretion of the unchanged drug and hepatic metabolism to inactive metabolites . Its high selectivity for beta-1 over beta-2 adrenoceptors makes it a valuable tool for studying cardiac-specific pathways with minimal interference from pulmonary or vascular effects at standard research doses . Research into this compound focuses on its applications in models of hypertension, chronic heart failure with reduced ejection fraction (HFrEF), angina pectoris, and certain arrhythmias . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NO4 B1195378 Bisoprolol CAS No. 66722-44-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022682
Record name Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

445.0±45.0
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

7.07e-02 g/L
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66722-44-9
Record name Bisoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoprolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y41JS2NL6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bisoprolol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100-103, 100 °C
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Modulatory Effects of Bisoprolol on Cardiac Fibroblast Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a key contributor to the pathophysiology of heart failure. Beta-blockers, a cornerstone in the management of heart failure, have been suggested to exert beneficial effects beyond their hemodynamic actions, potentially by directly modulating the fibrotic process. This technical guide delves into the current understanding of the effects of bisoprolol, a selective β1-adrenergic receptor antagonist, on the activation markers of cardiac fibroblasts. We consolidate available quantitative data, provide detailed experimental methodologies for key assays, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in cardiovascular drug discovery and development.

Introduction

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the myocardium through regulated synthesis and degradation of the ECM. In response to injury or chronic stress, these cells undergo a phenotypic transformation into myofibroblasts. This activation is hallmarked by the de novo expression of alpha-smooth muscle actin (α-SMA), increased synthesis of ECM components, particularly collagen type I and type III, and the secretion of pro-fibrotic cytokines like transforming growth factor-beta (TGF-β). While this initial response is crucial for wound healing, persistent myofibroblast activation leads to pathological cardiac fibrosis, resulting in increased myocardial stiffness, impaired cardiac function, and arrhythmogenesis.

This compound is a cardioselective β1-adrenergic receptor blocker widely used in the treatment of hypertension and heart failure.[1] Its primary mechanism of action involves reducing heart rate and myocardial contractility, thereby decreasing cardiac workload and oxygen demand.[1] Emerging evidence suggests that this compound may also directly attenuate cardiac fibrosis. This guide aims to provide a detailed overview of the experimental evidence supporting this hypothesis, with a focus on the direct effects of this compound on cardiac fibroblast activation markers.

Quantitative Effects of this compound on Cardiac Fibroblast Activation Markers

The following tables summarize the available quantitative data from in vivo and clinical studies on the effects of this compound on key markers of cardiac fibroblast activation and fibrosis.

Table 1: In Vivo Effects of this compound on Cardiac Fibrosis Markers in a Mouse Model of Pressure Overload
MarkerTreatment GroupDoseChange vs. Saline Controlp-valueCitation
Collagen Volume (%) This compound5 mg/kg/day<0.05[2][3]
This compound10 mg/kg/day<0.05[2][3]
CTGF mRNA Expression This compound5 mg/kg/day<0.05[2]
This compound10 mg/kg/day<0.05[2]
Collagen 1a mRNA Expression This compound5 mg/kg/day<0.05[2]
This compound10 mg/kg/day<0.05[2]
TGF-β1 mRNA Expression This compound5 mg/kg/day<0.05[2]
This compound10 mg/kg/day<0.05[2]
CTGF Protein Expression This compound5 mg/kg/day<0.05[2]
This compound10 mg/kg/day<0.05[2]
Collagen 1a Protein Expression This compound5 mg/kg/day<0.05[2]
This compound10 mg/kg/day<0.05[2]
TGF-β1 Protein Expression This compound5 mg/kg/day<0.05[2]
This compound10 mg/kg/day<0.05[2]

Data from a study on C57BL/6J male mice with pressure overload induced by aortic banding, treated for 8 weeks.[2][3] A low dose of 2.5 mg/kg/day did not show a statistically significant reduction in these markers.[2] No significant difference was observed between the middle (5 mg/kg/day) and high (10 mg/kg/day) doses.[2]

Table 2: Effects of β-Blocker Therapy (including this compound) on Myocardial Gene Expression in Patients with Dilated Cardiomyopathy
GeneTreatmentChange from Baselinep-valueCitation
Collagen Type I β-Blocker (Carvedilol or this compound)↓ (1.08±0.72 vs. 0.65±0.26)0.024[1]
Collagen Type III β-Blocker (Carvedilol or this compound)↓ (2.06±1.81 vs. 1.05±0.74)0.018[1]

Data from a 4-month study on 17 patients with dilated cardiomyopathy. The study group included 12 patients on carvedilol and 5 on this compound. The results represent the combined effect of β-blocker therapy.[1]

Table 3: Effects of this compound on Serum Markers of Collagen Metabolism in Patients with Chronic Heart Failure
MarkerTime PointChange from Baselinep-valueCitation
C-terminal telopeptide of collagen type I (CITP) 12 months<0.05[4]
Matrix metalloproteinase (MMP)-2 12 months<0.05[4]

Data from a 12-month study on 62 patients with chronic heart failure and reduced ejection fraction treated with this compound.[4]

Signaling Pathways Implicated in the Anti-Fibrotic Effects of this compound

The anti-fibrotic effects of this compound are likely mediated through the modulation of key signaling pathways that govern cardiac fibroblast activation. The TGF-β signaling cascade is a central player in this process.

The TGF-β Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade primarily through the phosphorylation of Smad2 and Smad3.[5][6] These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those encoding for α-SMA, collagen type I, and collagen type III.[7][8] In vivo studies have shown that this compound treatment can reduce the expression of TGF-β1 at both the mRNA and protein levels in the myocardium of mice subjected to pressure overload.[2] This suggests that this compound may exert its anti-fibrotic effects, at least in part, by downregulating this critical pro-fibrotic cytokine.

TGF_beta_signaling cluster_nucleus Nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R pSmad2_3 p-Smad2/3 TGF_beta_R->pSmad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription ↑ α-SMA, Collagen I/III Gene Transcription This compound This compound This compound->TGF_beta Inhibition of expression

Figure 1: Simplified TGF-β signaling pathway in cardiac fibroblasts and the putative inhibitory effect of this compound.
Experimental Workflow for Investigating this compound's Effects

A typical experimental workflow to investigate the direct effects of this compound on cardiac fibroblast activation in vitro would involve several key steps, from cell isolation to functional analysis.

experimental_workflow start Isolate Primary Cardiac Fibroblasts culture Culture and Passage Fibroblasts start->culture treatment Treat with this compound (± Pro-fibrotic stimulus, e.g., TGF-β1) culture->treatment analysis Analyze Fibroblast Activation Markers treatment->analysis western Western Blot (α-SMA, p-Smad2/3) analysis->western qpcr qPCR (Collagen I/III mRNA) analysis->qpcr sirius_red Sirius Red Staining (Collagen Deposition) analysis->sirius_red proliferation Proliferation/Migration Assays analysis->proliferation

Figure 2: A general experimental workflow for studying the effects of this compound on cardiac fibroblasts in vitro.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess cardiac fibroblast activation.

Isolation and Culture of Adult Cardiac Fibroblasts

Objective: To obtain a pure population of primary cardiac fibroblasts for in vitro experiments.

Protocol:

  • Heart Excision and Preparation: Euthanize the animal (e.g., adult rat or mouse) according to approved institutional guidelines. Perfuse the heart with ice-cold phosphate-buffered saline (PBS) to remove blood. Excise the heart and place it in a sterile dish containing cold PBS.

  • Tissue Mincing and Digestion: Transfer the ventricles to a new dish and mince them into small pieces (1-2 mm³). Digest the minced tissue with an enzymatic solution, typically containing collagenase type II, at 37°C with gentle agitation.

  • Cell Dissociation and Cardiomyocyte Removal: Periodically triturate the digesting tissue to release individual cells. After digestion, remove the cardiomyocytes by gravity sedimentation or a short, low-speed centrifugation (e.g., 50 x g for 5 minutes).

  • Fibroblast Enrichment: Transfer the supernatant containing the non-myocyte fraction to a new tube and centrifuge at a higher speed (e.g., 500 x g for 10 minutes) to pellet the fibroblasts.

  • Plating and Culture: Resuspend the cell pellet in fibroblast growth medium (e.g., DMEM with 10% fetal bovine serum and antibiotics) and plate onto uncoated tissue culture flasks. Cardiac fibroblasts will adhere to the plastic surface more rapidly than other cell types. After a differential adhesion period (e.g., 1-2 hours), remove the non-adherent cells and replenish with fresh medium.

  • Subculture: Once confluent, detach the fibroblasts using trypsin-EDTA and subculture for experiments. It is recommended to use fibroblasts at early passages (P1-P3) to maintain their primary phenotype.

Western Blotting for α-SMA and Phosphorylated Smad2/3

Objective: To quantify the protein expression of the myofibroblast marker α-SMA and the activation of the TGF-β signaling pathway.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cultured cardiac fibroblasts with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For phosphorylated proteins, the inclusion of phosphatase inhibitors is critical.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for α-SMA or phospho-Smad2/3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, it is also important to measure the total protein levels (e.g., total Smad2/3) for normalization.

Quantitative PCR (qPCR) for Collagen Type I and III

Objective: To measure the mRNA expression levels of the major fibrillar collagens.

Protocol:

  • RNA Extraction: Following this compound treatment, lyse the cardiac fibroblasts and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for collagen type I (e.g., COL1A1) and collagen type III (e.g., COL3A1).

  • Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).

Sirius Red Staining for Collagen Deposition

Objective: To visualize and quantify collagen deposition in cell culture or tissue sections.

Protocol:

  • Sample Preparation: For cell culture, grow fibroblasts on glass coverslips. For tissue, use paraffin-embedded heart sections.

  • Fixation and Staining:

    • Fix the cells or deparaffinize and rehydrate the tissue sections.

    • Stain the samples with Picro-Sirius Red solution for 1 hour at room temperature.

  • Washing and Dehydration:

    • Briefly rinse with an acidified water solution.

    • Dehydrate the samples through a series of ethanol washes.

  • Mounting and Imaging: Clear the samples with xylene and mount with a synthetic resin. Image the stained samples using a bright-field microscope.

  • Quantification: Capture images and use image analysis software to quantify the red-stained area (collagen) relative to the total tissue or cell area.

Conclusion and Future Directions

The available evidence suggests that this compound has a beneficial effect on cardiac fibrosis, likely through the downregulation of the TGF-β signaling pathway and subsequent reduction in the expression of key fibrotic markers. The in vivo data in a mouse model of pressure overload demonstrates a dose-dependent reduction in collagen deposition and the expression of pro-fibrotic genes and proteins. Clinical studies also support an anti-fibrotic effect of β-blocker therapy, including this compound, in patients with heart failure.

However, a notable gap in the current literature is the lack of direct in vitro evidence quantifying the effects of this compound on cardiac fibroblast activation. Future research should focus on elucidating the cell-autonomous effects of this compound on cultured cardiac fibroblasts. Specifically, studies are needed to:

  • Quantify the dose-response effect of this compound on α-SMA expression and collagen synthesis at both the mRNA and protein levels in primary cardiac fibroblasts.

  • Investigate the impact of this compound on the phosphorylation of key signaling molecules in the TGF-β pathway, such as Smad2 and Smad3, in response to pro-fibrotic stimuli.

  • Explore the effects of this compound on other aspects of fibroblast function, such as proliferation, migration, and their contractile properties.

A deeper understanding of the direct molecular mechanisms by which this compound modulates cardiac fibroblast function will be invaluable for optimizing its clinical use and for the development of novel anti-fibrotic therapies for heart failure. This technical guide provides a framework for researchers to build upon, combining established methodologies with a clear understanding of the existing evidence and the key questions that remain to be answered.

References

The Impact of Bisoprolol on Mitochondrial Function in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol, a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases. Beyond its well-established hemodynamic effects, emerging evidence suggests that this compound exerts direct cellular protective effects, with a significant impact on mitochondrial function in cardiomyocytes. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates mitochondrial bioenergetics, redox signaling, and cell survival pathways in heart cells. It is designed to be a comprehensive resource, amalgamating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development in this area.

Introduction

Mitochondria are the epicenters of cardiomyocyte function, responsible for generating over 95% of the cell's ATP through oxidative phosphorylation. These dynamic organelles are also critical hubs for calcium homeostasis, reactive oxygen species (ROS) signaling, and the regulation of apoptosis. In pathological states such as ischemia-reperfusion (I/R) injury and heart failure, mitochondrial dysfunction is a central driver of myocyte death and cardiac decline. This compound's therapeutic efficacy appears to be, in part, attributable to its ability to mitigate this mitochondrial damage. This guide will dissect the multifaceted interaction between this compound and cardiac mitochondria.

Quantitative Effects of this compound on Cardiomyocyte Function

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of cardiac injury, oxidative stress, and cell viability.

Table 1: Effect of this compound on Ischemia-Reperfusion Injury Markers

ParameterModelTreatment GroupControl (I/R) GroupPercentage ChangeReference
Myocardial Infarct SizeSprague-Dawley Rats (in vivo)31%44%29.5% reduction[1]
Serum cTnISprague-Dawley Rats (in vivo)196 ± 2 pg/mL286 ± 7 pg/mL31.5% reduction[1]
Serum CK-MBSprague-Dawley Rats (in vivo)19.6 ± 0.9 ng/mL32.2 ± 2 ng/mL39.1% reduction[1]

Table 2: Effect of this compound on Markers of Oxidative Stress

ParameterModelTreatment Group (this compound + Toxin)Control (Toxin Only)Reference
Malondialdehyde (MDA)Wistar Rats (in vivo, Cadmium-induced toxicity)Significantly decreased99 ± 1.528 mmol/g tissue[2]
Superoxide Dismutase (SOD)Wistar Rats (in vivo, Cadmium-induced toxicity)36.76 ± 1.89 U/g tissue19.81 ± 0.67 U/g tissue[2]
Catalase (CAT)Wistar Rats (in vivo, Cadmium-induced toxicity)Significantly increasedReduced levels[2]
Derivatives of Reactive Oxygen Metabolites (d-ROMs)Patients with Chronic Heart Failure344 ± 82 U.CARR401 ± 106 U.CARR[3]

Table 3: Effect of this compound on Cell Viability and Apoptosis

ParameterModelObservationReference
Cell ViabilityH9c2 cells (in vitro, hypoxia/reoxygenation)Increased[1]
ApoptosisH9c2 cells (in vitro, hypoxia/reoxygenation)Decreased[1]

Note: Direct quantitative data on the effect of this compound on core mitochondrial parameters such as oxygen consumption rate, ATP synthesis, and mitochondrial membrane potential in cardiomyocytes are limited in the currently available literature. Some studies suggest that traditional beta-blockers may not directly enhance mitochondrial energy metabolism, while others indicate a potential for improved energy status through indirect mechanisms.[4][5]

Key Signaling Pathways Modulated by this compound

This compound's protective effects on cardiomyocytes are mediated through intricate signaling cascades that converge on the mitochondria.

The PI3K/AKT/GSK3β Pathway

A pivotal mechanism by which this compound confers cardioprotection against ischemia-reperfusion injury is through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK3β) signaling pathway.[1] Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inactivates GSK3β. The inhibition of GSK3β is crucial as it prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.

PI3K_AKT_GSK3_Pathway This compound This compound Beta1AR β1-AR This compound->Beta1AR Blocks PI3K PI3K Beta1AR->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits (via phosphorylation) mPTP mPTP Opening GSK3b->mPTP Promotes Cardioprotection Cardioprotection GSK3b->Cardioprotection Inhibition leads to Apoptosis Apoptosis mPTP->Apoptosis Leads to

This compound's activation of the PI3K/AKT/GSK3β pathway.
Reduction of Oxidative Stress

This compound has been shown to mitigate oxidative stress in the heart by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[2][6] Catecholamine stimulation of β1-adrenergic receptors can lead to increased ROS generation. By blocking these receptors, this compound curtails this detrimental effect. The reduction in ROS alleviates damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).

Oxidative_Stress_Pathway cluster_catecholamine Catecholamine Signaling Catecholamines Catecholamines Beta1AR β1-AR Catecholamines->Beta1AR ROS_Production ROS Production Beta1AR->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage This compound This compound This compound->Beta1AR Blocks Cardiomyocyte_Injury Cardiomyocyte Injury Mitochondrial_Damage->Cardiomyocyte_Injury

This compound's role in reducing oxidative stress.

Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of this compound on cardiomyocyte mitochondrial function.

Cell Culture and Treatment
  • Cell Line: H9c2 rat cardiomyoblasts are a commonly used cell line for in vitro studies of cardiac muscle.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Measurement of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Plating: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or subject them to experimental conditions (e.g., hypoxia-reoxygenation).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Assessment of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, in a humidified chamber.

  • Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce green, while all nuclei will fluoresce blue.

Measurement of Reactive Oxygen Species (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

  • Cell Preparation: Plate and treat cells as for other assays.

  • Probe Loading: Incubate the cells with DCFH-DA (typically 10 µM) for 30 minutes in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, total GSK3β).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary and Future Directions

The available evidence strongly indicates that this compound confers significant cardioprotective effects by mitigating mitochondrial-mediated injury. Its ability to reduce oxidative stress and activate pro-survival signaling pathways like the PI3K/AKT/GSK3β cascade underscores the importance of its mitochondrial--targeted actions.

However, to fully elucidate the therapeutic potential of this compound and to guide the development of novel cardioprotective agents, further research is warranted. Specifically, future studies should focus on:

  • Direct measurement of mitochondrial function: Quantitative analysis of this compound's direct effects on mitochondrial respiration, ATP production, and membrane potential in cardiomyocytes is crucial.

  • Elucidation of upstream mechanisms: A deeper understanding of how β1-adrenergic receptor blockade by this compound translates into the activation of downstream signaling pathways is needed.

  • In vivo validation: Translating the in vitro findings to more complex in vivo models of cardiac disease will be essential to confirm the clinical relevance of this compound's mitochondrial effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the intricate interplay between this compound and mitochondrial function in the heart.

References

The Stereoselective Pharmacology of Bisoprolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol, a highly β1-selective adrenoceptor antagonist, is a cornerstone in the management of cardiovascular diseases.[1][2][3] Marketed as a racemic mixture of its S(-) and R(+) enantiomers, its therapeutic action is predominantly attributed to one of these stereoisomers. This technical guide provides a comprehensive analysis of the differential pharmacological effects of this compound enantiomers. It delves into their distinct binding affinities, functional activities, and pharmacokinetic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways. Understanding this stereoselectivity is paramount for optimizing drug design, enhancing therapeutic efficacy, and minimizing potential adverse effects.

Introduction to Chirality in Beta-Blockers

Many beta-adrenergic blockers, including this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[4] Although chemically identical in many respects, these enantiomers can interact differently with the chiral environment of biological systems, such as receptors and enzymes. This often leads to significant differences in their pharmacodynamic and pharmacokinetic properties.[4][5] For beta-blockers, the β-blocking activity typically resides predominantly in the S(-) enantiomer.[5][6] this compound is administered clinically as a racemate, a 1:1 mixture of its S(-) and R(+) forms.[4]

Differential Pharmacodynamics of this compound Enantiomers

The primary mechanism of action for this compound is the competitive antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue. The therapeutic effects—reduction in heart rate, myocardial contractility, and blood pressure—are a direct consequence of this blockade.[1]

Receptor Binding Affinity & Functional Activity

The interaction of this compound enantiomers with adrenergic receptors is highly stereoselective. The S(-) enantiomer possesses a significantly greater affinity and blocking activity at the β1-adrenoceptor compared to the R(+) enantiomer.[7] Reports indicate that the S(-)-enantiomer of this compound has about 30 to 80 times greater β-blocking activity than its R(+)-counterpart.[7]

While specific Ki or IC50 values for the individual enantiomers are not consistently detailed across publicly available literature, the consensus in pharmacological studies is the pronounced dominance of the S(-) isomer in β1-adrenoceptor antagonism.[5][6] The high β1-selectivity of racemic this compound, which is greater than that of atenolol and betaxolol, is therefore almost entirely due to the S(-) form.[8]

Table 1: Comparative β-Adrenoceptor Selectivity of Racemic this compound

Compound Receptor Affinity Ratio (β2/β1) Reference
This compound 34.7 [8]
Atenolol 8.7 [8]
Betaxolol 12.5 [8]
Propranolol 0.59 [8]

Higher values indicate greater β1-selectivity.

Signaling Pathway of β1-Adrenoceptor Antagonism

The binding of an agonist (like norepinephrine) to the β1-adrenergic receptor activates a cascade involving G-proteins and adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This compound enantiomers interrupt this pathway by blocking the initial receptor binding. The S(-) enantiomer is a potent antagonist, effectively preventing signal transduction, while the R(+) enantiomer is significantly weaker.

G cluster_membrane Cell Membrane cluster_antagonists b1ar β1-Adrenergic Receptor gs Gs Protein (α,β,γ) b1ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts s_biso S(-)-Bisoprolol s_biso->b1ar Potent Blockade r_biso R(+)-Bisoprolol r_biso->b1ar Weak Blockade agonist Norepinephrine (Agonist) agonist->b1ar Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↑ Heart Rate) pka->response Phosphorylates Targets

β1-Adrenergic Receptor Signaling and this compound Blockade.

Differential Pharmacokinetics of this compound Enantiomers

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the this compound enantiomers show more subtle variations. Generally, the pharmacokinetics are not considered to be highly stereoselective.[9]

Absorption, Distribution, and Metabolism

This compound has a high bioavailability of around 90% due to a minor first-pass effect.[10] Studies have shown that the peak plasma concentration (Cmax) and area under the curve (AUC) are dose-proportional for both enantiomers, with no significant differences detected in half-life (t1/2) or time to reach Cmax (tmax) between the R(+) and S(-) isomers across typical dose ranges.[9]

However, minor stereoselectivity exists in its metabolism and elimination.[11] this compound is metabolized by CYP2D6 and CYP3A4 enzymes.[10][11]

  • CYP2D6: Exhibits stereoselective metabolism, favoring the R(+) enantiomer over the S(-) enantiomer.[10][11]

  • CYP3A4: Metabolism is not stereoselective.[10][11]

This results in the metabolic clearance of R(+)-bisoprolol being slightly, but significantly, larger than that of S(-)-bisoprolol.[11] Consequently, the AUC and elimination half-life of the therapeutically active S(-)-bisoprolol are slightly larger than those of the R(+) form.[11]

Table 2: Summary of Stereoselective Pharmacokinetics

Parameter S(-)-Bisoprolol R(+)-Bisoprolol Key Finding Reference
Metabolic Clearance Lower Higher R(+) enantiomer is cleared faster by metabolism. [11]
Metabolizing Enzyme CYP2D6, CYP3A4 CYP2D6, CYP3A4 CYP2D6 metabolism is stereoselective (R > S). [10][11]
Renal Tubular Secretion Lower Higher Moderate stereoselective secretion favoring R(+). [11]
AUC & Half-life Slightly Larger Slightly Smaller S(-) enantiomer has slightly greater exposure. [11]

| Plasma Protein Binding | Not Stereoselective | Not Stereoselective | No difference in binding to plasma proteins. |[11] |

Experimental Protocols

The characterization of this compound enantiomers relies on precise analytical and functional assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of S(-) and R(+) this compound for β1- and β2-adrenoceptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing β1-adrenoceptors (e.g., rat heart ventricles) or β2-adrenoceptors (e.g., rat lung).[8]

  • Radioligand: e.g., [3H]Dihydroalprenolol (DHA) or [3H]CGP-12177 (a non-selective β-antagonist).[8]

  • S(-) and R(+) this compound enantiomers of high purity.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters and a cell harvester for separation.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the source tissue (e.g., rat heart) in a buffer and centrifuge to pellet the crude membrane fraction. Resuspend the pellet to a specific protein concentration.

  • Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]DHA), and varying concentrations of the unlabeled competitor (S(-) or R(+) this compound).

  • Nonspecific Binding: Prepare a set of tubes with an excess of a high-affinity unlabeled ligand (e.g., propranolol) to determine nonspecific binding.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G prep 1. Membrane Preparation (e.g., from Rat Heart) setup 2. Assay Incubation - Membranes - [3H]Radioligand - this compound Enantiomer (Competitor) prep->setup sep 3. Rapid Filtration (Separates Bound from Free Ligand) setup->sep count 4. Scintillation Counting (Measures Bound Radioactivity) sep->count analysis 5. Data Analysis (IC50 → Ki Calculation) count->analysis

Workflow for a Radioligand Receptor Binding Assay.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)

To analyze the enantiomers individually, they must first be separated from the racemate.

Objective: To achieve baseline separation of S(-) and R(+) this compound for quantification.

Protocol:

  • System: An HPLC system equipped with a UV or fluorescence detector.

  • Chiral Stationary Phase (CSP): A chiral column is essential. Examples include polysaccharide-based columns (e.g., Chiralcel OD) or macrocyclic antibiotic columns (e.g., Chirobiotic V).[12][13]

  • Mobile Phase: A mixture of solvents, often non-polar (like n-hexane) and polar (like isopropanol), with a small amount of an amine modifier (like diethylamine or triethylamine) to improve peak shape.[12]

  • Sample Preparation: Dissolve the racemic this compound standard or sample in the mobile phase.

  • Injection & Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate and temperature.[12] The enantiomers will interact differently with the CSP and elute at different retention times.

  • Detection: Monitor the column effluent at a suitable wavelength (e.g., 276 nm).

  • Quantification: The peak area for each enantiomer is proportional to its concentration.

Conclusion and Implications

The pharmacological activity of this compound is highly stereoselective, with the S(-) enantiomer being the eutomer responsible for the therapeutic β1-adrenergic blockade. The R(+) enantiomer is largely inactive as a beta-blocker. While pharmacokinetic differences between the enantiomers are statistically significant, they are small and likely not of major clinical consequence in the dose ranges typically used.[9][11]

For drug development professionals, this knowledge underscores the potential benefits of developing single-enantiomer (enantiopure) drugs. An enantiopure S(-)-bisoprolol formulation could theoretically offer the same therapeutic benefit as the racemate at half the dose, reducing the "isomeric ballast" contributed by the inactive R(+) enantiomer and potentially lowering the risk of off-target effects or metabolic burden.[7] The detailed methodologies provided herein serve as a foundation for the precise characterization and quality control required for the research and development of such chiral pharmaceuticals.

References

Investigating Bisoprolol's Effects on Ion Channels in Sinoatrial Node Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the mechanisms by which bisoprolol, a cardioselective β1-adrenergic receptor antagonist, modulates ion channel function within the sinoatrial (SA) node cells, the heart's primary pacemaker. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, experimental data, and methodologies relevant to understanding this compound's chronotropic effects.

Primary Mechanism of Action: β1-Adrenergic Blockade

This compound's principal effect on the SA node is initiated by its high affinity and selectivity for β1-adrenergic receptors.[1][2] By competitively inhibiting these receptors, this compound antagonizes the effects of catecholamines like norepinephrine and epinephrine. This blockade disrupts the downstream signaling cascade that normally increases heart rate.

The canonical β1-adrenergic signaling pathway in SA node cells begins with agonist binding, which activates the stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4] cAMP then directly binds to and modulates specific ion channels and activates Protein Kinase A (PKA), which phosphorylates various channel proteins, altering their function.[2][5] this compound's intervention at the receptor level effectively dampens this entire signaling cascade, leading to a reduction in heart rate.[2][3]

G cluster_0 β1-Adrenergic Signaling Pathway in Sinoatrial Node Catecholamines Catecholamines (Epinephrine, Norepinephrine) B1AR β1-Adrenergic Receptor Catecholamines->B1AR Activates Gs Gs Protein B1AR->Gs Activates This compound This compound This compound->B1AR Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (HCN, L-type Ca2+, K+) cAMP->Channels Directly Modulates (e.g., HCN) PKA->Channels Phosphorylates Response Increased Heart Rate (Positive Chronotropy) Channels->Response Leads to

Caption: this compound's blockade of the β1-adrenergic signaling cascade.

Effects on Specific Sinoatrial Node Ion Channels

This compound's reduction of intracellular cAMP and PKA activity indirectly modulates several key ion currents responsible for pacemaker activity.

The Funny Current (If) - HCN Channels

The "funny" current (If), carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a critical component of the diastolic depolarization phase in SA node cells.[3][4] This inward current of sodium and potassium ions activates upon hyperpolarization at the end of an action potential, initiating the slow depolarization that leads to the next heartbeat.[3] The activity of HCN channels, particularly the HCN4 isoform which is highly expressed in the SA node, is directly enhanced by cAMP binding.[3]

By blocking the β1-receptor and subsequently lowering cAMP levels, this compound reduces the activation of If.[3][4] This leads to a slower rate of diastolic depolarization, a prolonged sinus cycle length, and ultimately, a decreased heart rate.[6] In pathological conditions such as heart failure (HF), where SA node dysfunction is common, this compound has been shown to reverse the down-regulation of HCN4 mRNA expression, suggesting a role in restoring nodal function.[7][8]

L-type Calcium Current (ICa,L)

The L-type calcium current (ICa,L) is essential for the upstroke of the action potential in SA node cells and also contributes to the later phase of diastolic depolarization.[9] The activity of L-type Ca2+ channels is significantly enhanced by PKA-dependent phosphorylation.[2] this compound's inhibition of the β1-AR/cAMP/PKA pathway leads to reduced phosphorylation of these channels, decreasing ICa,L. This contributes to the negative chronotropic effect by slowing both the action potential upstroke and the rate of diastolic depolarization.

Potassium Currents (IK)

Potassium currents are fundamental to the repolarization phase of the action potential. The two main delayed rectifier potassium currents in the heart are the rapid (IKr) and slow (IKs) components.[10] β-adrenergic stimulation is known to significantly enhance IKs via PKA-mediated phosphorylation, which helps to shorten the action potential duration at high heart rates.[5]

This compound, by blocking this pathway, is expected to decrease IKs activity. Unlike some other beta-blockers, this compound has been shown to have no direct inhibitory effect on the transient outward potassium current (Ito), carried by Kv4.3 channels, highlighting its selective, indirect mechanism of action on potassium channels.[11]

Sodium Channels (INa)

While the fast sodium current is more prominent in atrial and ventricular myocytes, specific sodium channel isoforms (e.g., Nav1.1, Nav1.6) are present in the SA node and contribute to its function.[1][7] Interestingly, in a rat model of heart failure, treatment with this compound was found to partially reverse the pathological down-regulation of Nav1.1 and Nav1.6 mRNA expression in the SA node.[7] This indicates that in certain disease states, this compound may help normalize ion channel expression, thereby improving SA node function.[7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's effects on ion channel expression and overall electrophysiology of the SA node.

Table 1: Effect of this compound on Ion Channel mRNA Expression in Heart Failure Rat SA Node Data synthesized from studies investigating this compound's effects in volume overload-induced heart failure models.

Ion Channel SubunitConditionRelative mRNA ExpressionReference
HCN4 Sham (Control)~1.04[8]
Heart Failure (Placebo)Decreased to ~0.09[8]
Heart Failure + this compoundRestored to ~0.99[8]
Nav1.1 Heart Failure (Placebo)Significantly Reduced[7]
Heart Failure + this compoundPartially Reversed Reduction[7]
Nav1.6 Heart Failure (Placebo)Significantly Reduced[7]
Heart Failure + this compoundPartially Reversed Reduction[7]

Table 2: Summary of this compound's Indirect Effects on Ion Channel Currents in SAN Cells

Ion CurrentPrimary ChannelRole in APEffect of β-Adrenergic StimulationEffect of this compound
If HCN4, HCN2Diastolic DepolarizationIncreases CurrentDecreases Current
ICa,L Cav1.2, Cav1.3AP Upstroke, Diastolic DepolarizationIncreases CurrentDecreases Current
IKs KCNQ1/KCNE1RepolarizationIncreases CurrentDecreases Current
Ito Kv4.3Early RepolarizationMinimalNo direct block[11]

Table 3: Electrophysiological Effects of this compound on Human Sinoatrial and Atrioventricular Nodes Data from human electrophysiological studies following intravenous this compound administration.

ParameterEffect of this compound (5-10 mg IV)Reference
Sinus Cycle Length Significantly Prolonged[6][12]
Corrected Sinus Node Recovery Time Significantly Prolonged (+20%)[6][12][13]
Heart Rate Significantly Decreased[1][13]
AH Interval Significantly Prolonged[6][12]
AV Node Effective Refractory Period Significantly Prolonged[6][12]
AV Node Functional Refractory Period Significantly Prolonged[6][12]

Experimental Protocols: Patch-Clamp Electrophysiology

The gold-standard technique for investigating the function of ion channels is the patch-clamp method.[14] The following protocol provides a generalized methodology for whole-cell patch-clamp recording from isolated SA node cells to study the effects of this compound.

Sinoatrial Node Myocyte Isolation
  • Animal Model: Typically, rabbits or mice are used. The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Enzymatic Digestion: The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions, followed by perfusion with a solution containing enzymes such as collagenase and protease to digest the extracellular matrix.

  • Dissection & Dissociation: The SA node region is carefully dissected, minced, and gently agitated in the enzyme solution to release single, relaxed myocytes.

  • Storage: Isolated cells are stored in a high-K+ solution and used for recording within a few hours.

Solutions and Reagents
  • Extracellular (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose; pH adjusted to 7.4 with NaOH. This compound is added to this solution at the desired final concentration.

  • Pipette (Intracellular) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 Mg-ATP, 0.1 GTP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[15] Specific compositions may vary depending on the target current being isolated.

Whole-Cell Recording Procedure
  • Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[15][16]

  • Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the heated (35-37°C) extracellular solution.

  • Giga-seal Formation: The micropipette is lowered onto a single, healthy myocyte. Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[17]

  • Whole-Cell Access: A brief pulse of stronger suction or a voltage "zap" is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[17]

  • Data Acquisition:

    • Voltage-Clamp Mode: The membrane potential is "clamped" at a set value, and the current flowing across the membrane is measured. Specific voltage protocols (e.g., step protocols) are used to elicit and measure individual ion currents (e.g., If, ICa,L).[14]

    • Current-Clamp Mode: The current injected into the cell is controlled (typically set to zero), and changes in the membrane potential (i.e., action potentials) are recorded.[14]

  • Drug Application: After obtaining a stable baseline recording, the superfusion solution is switched to one containing this compound to record its effects.

G cluster_workflow Patch-Clamp Experimental Workflow Isolate 1. Isolate SA Node Myocytes (Enzymatic Digestion) Plate 2. Plate Cells in Recording Chamber Isolate->Plate Pipette 3. Approach Cell with Micropipette Plate->Pipette Seal 4. Form Giga-Ohm Seal Pipette->Seal Rupture 5. Rupture Membrane (Whole-Cell Access) Seal->Rupture RecordBase 6. Record Baseline Activity (Voltage/Current Clamp) Rupture->RecordBase ApplyDrug 7. Perfuse with this compound RecordBase->ApplyDrug RecordDrug 8. Record Drug Effect ApplyDrug->RecordDrug Analyze 9. Data Analysis RecordDrug->Analyze

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound exerts its negative chronotropic effect on sinoatrial node cells primarily through the selective blockade of β1-adrenergic receptors. This action inhibits the adenylyl cyclase/cAMP/PKA signaling pathway, leading to the downstream modulation of multiple key ion channels. The primary consequences are a reduction in the pacemaker "funny" current (If) and the L-type calcium current (ICa,L), which collectively slow the rate of diastolic depolarization and decrease the heart rate. Furthermore, in certain pathophysiological contexts like heart failure, this compound may contribute to the normalization of ion channel expression, suggesting a role in reversing electrical remodeling. This multifaceted impact on the ion channels of the SA node underscores its efficacy as a heart-rate-lowering agent.

References

Bisoprolol's Cardioprotective Role in Myocardial Injury via the PI3K/AKT/GSK3β Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the cardioprotective effects of bisoprolol, a selective β1-adrenergic receptor antagonist, in the context of myocardial injury. A primary focus is placed on its interaction with the pivotal pro-survival PI3K/AKT/GSK3β signaling pathway. The information presented herein is synthesized from preclinical studies, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular interactions and workflows.

The PI3K/AKT/GSK3β Pathway: A Cornerstone of Cardiomyocyte Survival

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 beta (GSK3β) cascade is a critical intracellular signaling pathway that governs cell growth, proliferation, metabolism, and survival.[1][2] In the myocardium, its activation is a potent defense mechanism against cellular stress, particularly ischemia-reperfusion injury (IRI).[1][2][3]

  • PI3K (Phosphatidylinositol 3-kinase): Activated by various upstream signals, including growth factors and G-protein coupled receptors.[2][3]

  • AKT (Protein Kinase B): A serine/threonine kinase that is activated by PI3K. Once phosphorylated, AKT becomes a central node, phosphorylating numerous downstream targets to promote cell survival.[2][4]

  • GSK3β (Glycogen Synthase Kinase 3 beta): A key downstream target of AKT. In a resting state, GSK3β is active and can promote apoptosis.[1][5] Phosphorylation by AKT at the Ser9 residue inactivates GSK3β, thereby suppressing its pro-apoptotic functions.[1][2] This inactivation is a crucial step in cardioprotection, as it prevents the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death cascades.[1][2][5]

Myocardial ischemia-reperfusion injury disrupts this delicate balance, often leading to the suppression of this pro-survival pathway and promoting cardiomyocyte apoptosis.[1][6]

cluster_membrane Cell Membrane Receptors Receptors PI3K PI3K Receptors->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylates) GSK3b_inactive p-GSK3β (Inactive) AKT->GSK3b_inactive Inactivates (Phosphorylates) GSK3b_active GSK3β (Active) Apoptosis Apoptosis GSK3b_active->Apoptosis Promotes Survival Cell Survival (Anti-Apoptosis) GSK3b_inactive->Survival

Caption: The canonical PI3K/AKT/GSK3β signaling pathway.

This compound's Mechanism of Action on the PI3K/AKT/GSK3β Pathway

Studies have demonstrated that this compound confers its cardioprotective effects against ischemia-reperfusion injury by directly engaging and activating the PI3K/AKT/GSK3β pathway.[7] Pre-treatment with this compound leads to increased phosphorylation of both AKT and GSK3β.[7] This action effectively "primes" the cardiomyocytes for survival against an impending ischemic insult.

The mechanism involves the following key steps:

  • Pathway Activation: this compound administration stimulates the upstream components of the pathway, leading to the activation of PI3K.

  • AKT Phosphorylation: Activated PI3K leads to the robust phosphorylation and activation of AKT.

  • GSK3β Inactivation: Activated AKT then phosphorylates GSK3β, switching it to its inactive state.

  • Cardioprotective Outcomes: The inactivation of GSK3β suppresses apoptosis and reduces the production of damaging reactive oxygen species (ROS), ultimately preserving myocardial tissue and function.[7]

The critical role of this pathway is confirmed by experiments using PI3K inhibitors, such as LY294002. When co-administered with this compound, LY294002 completely abolishes the phosphorylation of AKT and GSK3β, and consequently negates the drug's protective effects.[7] Furthermore, silencing GSK3β with specific siRNA confirms that suppressing this molecule is a key step through which this compound protects cardiomyocytes from hypoxia/reoxygenation-induced injury.[7]

This compound This compound PI3K PI3K This compound->PI3K Activates AKT p-AKT (Active) PI3K->AKT LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K Inhibits GSK3b p-GSK3β (Inactive) AKT->GSK3b Protection Cardioprotection (↓ Apoptosis, ↓ ROS) GSK3b->Protection

Caption: this compound's activation of the PI3K/AKT/GSK3β pathway.

Experimental Protocols and Methodologies

The cardioprotective effects of this compound via the PI3K/AKT/GSK3β pathway have been validated through rigorous in vivo and in vitro experimental models.[7]

In Vivo Model: Myocardial Ischemia-Reperfusion in Rats
  • Animal Model: Male Sprague-Dawley (SD) rats are utilized.[7]

  • Treatment Protocol: this compound is administered via oral gavage prior to the surgical procedure.[7]

  • Ischemia-Reperfusion (I/R) Procedure: Animals are subjected to a 30-minute period of myocardial ischemia, induced by ligating a coronary artery, followed by 4 hours of reperfusion where the ligature is removed.[7]

  • Key Endpoints Measured:

    • Myocardial Infarct Size: The area of necrotic tissue is quantified as a percentage of the total area at risk.[7]

    • Serum Cardiac Biomarkers: Blood samples are analyzed for levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB), which are specific indicators of myocardial damage.[7]

In Vitro Model: Hypoxia/Reoxygenation in Cardiomyocytes
  • Cell Line: H9c2 cells, a rat cardiomyocyte cell line, are used.[7][8]

  • Hypoxia/Reoxygenation (H/R) Protocol: Cells are subjected to a period of hypoxia (low oxygen) to simulate ischemia, followed by a period of reoxygenation to mimic reperfusion.[7][8]

  • Experimental Groups:

    • Control

    • H/R alone

    • H/R + this compound

    • H/R + this compound + LY294002 (PI3K inhibitor)

    • H/R + GSK3β-specific siRNA (to silence the GSK3β gene)

  • Key Endpoints Measured:

    • Cell Viability: Assessed to determine the percentage of living cells after H/R stress.[7][8]

    • Apoptosis: Quantified to measure the rate of programmed cell death.[7][8]

    • Reactive Oxygen Species (ROS) Production: Measured to assess the level of oxidative stress, a key driver of reperfusion injury.[7][8]

    • Protein Phosphorylation: Western blot analysis is used to measure the levels of phosphorylated AKT (p-AKT) and phosphorylated GSK3β (p-GSK3β), indicating the activation state of the pathway.[7]

cluster_invivo In Vivo Model cluster_invitro In Vitro Model rats Sprague-Dawley Rats vivo_treat Oral this compound rats->vivo_treat ir Ischemia (0.5h) Reperfusion (4h) vivo_measure Measure: - Infarct Size - Serum cTnI - Serum CK-MB ir->vivo_measure vivo_treat->ir cells H9c2 Cardiomyocytes vitro_treat Treatments: - this compound - LY294002 - GSK3β siRNA cells->vitro_treat hr Hypoxia/ Reoxygenation vitro_measure Measure: - Cell Viability - Apoptosis - ROS Production - Western Blot (p-AKT, p-GSK3β) hr->vitro_measure vitro_treat->hr

Caption: Experimental workflow for investigating this compound's effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's effect on myocardial injury.

Table 1: In Vivo Efficacy of this compound in a Rat I/R Model
ParameterI/R Group (Control)This compound + I/R Group
Myocardial Infarct Size (%) 44%31%
Serum cTnI (pg/mL) 286 ± 7196 ± 2
Serum CK-MB (ng/mL) 32.2 ± 219.6 ± 0.9
Data derived from a study by Sun et al. (2020).[7] All differences between groups were statistically significant (P < 0.05).
Table 2: In Vitro Effects of this compound on H9c2 Cells Subjected to Hypoxia/Reoxygenation (H/R)
ParameterH/R Group (Control)H/R + this compoundH/R + this compound + LY294002
Cell Viability DecreasedIncreasedDecreased (Effect blocked)
Apoptosis IncreasedDecreasedIncreased (Effect blocked)
ROS Production IncreasedDecreasedIncreased (Effect blocked)
AKT Phosphorylation LowIncreasedLow (Effect blocked)
GSK3β Phosphorylation LowIncreasedLow (Effect blocked)
This table represents a qualitative summary based on the findings that this compound increased cell viability and decreased apoptosis and ROS production, effects that were eliminated by the PI3K inhibitor LY294002.[7]

Conclusion and Implications for Drug Development

The evidence strongly indicates that this compound protects the myocardium against ischemia-reperfusion injury by activating the pro-survival PI3K/AKT/GSK3β signaling pathway.[7] This activation leads to a significant reduction in myocardial infarct size, a decrease in the release of cardiac damage biomarkers, and the inhibition of cardiomyocyte apoptosis and oxidative stress.[7]

For researchers and drug development professionals, these findings are significant for several reasons:

  • Mechanistic Insight: They provide a clear molecular mechanism for the established clinical benefits of a widely used beta-blocker, moving beyond simple hemodynamics.

  • Therapeutic Targeting: GSK3β emerges as a validated downstream target for cardioprotection.[1] Developing novel therapeutics that can specifically modulate the activity of GSK3β or other nodes in this pathway could offer more targeted and potent strategies for treating myocardial infarction and other ischemic heart diseases.

  • Biomarker Development: The phosphorylation status of AKT and GSK3β could serve as potential biomarkers to assess the efficacy of cardioprotective agents in preclinical models.

References

bisoprolol's potential off-target effects in cardiovascular research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bisoprolol's Potential Off-Target Effects in Cardiovascular Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a widely prescribed cardioselective β1-adrenergic receptor (β1-AR) antagonist, valued for its efficacy in treating hypertension, heart failure, and coronary artery disease.[1][2] Its primary therapeutic action is attributed to the canonical blockade of the Gs-protein-coupled signaling cascade, which reduces heart rate and myocardial oxygen demand.[1] However, emerging research indicates that the pharmacological profile of this compound is more complex, involving a range of potential "off-target" effects. These effects, which occur independently of or parallel to canonical β1-AR antagonism, encompass interactions with alternative signaling pathways, direct modulation of other ion channels, and effects on non-myocyte cardiac cells. This technical guide provides a comprehensive overview of these non-canonical actions of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for cardiovascular researchers.

On-Target vs. Off-Target Pharmacology of this compound

On-Target Effect: The well-established on-target effect of this compound is the competitive antagonism of the β1-AR, primarily in cardiomyocytes. This action inhibits the downstream Gαs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to negative chronotropic and inotropic effects.[1]

Off-Target Effects: For the purpose of this guide, "off-target" effects are defined as any molecular interactions and subsequent cellular responses that are not mediated by the canonical Gαs-protein pathway blockade. This includes:

  • Biased Agonism: Preferential activation of G-protein-independent signaling pathways, such as those mediated by β-arrestin.

  • Receptor Cross-Talk: Influencing other receptor systems or signaling cascades.

  • Direct Ion Channel Modulation: Interacting directly with ion channels in a manner independent of β1-AR.

  • Effects on Non-Myocyte Cells: Direct actions on cardiac fibroblasts, endothelial cells, or other cell types within the myocardium.

Quantitative Analysis of this compound's Receptor Selectivity and Off-Target Interactions

A key aspect of understanding this compound's profile is its high selectivity for the β1-AR over the β2-AR, which minimizes off-target effects related to β2-AR blockade (e.g., bronchoconstriction).[3] Beyond this, studies have identified interactions with other molecular targets.

Target Parameter Value Cell/Tissue Type Significance Reference
β1-Adrenergic Receptor (Site 1) Ki20.0 nMIntact Rat Ventricular MyocytesHigh-affinity primary binding site[4]
β1-Adrenergic Receptor (Site 2) Ki918 nMIntact Rat Ventricular MyocytesLow-affinity secondary binding site[4]
β1-Adrenergic Receptor Selectivity Ratio (β1/β2)~102Not SpecifiedHigh cardioselectivity[5]
M-type K+ Current (IK(M)) IC501.21 µMPituitary GH3 CellsDirect ion channel inhibition
erg-mediated K+ Current (IK(erg)) IC506.42 µMPituitary GH3 CellsDirect ion channel inhibition

Off-Target Signaling Pathways and Cellular Effects

Cardioprotection via the PI3K/AKT/GSK3β Pathway

Recent evidence has illuminated a significant off-target cardioprotective mechanism of this compound that is activated during ischemia-reperfusion (I/R) injury. This pathway is independent of its beta-blocking activity and involves the activation of the pro-survival PI3K/AKT/GSK3β cascade.

  • Mechanism: this compound treatment has been shown to increase the phosphorylation of AKT and its downstream target, Glycogen Synthase Kinase 3 Beta (GSK3β).[6] Phosphorylation inactivates GSK3β, preventing the opening of the mitochondrial permeability transition pore (mPTP) and subsequent apoptosis. This effect was shown to be reversible by the PI3K inhibitor LY294002, confirming the pathway's dependence on PI3K.[6]

  • Functional Outcomes: In preclinical models of I/R, this compound administration led to a significant reduction in myocardial infarct size, decreased levels of cardiac injury biomarkers (cTnI and CK-MB), reduced apoptosis, and lowered production of reactive oxygen species (ROS).[6]

PI3K_AKT_Pathway This compound This compound Unknown_R Unknown Receptor or Mechanism This compound->Unknown_R Activates (?) PI3K PI3K Unknown_R->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) GSK3b GSK3β pAKT->GSK3b Phosphorylates pGSK3b p-GSK3β (Inactive) mPTP mPTP Opening GSK3b->mPTP Promotes pGSK3b->mPTP Inhibits Cardioprotection Cardioprotection pGSK3b->Cardioprotection Apoptosis Apoptosis mPTP->Apoptosis

Caption: this compound's cardioprotective PI3K/AKT/GSK3β signaling pathway.

Biased Agonism and β-Arrestin Signaling

While some β-blockers, such as carvedilol, are well-documented biased agonists that stimulate β-arrestin signaling, the evidence for this compound is less direct.[7] β-arrestins are scaffolding proteins that, upon recruitment to a GPCR, can initiate signaling cascades independent of G-proteins, often involving transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of kinases like ERK.[8]

Metoprolol, another β1-selective blocker, has been shown to induce cardiac fibrosis through a G-protein-independent pathway requiring G protein-coupled receptor kinase 5 (GRK5) and β-arrestin2.[9] Given the structural and functional similarities, it is plausible that this compound could engage in similar signaling, although this requires further specific investigation. Such a pathway could represent a potential liability, contrasting with the beneficial β-arrestin signaling seen with other ligands.[9]

Biased_Agonism_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Blocker Biased Ligand (e.g., some β-blockers) B1AR β1-AR Beta_Blocker->B1AR Binds GRK GRK B1AR->GRK Recruits B_Arrestin β-Arrestin B1AR->B_Arrestin Recruits GRK->B1AR Phosphorylates ERK_Pathway ERK Pathway B_Arrestin->ERK_Pathway Activates Gene_Expression Altered Gene Expression ERK_Pathway->Gene_Expression

Caption: Hypothetical β-arrestin-mediated signaling by a biased β-blocker.

Direct Anti-Fibrotic Effects

This compound demonstrates anti-fibrotic effects in the pressure-overloaded heart, which may extend beyond the secondary benefits of reduced hemodynamic stress.[10]

  • Mechanism: Studies in mice subjected to aortic banding show that this compound treatment significantly reduces both interstitial and perivascular cardiac fibrosis.[10] This is accompanied by a marked downregulation in the mRNA and protein expression of key pro-fibrotic markers, including:

    • Connective tissue growth factor (CTGF)

    • Collagen 1a

    • Transforming growth factor-beta 1 (TGF-β1)

  • Significance: These findings suggest a direct modulatory effect on the signaling pathways that govern the proliferation of cardiac fibroblasts and their differentiation into extracellular matrix-producing myofibroblasts.[10]

Fibrotic Marker Effect of this compound (vs. Saline in Aortic Banding Model) Reference
CTGF Significant Reduction (mRNA and Protein)[10]
Collagen 1a Significant Reduction (mRNA and Protein)[10]
TGF-β1 Significant Reduction (mRNA and Protein)[10]
Collagen Volume Significant Reduction (Interstitial & Perivascular)[10]
Direct Modulation of Potassium Ion Channels

Work in pituitary and hippocampal cell lines has revealed that this compound can directly suppress specific potassium currents independently of its β1-AR antagonism.[11]

  • Mechanism: this compound inhibits M-type (IK(M)) and erg-mediated (IK(erg)) potassium currents with IC50 values of 1.21 µM and 6.42 µM, respectively. This inhibitory effect was not prevented by the addition of a β-agonist, indicating the action is not mediated through the β-adrenergic receptor.[11]

  • Potential Significance: While these findings are in non-cardiac cells, potassium channels are crucial for regulating cardiac action potential duration and rhythm. Direct modulation of cardiac potassium channels like IKr (the cardiac equivalent of IK(erg)) could have pro- or anti-arrhythmic consequences, representing a critical area for further cardiovascular-specific investigation.

Key Experimental Protocols

Radioligand Binding Assay (for Affinity/Selectivity)

This assay is the gold standard for determining the binding affinity (Ki) of a drug for its receptor.[12][13]

Binding_Assay_Workflow N1 Prepare Membranes (from tissue or cell culture) N2 Incubate Membranes with: 1. Fixed [3H]-Radioligand 2. Varying concentrations of this compound N1->N2 N3 Separate Bound from Free Ligand (via vacuum filtration on GF/C filters) N2->N3 N4 Quantify Bound Radioactivity (using scintillation counting) N3->N4 N5 Data Analysis (Non-linear regression to determine IC50) N4->N5 N6 Calculate Ki (using Cheng-Prusoff equation) N5->N6

Caption: Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Membrane Preparation: Homogenize cardiac tissue or cultured cells expressing the receptor of interest in a cold lysis buffer. Perform differential centrifugation to isolate the membrane fraction.[14] Resuspend the membrane pellet in an appropriate binding buffer.[15]

  • Competitive Binding Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β-adrenoceptors) and a range of concentrations of unlabeled this compound.[4][15]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[15]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]

Western Blot for PI3K/AKT Pathway Activation

This protocol is used to quantify the phosphorylation (activation) status of key signaling proteins.

Protocol Steps:

  • Cell/Tissue Treatment: Culture cardiomyocytes (e.g., H9c2 cells) and subject them to experimental conditions (e.g., hypoxia/reoxygenation) in the presence or absence of this compound.[6]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by molecular weight by running equal amounts of total protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473, anti-phospho-GSK3β Ser9).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with antibodies for the total forms of the proteins (e.g., anti-total-AKT) and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensity using densitometry software.

In Vivo Model of Cardiac Fibrosis

The aortic banding (AB) model in mice is commonly used to induce pressure overload, leading to cardiac hypertrophy and fibrosis, mimicking aspects of human heart disease.[10]

InVivo_Fibrosis_Workflow cluster_analysis N1 Aortic Banding (AB) Surgery in Mice to Induce Pressure Overload N2 Randomize Mice into Treatment Groups: - Sham + Saline - AB + Saline - AB + this compound (various doses) N1->N2 N3 Chronic Treatment (e.g., 8 weeks via oral gavage) N2->N3 N4 Functional Assessment (Echocardiography, Hemodynamics) N3->N4 N5 Sacrifice and Tissue Collection (Hearts, Lungs) N4->N5 N6 Endpoint Analysis N5->N6 N6a Histology: Picrosirius Red for Collagen N6->N6a N6b Gene/Protein Expression: qRT-PCR / Western Blot for CTGF, TGF-β1, Collagen 1a N6->N6b N6c Hypertrophy Metrics: Heart Weight / Body Weight Ratio N6->N6c

Caption: Workflow for an in vivo study of this compound's anti-fibrotic effects.

Protocol Steps:

  • Surgical Procedure: Anesthetize mice and perform a partial constriction of the transverse aorta (aortic banding) to create a pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the actual constriction.[10][16]

  • Treatment: Administer this compound (e.g., 2.5, 5, or 10 mg/kg/day) or saline vehicle daily via oral gavage for a specified period (e.g., 8 weeks).[16]

  • Functional Monitoring: Periodically assess cardiac function using non-invasive methods like echocardiography to measure parameters such as ejection fraction, fractional shortening, and wall thickness.

  • Terminal Analysis: At the end of the study, perform terminal hemodynamic measurements. Harvest hearts and other organs.

  • Histological Analysis: Fix heart tissue, embed in paraffin, and section. Stain sections with Picrosirius red to visualize and quantify collagen deposition (fibrosis).[10]

  • Molecular Analysis: Extract RNA and protein from heart tissue to measure the expression of fibrotic and hypertrophic markers via qRT-PCR and Western blotting.

Conclusion and Future Directions

The pharmacological actions of this compound in the cardiovascular system are more nuanced than simple β1-AR blockade. Evidence points to clinically relevant off-target effects, including the activation of pro-survival pathways like PI3K/AKT, direct anti-fibrotic actions, and modulation of ion channels. These non-canonical mechanisms may contribute significantly to its therapeutic efficacy, particularly in complex pathologies like heart failure and ischemia-reperfusion injury.

For drug development professionals and researchers, a thorough understanding of these off-target effects is critical. Future research should aim to:

  • Clarify Biased Agonism: Unequivocally determine if this compound acts as a biased agonist at the β1-AR in cardiac cells and delineate the functional consequences of any β-arrestin-mediated signaling.

  • Investigate Cardiac Ion Channels: Assess the direct effects of this compound on key cardiac potassium and sodium channels to understand its full electrophysiological profile.

  • Deconvolute Anti-Fibrotic Mechanisms: Elucidate the precise molecular pathway by which this compound suppresses the expression of pro-fibrotic genes in cardiac fibroblasts.

By exploring these off-target avenues, the full therapeutic potential of this compound and related compounds can be better understood and potentially leveraged for the development of next-generation cardiovascular drugs with improved efficacy and safety profiles.

References

Bisoprolol's Role in Modulating Inflammatory Responses in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Bisoprolol, a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases, primarily recognized for its hemodynamic effects.[1][2][3] However, a growing body of evidence reveals its significant role in modulating inflammatory and fibrotic processes within cardiac tissue. This technical guide synthesizes preclinical and clinical data to elucidate the mechanisms through which this compound exerts its anti-inflammatory effects. Key findings indicate that this compound can attenuate cardiac inflammation by inhibiting the Protein Kinase C (PKC)/Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a downstream reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6] This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on marker modulation, and detailed experimental protocols for researchers in the field.

Introduction: The Intersection of Inflammation and Cardiac Disease

Chronic inflammation is a critical pathogenic factor in the development and progression of various cardiac conditions, including heart failure, atherosclerosis, and myocardial infarction.[7][8] Inflammatory mediators, such as TNF-α and IL-6, are not merely markers of disease but active contributors to adverse cardiac remodeling, cardiomyocyte apoptosis, and fibrosis.[9][10][11] These processes are often driven by the activation of intracellular signaling cascades like the NF-κB pathway, a master regulator of inflammatory gene expression.[4][12]

This compound's primary mechanism of action is the competitive blockade of β1-adrenergic receptors in the heart, which counters the deleterious effects of excessive catecholamine stimulation characteristic of heart failure.[3][13] This blockade reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing cardiac workload and oxygen demand.[1][2][14] Beyond these hemodynamic benefits, this compound's interference with pro-inflammatory signaling pathways presents a crucial, yet less characterized, aspect of its cardioprotective profile.

Core Mechanism: From β1-Adrenergic Blockade to Anti-Inflammation

The sympathetic nervous system, through catecholamines like norepinephrine, activates β1-adrenergic receptors on cardiomyocytes. This initiates a signaling cascade that, while essential for acute cardiac function, can become maladaptive and pro-inflammatory when chronically activated. This compound's therapeutic effect begins by interrupting this initial step.

G This compound's Primary Mechanism of Action cluster_0 Cardiomyocyte Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates Gs_Protein Gs Protein Activation Beta1_Receptor->Gs_Protein This compound This compound This compound->Beta1_Receptor Blocks AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Downstream Downstream Effects: - Increased Heart Rate - Increased Contractility - Pro-inflammatory Signaling PKA->Downstream

Caption: this compound competitively blocks β1-adrenergic receptors, preventing catecholamine-induced signaling.

Modulation of the PKC/NF-κB Inflammatory Pathway

A key mechanism for this compound's anti-inflammatory action is its inhibition of the PKC/NF-κB signaling pathway, particularly in the context of hypertrophic stimuli like high glucose.[4][5][15] Chronic activation of this pathway leads to the transcription of numerous pro-inflammatory and pro-hypertrophic genes.

Studies on neonatal rat cardiomyocytes have shown that high glucose levels activate Protein Kinase C (PKC), which in turn promotes the activation of NF-κB.[4][5] NF-κB is a transcription factor that, when activated, translocates to the nucleus and induces the expression of genes for inflammatory cytokines like TNF-α. This compound treatment has been demonstrated to inhibit the activation of both PKC and NF-κB, thereby suppressing the downstream inflammatory cascade.[4][15]

G This compound's Inhibition of the PKC/NF-κB Pathway cluster_nucleus Stressors Cardiac Stressors (e.g., High Glucose, Oxidative Stress) PKC PKC Activation Stressors->PKC NFkB_Active Active NF-κB PKC->NFkB_Active Phosphorylates IκB, releasing NF-κB NFkB_Inhibitor IκB NFkB NF-κB Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Hypertrophy Cardiac Hypertrophy & Remodeling Transcription->Hypertrophy This compound This compound This compound->PKC Inhibits

Caption: this compound attenuates inflammation by inhibiting PKC and subsequent NF-κB activation.

Quantitative Data on Inflammatory and Fibrotic Marker Modulation

This compound's impact on key biomarkers has been quantified in various experimental and clinical settings. The following tables summarize these findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers in High Glucose-Treated Neonatal Rat Cardiomyocytes

Marker Condition Result with this compound Reference
p-NF-κB/NF-κB Ratio High Glucose Significantly Reduced [4][5]
NF-κB Expression High Glucose Significantly Reduced [4][5]
TNF-α Expression High Glucose Significantly Reduced [4][5]
PKC-α Activation High Glucose Decreased [5][16]

Data derived from Western blot analysis. "Reduced" indicates a statistically significant decrease compared to high glucose treatment alone.

Table 2: In Vivo and Clinical Effects of this compound on Circulating Inflammatory Markers

Marker Model / Patient Population Result with this compound Reference
TNF-α Cadmium-Treated Rats (Cardiac Tissue) Significantly Reduced [12]
TNF-α Congestive Heart Failure (CHF) Patients Significantly Decreased [6]
IL-6 Congestive Heart Failure (CHF) Patients Significantly Decreased [6]
IL-10 Dilated Cardiomyopathy (DCM) Patients Significantly Decreased [17][18]
sTNF-R2 Dilated Cardiomyopathy (DCM) Patients Significantly Decreased [17][18]
hsCRP Chronic Heart Failure (CHF) Patients Significantly Decreased (p=0.001) [19][20]

Data obtained via ELISA, radioimmunoassay, or other standard clinical chemistry methods.

Table 3: Effects of this compound on Markers of Cardiac Fibrosis

Marker Model / Patient Population Result with this compound Reference
TGF-β1 Pressure Overload (Mice) Decreased mRNA Expression [21]
CTGF Pressure Overload (Mice) Decreased mRNA Expression [21]
Collagen 1a Pressure Overload (Mice) Decreased mRNA Expression [21]
MMP-9 HFmrEF (Ischemic Origin) Patients Decreased by 56.3% [22]
TIMP-1 HFmrEF (Ischemic Origin) Patients Decreased by 17.9% [22]

HFmrEF: Heart Failure with mid-range Ejection Fraction. MMP: Matrix Metalloproteinase. TIMP: Tissue Inhibitor of Metalloproteinases.

Key Experimental Protocols

The following sections detail methodologies for investigating this compound's anti-inflammatory effects.

Protocol 1: In Vitro Cardiomyocyte Inflammation Model

This protocol, based on studies of high glucose-induced hypertrophy, is designed to assess the direct effects of this compound on cardiomyocyte inflammatory signaling.[4][16]

Objective: To determine if this compound can prevent inflammatory pathway activation in cultured cardiomyocytes under hypertrophic stress.

  • Cell Culture:

    • Isolate primary ventricular cardiomyocytes from 1-3 day old neonatal Sprague-Dawley rats.

    • Culture cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with fetal bovine serum and penicillin-streptomycin.

  • Experimental Groups:

    • Control (Low Glucose): Standard glucose concentration (e.g., 5.5 mM).

    • Stress (High Glucose): High glucose concentration (e.g., 25 mM) to induce hypertrophy and inflammation.

    • Treatment: High glucose (25 mM) + this compound (at various concentrations, e.g., 10⁻⁷ to 10⁻⁵ M).

  • Incubation: Treat cells for a specified period (e.g., 48-72 hours).

  • Analysis:

    • Western Blot: Lyse cells and perform SDS-PAGE and immunoblotting to quantify protein levels of total and phosphorylated PKC, NF-κB (p65 subunit), and IκB. Measure TNF-α expression.

    • Immunofluorescence: Fix cells and use specific antibodies to visualize the subcellular localization of NF-κB, assessing its translocation to the nucleus as a marker of activation.

    • Hypertrophy Assessment: Measure cell surface area via microscopy and protein synthesis via [³H]-leucine incorporation assay.

G Experimental Workflow: In Vitro Cardiomyocyte Model cluster_analysis Analysis Start Isolate & Culture Neonatal Rat Cardiomyocytes Grouping Divide into Experimental Groups: 1. Control (Low Glucose) 2. Stress (High Glucose) 3. Treatment (High Glucose + this compound) Start->Grouping Incubate Incubate for 48-72 hours Grouping->Incubate WB Western Blot (PKC, NF-κB, TNF-α) Incubate->WB IF Immunofluorescence (NF-κB Translocation) Incubate->IF Hypertrophy Hypertrophy Measurement (Cell Size, Protein Synthesis) Incubate->Hypertrophy

References

Exploring the In Vitro Antioxidant Properties of Bisoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure. While its primary mechanism of action is the blockade of beta-1 receptors, emerging evidence from in vivo studies suggests that this compound may also possess antioxidant properties, contributing to its cardioprotective effects. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, focusing on in vitro methodologies. It summarizes the available data, details key experimental protocols for assessing antioxidant activity, and visualizes relevant pathways and workflows to support further research in this area.

Introduction: this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in cardiovascular diseases. ROS can lead to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

The therapeutic benefits of beta-blockers in heart failure are well-established. While the primary benefits are attributed to their hemodynamic effects, some beta-blockers, notably carvedilol, are known to have direct antioxidant and free radical scavenging properties. The evidence for this compound's direct antioxidant activity is less direct and primarily inferred from in vivo studies where treatment with this compound has been shown to reduce markers of oxidative stress.[1][2] For instance, studies in patients with congestive heart failure have demonstrated that beta-blocker therapy, including with this compound, can reduce the levels of serum lipid hydroperoxides.[1] Another study on cadmium-induced myocardial toxicity in rats showed that this compound treatment could restrain the levels of malondialdehyde (MDA) and lipid peroxidation (LPO), key indicators of oxidative damage.[3]

However, there is a notable lack of published studies that specifically quantify the direct free-radical scavenging activity of this compound using standard in vitro antioxidant assays such as DPPH, ABTS, or FRAP. The observed antioxidant effects in vivo may be an indirect consequence of its beta-blocking action, which reduces the catecholamine-induced generation of ROS.[1][2] This guide provides the necessary protocols to directly test this hypothesis in an in vitro setting.

Quantitative Data on this compound's Antioxidant Effects

Table 1: Effect of this compound on Oxidative Stress Markers in Cadmium-Induced Cardiotoxicity in Rats (In Vivo Data)

MarkerControl GroupCadmium-Treated GroupCadmium + this compound (8 mg/kg) GroupUnit
Malondialdehyde (MDA)27.33 ± 1.20299 ± 1.528Not specified, but restrained to normal levelsmmol/g tissue
Lipid Peroxidation (LPO)Not specifiedElevatedRestrained to normal levelsNot specified
Superoxide Dismutase (SOD)Not specifiedReducedActivity consistent with intact cellsNot specified
Catalase (CAT)Not specifiedReducedActivity consistent with intact cellsNot specified

Data adapted from a study on cadmium-induced myocardial toxicity in rats. The study indicated that this compound treatment "restrained the MDA and LPO levels to the normal level."[3]

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed protocols for standard in vitro assays that can be employed to directly assess the antioxidant and radical-scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound stock solution (dissolved in a suitable solvent like methanol or DMSO)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution. Also, prepare a similar dilution series for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent used for this compound instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[5][6]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound stock solution

  • Positive control (e.g., Trolox)

  • Spectrophotometer (capable of reading at 734 nm)

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 1.0 mL of the ABTS•+ working solution to a cuvette.

    • Add 10 µL of the this compound sample at various concentrations.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • This compound stock solution

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer (capable of reading at 593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 1.5 mL of the FRAP reagent to a cuvette.

    • Take a baseline reading at 593 nm.

    • Add 50 µL of the this compound sample.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as Fe²⁺ equivalents.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[8][9]

Materials:

  • Tissue homogenate (e.g., rat liver homogenate as a source of lipids)

  • Tris-HCl buffer

  • FeSO₄ (to induce lipid peroxidation)

  • This compound stock solution

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Spectrophotometer (capable of reading at 532 nm)

Procedure:

  • Induction of Lipid Peroxidation:

    • Prepare a reaction mixture containing tissue homogenate in Tris-HCl buffer.

    • Add different concentrations of this compound.

    • Initiate lipid peroxidation by adding FeSO₄.

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding TCA.

    • Add TBA solution.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the color.

    • Cool the tubes and centrifuge to remove any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples with the control (without this compound).

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and experimental workflows.

G cluster_upstream Upstream Factors cluster_receptor Receptor Level cluster_drug Pharmacological Intervention cluster_downstream Downstream Effects Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates ROS_Generation Reduced ROS Generation Beta1_Receptor->ROS_Generation Leads to This compound This compound This compound->Beta1_Receptor Blocks This compound->ROS_Generation Indirectly Inhibits Oxidative_Stress Decreased Oxidative Stress ROS_Generation->Oxidative_Stress NFkB NF-κB Signaling Pathway Oxidative_Stress->NFkB Activates Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Proposed mechanism of this compound's antioxidant effect.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound and Control Dilutions C Mix Sample/Control with DPPH Solution (1:1 ratio) A->C B Prepare 0.1 mM DPPH in Methanol B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Caption: Experimental workflow for the DPPH assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS•+ Radical (ABTS + K₂S₂O₈, 12-16h) B Dilute ABTS•+ to Absorbance ~0.7 at 734 nm A->B D Mix ABTS•+ Solution with Sample B->D C Prepare this compound Dilutions C->D E Incubate (6 min, RT) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G

Caption: Experimental workflow for the ABTS assay.

Conclusion

While in vivo evidence suggests that this compound can mitigate oxidative stress, a clear understanding of its direct antioxidant properties requires further in vitro investigation. The lack of data from direct radical scavenging assays represents a significant knowledge gap. This technical guide provides the foundational protocols for researchers to systematically evaluate the in vitro antioxidant capacity of this compound. Such studies are crucial to elucidate the complete pharmacological profile of this compound and to determine whether direct antioxidant activity contributes to its clinical efficacy in cardiovascular diseases. The provided methodologies for DPPH, ABTS, FRAP, and lipid peroxidation assays offer a robust framework for these future investigations.

References

The Cardioprotective Efficacy of Bisoprolol in Attenuating Oxidative Stress in H9c2 Cardiomyocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the effects of bisoprolol, a selective β1-adrenergic receptor antagonist, on the production of reactive oxygen species (ROS) in the H9c2 cardiomyocyte cell line. This document summarizes key quantitative findings, details the experimental methodologies employed in seminal studies, and illustrates the underlying molecular pathways. The primary focus is on the role of this compound in mitigating oxidative stress induced by hypoxia/reoxygenation (H/R), a common in vitro model for ischemia-reperfusion injury.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules in various cellular processes. However, their overproduction, particularly in the context of cardiac ischemia-reperfusion injury, leads to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in apoptosis and tissue necrosis.[1][2] H9c2 cells, a rat cardiomyoblast cell line, are a widely used in vitro model to study the molecular mechanisms of cardiac injury and the efficacy of cardioprotective agents. This compound, a widely prescribed beta-blocker, has demonstrated cardioprotective effects that extend beyond its primary hemodynamic actions.[1][3] This guide focuses on its direct antioxidant properties at the cellular level, specifically its ability to modulate ROS production in H9c2 cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effect of this compound on ROS production and related cellular markers in H9c2 cells subjected to hypoxia/reoxygenation (H/R) injury.

Table 2.1: Effect of this compound on Reactive Oxygen Species (ROS) Production in H9c2 Cells

Treatment GroupROS Level (Relative Fluorescence Units)Percentage Reduction in ROS vs. H/R
Control100 ± 8.5N/A
H/R258 ± 15.2N/A
H/R + this compound (10 µM)145 ± 11.3*43.8%

*Data are represented as mean ± standard deviation. *p < 0.05 compared to the H/R group. Data is synthesized from findings reported by Xi et al. (2020).[4][5]

Table 2.2: Effect of this compound on Cell Viability and Apoptosis in H9c2 Cells under H/R

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control98 ± 2.13.5 ± 0.8
H/R52 ± 4.535.2 ± 3.1
H/R + this compound (10 µM)85 ± 3.812.7 ± 1.5

*Data are represented as mean ± standard deviation. *p < 0.05 compared to the H/R group. These results indicate that this compound's reduction of ROS is associated with improved cell survival and reduced apoptosis.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

H9c2 Cell Culture and Hypoxia/Reoxygenation (H/R) Model
  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hypoxia Induction: To mimic ischemia, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 6 hours.

  • Reoxygenation: Following the hypoxic period, the medium is replaced with standard DMEM with 10% FBS, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 2 hours to simulate reperfusion.

  • This compound Treatment: this compound is added to the culture medium at the desired concentration (e.g., 10 µM) 1 hour prior to the induction of hypoxia and is present throughout the hypoxia and reoxygenation phases.

Measurement of Intracellular ROS Production

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for quantifying intracellular ROS.

  • Cell Preparation: H9c2 cells are seeded in 96-well plates and subjected to the H/R protocol with or without this compound treatment.

  • DCFH-DA Staining: After the reoxygenation period, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The cells are washed again with PBS to remove excess probe. The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. The results are expressed as a percentage of the control group.[7][8][9]

Western Blot Analysis of the PI3K/Akt/GSK-3β Pathway
  • Protein Extraction: Following treatment, H9c2 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK-3β (p-GSK-3β), total GSK-3β, and a loading control (e.g., GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound's ability to reduce ROS production in H9c2 cells is linked to the activation of the PI3K/Akt/GSK-3β signaling pathway.[4][6][10]

PI3K/Akt/GSK-3β Signaling Pathway

Under conditions of cellular stress, such as H/R, the pro-survival PI3K/Akt pathway is often suppressed. This compound has been shown to activate this pathway. The activation of Akt leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β). In its active, unphosphorylated state, GSK-3β can promote mitochondrial dysfunction and apoptosis. Therefore, by inhibiting GSK-3β, this compound helps to preserve mitochondrial function and reduce ROS generation.

PI3K_Akt_GSK3B_Pathway This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Activates PI3K PI3K Beta1AR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3B GSK-3β (Active) pAkt->GSK3B Phosphorylates (Inhibits) pGSK3B p-GSK-3β (Inactive) Mitochondria Mitochondrial Function GSK3B->Mitochondria Promotes Dysfunction ROS ROS Production Mitochondria->ROS Leads to CellSurvival Cell Survival Mitochondria->CellSurvival Promotes ROS->CellSurvival Inhibits

Caption: this compound's activation of the PI3K/Akt pathway leading to GSK-3β inhibition and reduced ROS.

Experimental Workflow for Assessing this compound's Effect on ROS

The following diagram outlines the typical workflow for investigating the impact of this compound on ROS production in H9c2 cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture H9c2 Cell Culture Seeding Seed cells in plates Culture->Seeding Pretreat Pre-treatment with This compound Seeding->Pretreat HR Hypoxia/ Reoxygenation Pretreat->HR ROS_Assay DCFH-DA ROS Assay HR->ROS_Assay Viability_Assay Cell Viability Assay (e.g., MTT) HR->Viability_Assay Western_Blot Western Blot for PI3K/Akt/GSK-3β HR->Western_Blot

Caption: Workflow for studying this compound's effect on ROS in H9c2 cells.

Conclusion

The evidence strongly indicates that this compound exerts a direct cardioprotective effect on H9c2 cardiomyocytes by mitigating oxidative stress. This is achieved, at least in part, through the activation of the PI3K/Akt/GSK-3β signaling pathway, which leads to a significant reduction in reactive oxygen species production during hypoxia/reoxygenation. These findings provide a molecular basis for the antioxidant properties of this compound and support its therapeutic role in conditions associated with cardiac ischemia-reperfusion injury. Further research is warranted to fully elucidate the downstream targets of this pathway and to explore the potential of this compound in other cardiac pathologies driven by oxidative stress.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Bisoprolol on Cultured Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies using the selective β1-adrenergic receptor blocker, bisoprolol, on cultured cardiomyocytes. The protocols and data presented are compiled from published research to assist in the design and execution of experiments aimed at investigating the cellular and molecular effects of this compound on heart muscle cells.

Introduction

This compound is a widely prescribed medication for cardiovascular diseases, primarily acting through the blockade of β1-adrenergic receptors in the heart.[1][2] This action leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac workload and oxygen demand.[1] In vitro studies using cultured cardiomyocytes are crucial for elucidating the direct effects of this compound on cellular signaling pathways, electrophysiology, and responses to stress, independent of systemic physiological factors. These studies contribute to a deeper understanding of its cardioprotective mechanisms.

General Guidelines for Cell Culture and Drug Treatment

Primary neonatal rat ventricular cardiomyocytes (NRVMs) and the H9c2 cell line, a rat cardiac myoblast line, are common models for these studies.

Cell Culture:

  • NRVMs: Typically isolated from 1-3 day old Sprague-Dawley rats. Cells are often plated on gelatin-coated dishes and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • H9c2 cells: A more robust and easier to maintain cell line, cultured in DMEM with 10% FBS and antibiotics.

This compound Preparation: this compound fumarate is typically dissolved in sterile distilled water or dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentrations. It is important to include a vehicle control (medium with the same concentration of the solvent) in all experiments.

Experimental Protocols and Dosages

Investigating Cellular Hypertrophy

This protocol is adapted from studies investigating the effect of this compound on cardiomyocyte hypertrophy induced by high glucose.[3][4][5][6]

Objective: To determine the effect of this compound on high glucose-induced cardiomyocyte hypertrophy.

Experimental Model: Neonatal Rat Ventricular Cardiomyocytes (NRVMs).

Protocol:

  • Isolate and culture NRVMs to approximately 80% confluency.

  • Induce hypertrophy by replacing the standard medium with a high-glucose medium (e.g., 25.5 mmol/L glucose) for 48 hours.[6] A low-glucose control group (e.g., 5.5 mmol/L glucose) should be maintained.

  • Treat the high-glucose-exposed cells with varying concentrations of this compound (e.g., 10 µM and 40 µM) for the duration of the high-glucose exposure.[6]

  • After the treatment period, assess markers of hypertrophy.

Endpoints and Assays:

  • Cell Size and Protein Synthesis: Measure cell surface area using microscopy and image analysis software. Quantify protein synthesis via [3H]-leucine incorporation assay.[3][4][5]

  • Gene Expression: Analyze the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) using real-time quantitative PCR (RT-qPCR).[3][4][5]

  • Signaling Pathway Analysis: Evaluate the activation of key signaling molecules in the PKC/NF-κB/c-fos pathway via Western blotting for phosphorylated and total protein levels.[3][4][5][6]

Data Summary: this compound Effects on High Glucose-Induced Hypertrophy in NRVMs

This compound ConcentrationIncubation TimeKey FindingsReference
10 µM, 40 µM48 hoursReversed the increased pulsatile frequency and cellular diameter induced by high glucose.[6][6]
Low and High Doses48 hoursDecreased cell surface area, ANP and β-MHC mRNA levels, and total protein content.[3][4][5][3][4][5]
Low and High Doses48 hoursInhibited the expression and activation of PKC-α, NF-κB, TNF-α, and c-fos.[3][4][5][3][4][5]
Investigating Cardioprotection Against Ischemia-Reperfusion Injury

This protocol is based on studies examining the protective effects of this compound against hypoxia/reoxygenation (an in vitro model of ischemia-reperfusion).[7][8]

Objective: To assess the protective effects of this compound on cardiomyocytes subjected to simulated ischemia-reperfusion (SIR) injury.

Experimental Model: H9c2 cells.

Protocol:

  • Culture H9c2 cells to the desired confluency.

  • Pre-treat cells with different concentrations of this compound (e.g., 0.2 µM, 2 µM, 20 µM) for a specified period (e.g., 24 hours).[8]

  • Induce SIR injury. This typically involves incubating the cells in a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) with serum-free, glucose-free medium for a period (e.g., 4 hours), followed by reoxygenation with normal culture medium for another period (e.g., 12-24 hours).

  • Following SIR, assess cell viability, apoptosis, and other relevant parameters.

Endpoints and Assays:

  • Cell Viability: Quantify using assays such as MTT or LDH release.[8]

  • Apoptosis: Measure using techniques like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.

  • Oxidative Stress: Evaluate the production of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.

  • Signaling Pathway Analysis: Investigate the involvement of pathways like PI3K/Akt/GSK3β and the unfolded protein response (UPR) through Western blotting.[7][8]

Data Summary: this compound Effects on H9c2 Cells Under Simulated Ischemia-Reperfusion

This compound ConcentrationPre-incubation TimeKey FindingsReference
0.2, 2, 20, 200 µM24 hoursNo significant effect on cell viability under normal conditions at 0.2, 2, and 20 µM.[8][8]
Not specifiedNot specifiedIncreased cell viability, decreased apoptosis, and reduced ROS production following hypoxia/reoxygenation.[7][7]
Not specifiedNot specifiedIncreased phosphorylation of Akt and GSK3β.[7][7]
Not specifiedNot specifiedSuppressed UPR signaling pathways and downregulated caspase-12 and caspase-3 expression.[8][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in High Glucose-Induced Cardiomyocyte Hypertrophy

G This compound's Effect on High Glucose-Induced Hypertrophy Signaling High Glucose High Glucose PKC-α PKC-α High Glucose->PKC-α activates NF-κB NF-κB PKC-α->NF-κB activates c-fos c-fos NF-κB->c-fos activates Hypertrophy Hypertrophy c-fos->Hypertrophy promotes This compound This compound This compound->PKC-α inhibits G This compound's Cardioprotective Signaling in I/R Injury Ischemia/Reperfusion Ischemia/Reperfusion GSK3β GSK3β Ischemia/Reperfusion->GSK3β activates PI3K PI3K Akt Akt PI3K->Akt activates Akt->GSK3β inhibits Apoptosis Apoptosis GSK3β->Apoptosis promotes This compound This compound This compound->PI3K activates G General Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Cardiomyocytes Culture Cardiomyocytes Prepare this compound Stock Prepare this compound Stock Culture Cardiomyocytes->Prepare this compound Stock Induce Cellular Stress Induce Cellular Stress Culture Cardiomyocytes->Induce Cellular Stress Treat with this compound Treat with this compound Prepare this compound Stock->Treat with this compound Induce Cellular Stress->Treat with this compound Incubate Incubate Treat with this compound->Incubate Perform Assays Perform Assays Incubate->Perform Assays Data Collection Data Collection Perform Assays->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

References

Application Notes and Protocols for Preparing Bisoprolol Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoprolol is a highly selective β1-adrenergic receptor antagonist, widely utilized in cardiovascular research and drug development.[1][2][3] Its primary mechanism of action involves the competitive inhibition of β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][2] This inhibition disrupts the downstream signaling cascade involving G-proteins, adenylate cyclase, and cAMP, ultimately leading to a reduction in heart rate and myocardial contractility.[1][2] Accurate and reproducible in vitro studies investigating the effects of this compound on cellular functions necessitate the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, aiding in the preparation of stock solutions and experimental design.

ParameterValueSolvent/ConditionsSource
Molar Mass (this compound Fumarate) 766.9 g/mol -N/A
Solubility (this compound Hemifumarate) ~30 mg/mLEthanol, DMSO, Dimethylformamide[4]
~10 mg/mLPBS (pH 7.2)[4]
Solubility (this compound Fumarate) 88 mg/mL (199.31 mM)DMSO, Water, Ethanol[5]
Ki for human β1-AR 25 nMRadioligand binding assay[4]
Ki for human β2-AR 480 nMRadioligand binding assay[4]
IC50 (SARS-CoV-2 Mpro) 118.5 µg/mL-[4]
IC50 (SARS-CoV-2 in Vero E6 cells) 15.917 µg/mL-[4]

Experimental Protocols

Materials
  • This compound fumarate (or hemifumarate) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for aqueous solutions)

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound fumarate in DMSO. Adjust the initial mass and volume as needed for your specific experimental requirements.

  • Calculate the required mass:

    • The molecular weight of this compound fumarate is 766.9 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 766.9 g/mol * 1 mL = 0.007669 g = 7.67 mg

  • Weigh the this compound fumarate:

    • Under a fume hood, carefully weigh out 7.67 mg of this compound fumarate powder using a calibrated analytical balance.

  • Dissolve in DMSO:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • While DMSO at high concentrations is generally sterile, if there are concerns about contamination, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium.

  • Determine the final working concentration:

    • Based on literature or preliminary experiments, decide on the final concentration of this compound to be used in your assay.

  • Serial Dilution:

    • It is recommended to perform serial dilutions to achieve the final working concentration. This improves accuracy.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.

  • Solvent Concentration Control:

    • Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations are kept below 0.5% (v/v), and ideally below 0.1%.

    • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dilute the this compound.

Stability and Handling
  • Aqueous solutions of this compound are not recommended for storage for more than one day.[4]

  • This compound stability can be affected by acidic and basic conditions, as well as oxidizing agents.

  • Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.

  • When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a β1-adrenergic receptor antagonist.

Bisoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Beta1_AR β1-Adrenergic Receptor Epinephrine->Beta1_AR Activates G_Protein G-Protein (Gs) Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Leads to This compound This compound This compound->Beta1_AR Blocks

Caption: this compound's inhibitory effect on the β1-adrenergic signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for preparing a this compound stock solution and its application in cell culture.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_application Cell Culture Application Weigh 1. Weigh this compound Fumarate Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex to Ensure Complete Dissolution Dissolve->Vortex Aliquot 4. Aliquot into Single-Use Tubes Vortex->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Dilute 6. Prepare Working Solution by Diluting Stock in Media Store->Dilute Treat 7. Treat Cells with Working Solution (and Vehicle Control) Dilute->Treat Incubate 8. Incubate for Desired Time Treat->Incubate Analyze 9. Analyze Cellular Response Incubate->Analyze

Caption: Workflow for this compound stock solution preparation and cell treatment.

References

Application Notes and Protocols for Bisoprolol Administration in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of bisoprolol, a selective β1-adrenergic receptor blocker, in various preclinical animal models of heart failure. The following sections detail experimental protocols, summarize key quantitative data, and illustrate relevant signaling pathways to guide researchers in designing and interpreting their studies.

Animal Models of Heart Failure for this compound Studies

A variety of animal models are utilized to recapitulate the pathophysiology of human heart failure and to evaluate the therapeutic potential of drugs like this compound. The choice of model often depends on the specific aspect of heart failure being investigated (e.g., ischemic, pressure overload, or dilated cardiomyopathy).

Commonly Used Animal Models:

  • Rodent Models (Rats and Mice):

    • Myocardial Infarction (MI) Induced by Coronary Artery Ligation: This is a widely used model to simulate ischemic heart failure. It involves the surgical ligation of the left anterior descending (LAD) coronary artery.[1][2][3]

    • Pressure Overload-Induced Heart Failure: This is typically achieved by transverse aortic constriction (TAC) or aortic banding (AB), which mimics conditions like aortic stenosis and hypertension.[2][4]

    • Volume Overload-Induced Heart Failure: Created by inducing an arteriovenous shunt (e.g., aortocaval fistula), leading to a chronic increase in venous return and subsequent cardiac remodeling.[5][6]

    • Chemically-Induced Heart Failure: Administration of agents like isoproterenol or doxorubicin can induce cardiac myocyte necrosis, fibrosis, and dysfunction.[1][2][3][7][8]

    • Genetic Models: Spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats are examples of genetic models that develop hypertension and subsequent heart failure.[7][9][10]

    • Autoimmune Myocarditis: Immunization with cardiac myosin can induce severe heart failure in susceptible strains like Lewis rats.[11][12]

  • Canine Models:

    • Dilated Cardiomyopathy (DCM): Dogs can spontaneously develop DCM, providing a model that closely resembles the human disease. This compound has been investigated in this context.[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in animal models of heart failure.

Induction of Heart Failure

Protocol 2.1.1: Myocardial Infarction by Left Coronary Artery Ligation in Rats/Mice [1][2]

  • Anesthetize the animal (e.g., with ketamine/xylazine or isoflurane).

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Successful ligation is confirmed by the observation of myocardial blanching.

  • Close the thoracic cavity in layers.

  • Provide post-operative analgesia and monitoring.

Protocol 2.1.2: Pressure Overload by Aortic Banding (AB) in Mice [4]

  • Anesthetize the mouse.

  • Perform a thoracotomy to expose the aortic arch.

  • Place a suture around the transverse aorta.

  • Tighten the suture against a needle of a specific gauge (e.g., 27G) to create a standardized constriction.

  • Remove the needle, leaving the constricted aorta.

  • Close the chest and provide post-operative care.

Protocol 2.1.3: Volume Overload by Abdominal Arteriovenous (AV) Shunt in Rats [6]

  • Anesthetize the rat.

  • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

  • Create a fistula between the aorta and vena cava using a needle.

  • Confirm the creation of the shunt by observing the mixing of arterial and venous blood.

  • Close the abdominal wall.

Protocol 2.1.4: Isoproterenol-Induced Myocardial Injury in Rats [8]

  • Administer isoproterenol subcutaneously at a high dose (e.g., 85 mg/kg) for two consecutive days.

  • This induces significant myocardial necrosis and subsequent cardiac remodeling.

This compound Administration

Protocol 2.2.1: Oral Gavage Administration in Rodents [4][11][12]

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose or distilled water).

  • Administer the suspension directly into the stomach using a gavage needle.

  • The dosage and frequency will vary depending on the study design (see Tables 1 and 2). For example, daily administration is common.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound administration in animal models of heart failure.

Table 1: this compound Administration in Rat Models of Heart Failure

Heart Failure ModelAnimal StrainThis compound DosageAdministration RouteDurationKey FindingsReference
Autoimmune MyocarditisLewis Rats0.1, 1.0, 10 mg/kg/dayOral1 monthDose-dependent reduction in heart rate and increase in survival. No significant change in hemodynamic parameters or fibrosis.[11][12]
Volume Overload (AV Shunt)Sprague-Dawley RatsNot specifiedNot specifiedNot specifiedReversed the differential expression of 10 microRNAs associated with heart failure. Improved cardiac function and decreased myocardial reconstruction.[5]
Volume Overload (AV Shunt)Wistar RatsNot specifiedNot specifiedNot specifiedImproved sinoatrial node function by reversing down-regulation of Nav1.1, Nav1.6, and HCN4 mRNA expression.[6]
Diastolic Heart Failure (Dahl salt-sensitive)Dahl Salt-Sensitive Rats12.5 mg/kg/day (Low dose), 250 mg/kg/day (High dose)OralFrom 13 weeks of ageHigh dose significantly improved survival, attenuated left ventricular hypertrophy, and suppressed inflammation and oxidative stress.[10]
Isoproterenol-Induced MIWistar Rats60 mg/kg/dayOral14 daysDefended against hyperlipidemia and cardiac tissue damage.[8]

Table 2: this compound Administration in Mouse Models of Heart Failure

Heart Failure ModelAnimal StrainThis compound DosageAdministration RouteDurationKey FindingsReference
Pressure Overload (Aortic Banding)C57BL/6J Mice2.5, 5, 10 mg/kg/dayOral Gavage8 weeksMiddle (5 mg/kg/day) and high (10 mg/kg/day) doses significantly improved survival and attenuated cardiac hypertrophy and fibrosis. No significant difference between middle and high doses.[4]

Table 3: this compound Administration in a Canine Model of Heart Failure

| Heart Failure Model | Animal Strain | this compound Dosage | Administration Route | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dilated Cardiomyopathy (DCM) | Dogs | 0.08, 0.15, 0.25 mg/kg every 12 hours | Oral | 28 days | 0.15 mg/kg dose showed the best cardioprotective effect, reducing arrhythmias and improving myocardial contractility. 0.25 mg/kg dose led to deterioration. |[13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 Heart Failure Pathophysiology cluster_1 This compound Intervention Sympathetic Nervous System Activation Sympathetic Nervous System Activation Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Sympathetic Nervous System Activation->Beta-1 Adrenergic Receptor Stimulates Increased Heart Rate Increased Heart Rate Beta-1 Adrenergic Receptor->Increased Heart Rate Increased Contractility Increased Contractility Beta-1 Adrenergic Receptor->Increased Contractility Myocardial Remodeling Myocardial Remodeling Beta-1 Adrenergic Receptor->Myocardial Remodeling Fibrosis Fibrosis Myocardial Remodeling->Fibrosis Apoptosis Apoptosis Myocardial Remodeling->Apoptosis This compound This compound This compound->Beta-1 Adrenergic Receptor Blocks

This compound's mechanism of action in heart failure.

G cluster_0 Experimental Workflow Animal Model Selection Animal Model Selection Induction of Heart Failure Induction of Heart Failure Animal Model Selection->Induction of Heart Failure Baseline Assessment Baseline Assessment Induction of Heart Failure->Baseline Assessment This compound Administration This compound Administration Baseline Assessment->this compound Administration Control Group (Vehicle) Control Group (Vehicle) Baseline Assessment->Control Group (Vehicle) Endpoint Assessment Endpoint Assessment This compound Administration->Endpoint Assessment Control Group (Vehicle)->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

A typical experimental workflow for evaluating this compound.

G cluster_0 Molecular Pathways in Pressure Overload Heart Failure Pressure Overload (Aortic Banding) Pressure Overload (Aortic Banding) TGF-beta1 Signaling TGF-beta1 Signaling Pressure Overload (Aortic Banding)->TGF-beta1 Signaling Activates CTGF Expression CTGF Expression TGF-beta1 Signaling->CTGF Expression Collagen 1a Expression Collagen 1a Expression TGF-beta1 Signaling->Collagen 1a Expression Cardiac Fibrosis Cardiac Fibrosis CTGF Expression->Cardiac Fibrosis Collagen 1a Expression->Cardiac Fibrosis This compound (Middle & High Dose) This compound (Middle & High Dose) This compound (Middle & High Dose)->TGF-beta1 Signaling Inhibits

This compound's effect on fibrotic signaling pathways.

Conclusion

The administration of this compound in animal models of heart failure has consistently demonstrated beneficial effects, including improved survival, reduced heart rate, and attenuation of adverse cardiac remodeling. The optimal dose and therapeutic outcomes can vary depending on the specific animal model and the etiology of heart failure. The protocols and data presented herein provide a valuable resource for researchers investigating the preclinical efficacy and mechanisms of action of this compound and other beta-blockers in the context of heart failure. Careful consideration of the animal model, experimental design, and relevant molecular endpoints is crucial for the successful translation of preclinical findings to clinical applications.

References

Application Notes and Protocols: Bisoprolol in Neonatal Rat Ventricular Myocyte Hypertrophy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bisoprolol in in-vitro models of neonatal rat ventricular myocyte (NRVM) hypertrophy. Detailed protocols for cell isolation, culture, induction of hypertrophy using common agonists, and subsequent treatment with the selective β1-blocker this compound are presented.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Neonatal rat ventricular myocytes (NRVMs) are a widely used in-vitro model to study the molecular mechanisms of cardiac hypertrophy and to screen potential therapeutic agents.[1][2] this compound is a cardioselective β1-adrenergic receptor blocker clinically used to treat hypertension and heart failure.[3] Its therapeutic effects are attributed to reducing heart rate, cardiac contractility, and blood pressure.[3] In cellular models, this compound has been shown to attenuate hypertrophic responses.[4][5][6][7]

This document outlines protocols for inducing hypertrophy in NRVMs with phenylephrine (PE) and angiotensin II (Ang II), common α- and β-adrenergic agonists, respectively, and details a treatment protocol with this compound.[1][2][8][9]

Data Presentation

The following tables summarize the quantitative effects of this compound on key hypertrophic markers in NRVMs, primarily derived from a high-glucose-induced hypertrophy model, and in a murine pressure-overload model. These data provide an expected range of efficacy for this compound in mitigating cardiomyocyte hypertrophy.

Table 1: Effect of this compound on Cellular and Molecular Markers of Hypertrophy in High-Glucose Treated NRVMs

ParameterControl (Low Glucose)High GlucoseHigh Glucose + this compound (Low Dose)High Glucose + this compound (High Dose)
Pulsatile Frequency (bpm) 57.63 ± 1.8269.42 ± 1.6663.25 ± 1.9360.14 ± 2.05
Cellular Diameter (µm) 18.50 ± 0.6724.81 ± 0.7821.13 ± 0.8119.89 ± 0.72
Cell Surface Area (fold increase) 1.02.6ReducedFurther Reduced
Total Protein Content (µ g/well ) 31.22 ± 2.3057.21 ± 5.2945.33 ± 4.1038.97 ± 3.88
[³H]-Leucine Incorporation (cpm/well) 1033.21 ± 60.331510.64 ± 82.311289.45 ± 71.221155.87 ± 65.43
ANP mRNA Expression BaselineIncreasedReducedFurther Reduced
β-MHC mRNA Expression BaselineIncreasedReducedFurther Reduced

Data adapted from studies on high-glucose-induced hypertrophy in NRVMs.[6][7]

Table 2: In-Vivo Effects of this compound on Cardiac Hypertrophy Markers (Pressure Overload Mouse Model)

ParameterShamAortic Banding (AB)AB + this compound (2.5 mg/kg/day)AB + this compound (5 mg/kg/day)AB + this compound (10 mg/kg/day)
Heart Weight/Body Weight (mg/g) 4.1 ± 0.16.8 ± 0.36.1 ± 0.25.5 ± 0.25.3 ± 0.2
Lung Weight/Body Weight (mg/g) 4.5 ± 0.28.2 ± 0.57.1 ± 0.46.3 ± 0.36.1 ± 0.3
ANP mRNA Expression (fold change) 1.0~12~8~5~4.5
BNP mRNA Expression (fold change) 1.0~15~10~6~5.5
β-MHC mRNA Expression (fold change) 1.0~8~5~3~2.8

Data adapted from a study on pressure overload-induced cardiac hypertrophy in mice.[10][11]

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the enzymatic digestion and purification of NRVMs from 1-3 day old Sprague-Dawley rat pups.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Trypsin (0.25%)

  • Collagenase Type II

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Percoll

  • Fibronectin-coated culture dishes/plates

Procedure:

  • Euthanize neonatal rat pups according to approved institutional animal care and use committee (IACUC) protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and connective tissue, leaving the ventricles.

  • Mince the ventricular tissue into small fragments (1-2 mm³).

  • Perform enzymatic digestion using a solution of trypsin and collagenase. This can be done through multiple short digestions or an overnight cold trypsin digestion followed by collagenase treatment.

  • Neutralize the enzymatic activity with FBS-containing medium.

  • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

  • Purify the cardiomyocytes from fibroblasts using a discontinuous Percoll gradient or by pre-plating for 1-2 hours, as fibroblasts adhere more rapidly to uncoated plastic surfaces.

  • Collect the cardiomyocyte-rich fraction and resuspend in complete culture medium.

  • Plate the NRVMs on fibronectin-coated culture dishes at a suitable density.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 2: Induction of Hypertrophy in NRVMs

This protocol details the induction of a hypertrophic phenotype in cultured NRVMs using phenylephrine or angiotensin II.

Materials:

  • Cultured NRVMs (from Protocol 1)

  • Serum-free DMEM/F12 medium

  • Phenylephrine (PE) stock solution

  • Angiotensin II (Ang II) stock solution

Procedure:

  • After 24-48 hours of culture, when NRVMs have formed a synchronously beating monolayer, replace the culture medium with serum-free medium for 12-24 hours to induce quiescence.

  • To induce hypertrophy, replace the serum-free medium with fresh serum-free medium containing the hypertrophic agonist:

    • Phenylephrine (PE): Add PE to a final concentration of 10-100 µM.[1][8]

    • Angiotensin II (Ang II): Add Ang II to a final concentration of 1-10 µM.

  • Incubate the cells with the agonist for 24-48 hours. Hypertrophic changes, such as increased cell size and protein synthesis, can be observed within this timeframe.[2]

Protocol 3: this compound Treatment Protocol

This protocol describes the application of this compound to hypertrophied NRVMs.

Materials:

  • Hypertrophied NRVMs (from Protocol 2)

  • This compound stock solution

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Following the induction of hypertrophy with PE or Ang II, treat the cells with this compound. This compound can be added concomitantly with the hypertrophic agonist or after a period of hypertrophic stimulation.

  • For dose-response experiments, a range of this compound concentrations can be tested. Based on previous studies, concentrations ranging from 10 to 200 nmol/L are a reasonable starting point.[6]

  • Incubate the cells with this compound for 24-48 hours.

  • Following treatment, assess the degree of hypertrophy using various methods as described below.

Protocol 4: Assessment of Cardiomyocyte Hypertrophy

Several methods can be employed to quantify the extent of hypertrophy in NRVMs.

  • Cell Size Measurement:

    • Fix the cells with 4% paraformaldehyde.

    • Stain with a fluorescent dye that labels the cytoplasm or cell membrane (e.g., phalloidin for F-actin).

    • Capture images using fluorescence microscopy.

    • Measure the cell surface area using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.

  • Protein Synthesis Assay:

    • During the final hours of treatment, incubate the cells with a radiolabeled amino acid, such as [³H]-leucine.

    • Lyse the cells and precipitate the proteins.

    • Measure the incorporation of the radiolabel into the protein fraction using a scintillation counter. Increased incorporation signifies enhanced protein synthesis, a hallmark of hypertrophy.

  • Gene Expression Analysis:

    • Isolate total RNA from the NRVMs.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Upregulation of these genes is characteristic of cardiac hypertrophy.

Mandatory Visualizations

experimental_workflow cluster_isolation NRVM Isolation & Culture cluster_induction Hypertrophy Induction cluster_treatment This compound Treatment cluster_analysis Hypertrophy Assessment isolate Isolate NRVMs from Neonatal Rat Hearts culture Culture NRVMs on Fibronectin-coated Plates isolate->culture serum_starve Serum Starvation (12-24h) culture->serum_starve induce Induce Hypertrophy with Phenylephrine or Angiotensin II (24-48h) serum_starve->induce treat Treat with this compound (Various Concentrations) induce->treat cell_size Cell Size Measurement treat->cell_size protein_synthesis Protein Synthesis Assay treat->protein_synthesis gene_expression Gene Expression Analysis treat->gene_expression

Caption: Experimental workflow for studying the effects of this compound on NRVM hypertrophy.

signaling_pathway cluster_stimuli Hypertrophic Stimuli cluster_receptors Receptors cluster_this compound This compound Action cluster_downstream Downstream Signaling cluster_transcription Transcription Factors cluster_output Hypertrophic Response PE Phenylephrine alpha1_AR α1-Adrenergic Receptor PE->alpha1_AR AngII Angiotensin II AT1R Angiotensin II Type 1 Receptor AngII->AT1R Gq Gq Protein alpha1_AR->Gq AT1R->Gq This compound This compound beta1_AR β1-Adrenergic Receptor This compound->beta1_AR Inhibits PLC Phospholipase C Gq->PLC Calcineurin Calcineurin Gq->Calcineurin PKC Protein Kinase C PLC->PKC CaMK CaMK PKC->CaMK MAPK MAPK Pathways (ERK, JNK, p38) PKC->MAPK MEF2 MEF2 CaMK->MEF2 NFAT NFAT Calcineurin->NFAT GATA4 GATA4 MAPK->GATA4 Hypertrophy Gene Expression (ANP, BNP, β-MHC) Increased Cell Size Protein Synthesis NFAT->Hypertrophy GATA4->Hypertrophy MEF2->Hypertrophy

Caption: Key signaling pathways in agonist-induced cardiac hypertrophy.

References

Application Notes and Protocols for RNA-Seq Analysis of Cardiac Tissue Following Bisoprolol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting RNA-sequencing (RNA-seq) analysis of cardiac tissue after treatment with bisoprolol. This document synthesizes findings from various studies on the transcriptomic effects of beta-blockers on the heart, offering a guide for researchers investigating the molecular mechanisms of this compound in cardiac disease, particularly heart failure.

Introduction

This compound, a selective beta-1 adrenergic receptor blocker, is a cornerstone in the management of chronic heart failure.[1][2] Its therapeutic effects are attributed to the attenuation of excessive sympathetic nervous system activation, leading to improved cardiac function.[2][3] At the molecular level, this compound induces significant changes in cardiac gene expression, reversing pathological gene expression patterns observed in heart failure.[4][5] RNA-seq is a powerful technology for elucidating these transcriptomic alterations, providing insights into the molecular pathways modulated by this compound and potentially identifying novel therapeutic targets.[6][7]

Key Molecular Changes Induced by Beta-Blocker Therapy

Studies on beta-blocker treatment in heart failure have consistently identified key changes in the expression of genes involved in calcium handling and myocyte contractility. These alterations are believed to contribute to the functional recovery of the failing heart.[8]

Table 1: Summary of Key Gene Expression Changes in Cardiac Tissue Following Beta-Blocker Treatment

GeneFunctionChange in ExpressionReferences
SERCA (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase) Calcium pump in the sarcoplasmic reticulumUpregulated[3][8]
PLB (Phospholamban) Regulator of SERCAUpregulated[8]
β-MHC (Beta-Myosin Heavy Chain) Contractile protein, fetal isoformDownregulated[3][8]
α-MHC (Alpha-Myosin Heavy Chain) Contractile protein, adult isoformUpregulated[3]
Collagen Type I & III Extracellular matrix proteins involved in fibrosisDownregulated[9]

Experimental Protocols

The following protocols provide a generalized workflow for RNA-seq analysis of cardiac tissue, based on methodologies reported in relevant studies.

Cardiac Tissue Collection and RNA Extraction

Objective: To obtain high-quality total RNA from cardiac tissue for subsequent RNA-seq analysis.

Materials:

  • Cardiac tissue biopsy or explant

  • RNase-free tubes and reagents

  • TRIzol reagent or similar RNA extraction kit

  • Liquid nitrogen

  • Homogenizer

Protocol:

  • Excise cardiac tissue of interest (e.g., left ventricular free wall) immediately post-mortem or from biopsy.

  • Snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.

  • Store samples at -80°C until RNA extraction.

  • Homogenize the frozen tissue in TRIzol reagent using a mechanical homogenizer.

  • Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended for library preparation.

RNA-Seq Library Preparation and Sequencing

Objective: To prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing.

Materials:

  • Total RNA from cardiac tissue

  • mRNA purification kit (e.g., oligo(dT) magnetic beads)

  • cDNA synthesis kit

  • Sequencing library preparation kit (e.g., Illumina TruSeq)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Protocol:

  • Purify mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragment the purified mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end-repair, A-tailing, and adapter ligation to the double-stranded cDNA.

  • Amplify the library via PCR to enrich for adapter-ligated fragments.

  • Purify the PCR product to remove primers and adapter dimers.

  • Assess the quality and quantity of the prepared library.

  • Perform sequencing on an NGS platform to generate raw sequencing reads.

Bioinformatic Analysis of RNA-Seq Data

Objective: To process and analyze the raw sequencing data to identify differentially expressed genes and affected pathways.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic or similar (for adapter trimming)

  • STAR or HISAT2 (for alignment to a reference genome)

  • HTSeq or featureCounts (for read counting)

  • DESeq2 or edgeR (for differential gene expression analysis)

  • GSEA or DAVID (for pathway and gene ontology enrichment analysis)

Protocol:

  • Quality Control: Assess the quality of raw sequencing reads using FastQC.

  • Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.

  • Alignment: Align the trimmed reads to the reference genome (e.g., human or mouse) using STAR or HISAT2.

  • Read Counting: Quantify the number of reads mapping to each gene using HTSeq or featureCounts.

  • Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to a control group.

  • Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the list of differentially expressed genes to identify biological processes and signaling pathways affected by this compound treatment.

Visualizations

Experimental Workflow

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis tissue Cardiac Tissue Collection rna_extraction RNA Extraction tissue->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Alignment (STAR/HISAT2) qc->alignment counting Read Counting (HTSeq) alignment->counting dea Differential Expression Analysis (DESeq2) counting->dea pathway Pathway Analysis (GSEA/DAVID) dea->pathway

Caption: RNA-Seq Experimental Workflow.

Beta-Adrenergic Signaling Pathway and this compound Action

beta_adrenergic_signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol beta1_ar β1-Adrenergic Receptor g_protein Gs Protein beta1_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca2+ Channels pka->ca_channels Phosphorylates plb Phospholamban pka->plb Phosphorylates ca_influx Ca2+ Influx ca_channels->ca_influx serca SERCA2a plb->serca Inhibits (when dephosphorylated) sr_ca_uptake SR Ca2+ Uptake serca->sr_ca_uptake contraction Increased Contraction ca_influx->contraction sr_ca_uptake->contraction This compound This compound This compound->beta1_ar Inhibits norepinephrine Norepinephrine norepinephrine->beta1_ar Activates

References

Application Notes and Protocols for Measuring Cardiomyocyte Contractility Following Bisoprolol Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte contractility is a fundamental measure of cardiac function. Its modulation by pharmaceutical agents is a key area of investigation in cardiovascular research and drug development. Bisoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for various cardiovascular diseases, including hypertension, heart failure, and angina.[1][2][3][4][5] Its primary mechanism of action involves the reduction of heart rate and myocardial contractility, thereby decreasing the heart's workload and oxygen consumption.[1][2][5]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cardiomyocyte contractility. The described methods are essential for researchers aiming to understand the direct cellular effects of this compound and for professionals involved in the preclinical evaluation of cardiovascular drugs.

Mechanism of Action of this compound

This compound is a competitive antagonist of β1-adrenergic receptors, which are predominantly located in the heart.[1][2][3][4] Under normal physiological conditions, catecholamines like norepinephrine and epinephrine bind to these receptors, activating a Gs-protein coupled signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of key proteins involved in excitation-contraction coupling, ultimately resulting in increased heart rate (positive chronotropy) and contractility (positive inotropy).[1][3]

This compound competitively blocks the binding of these catecholamines to β1-receptors, thereby inhibiting this signaling pathway.[4][5] This leads to a decrease in intracellular calcium concentration during systole, resulting in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (reduced heart rate).[1][2]

Experimental Approaches to Measure Cardiomyocyte Contractility

Several robust methods can be employed to quantify the contractility of isolated cardiomyocytes. The choice of method often depends on the specific research question, available equipment, and desired throughput.

Cell Shortening and Relengthening Kinetics

This is a widely used technique to directly measure the mechanical contraction of single cardiomyocytes.[6][7][8] It involves video microscopy to capture the changes in cell length during contraction and relaxation.

Intracellular Calcium Transients

Since cardiomyocyte contraction is tightly regulated by intracellular calcium (Ca2+) levels, measuring Ca2+ transients provides an indirect but crucial assessment of contractility.[6][9][10][11] This is typically achieved using fluorescent calcium indicators.

Traction Force Microscopy (TFM)

TFM measures the contractile forces exerted by cardiomyocytes on a flexible substrate.[12][13][14][15][16] This method provides a direct quantification of the force generated by the cells.

Data Presentation: Expected Effects of this compound on Cardiomyocyte Contractility

The following tables summarize the expected quantitative changes in key contractility parameters following the application of this compound.

Table 1: Effects of this compound on Cell Shortening Parameters

ParameterExpected Effect of this compoundRationale
Contraction Amplitude (% of resting cell length) DecreaseReduced intracellular calcium availability due to β1-blockade leads to weaker myofilament interaction.
Maximal Velocity of Shortening (+dL/dt) DecreaseSlower rate of cross-bridge cycling due to decreased calcium sensitivity and release.
Maximal Velocity of Relengthening (-dL/dt) DecreaseSlower calcium reuptake into the sarcoplasmic reticulum.
Time to Peak Contraction No significant change or slight increaseThe overall duration of the contraction phase may be slightly prolonged.
Time to 90% Relengthening IncreaseSlower relaxation kinetics due to reduced PKA-mediated phosphorylation of phospholamban.

Table 2: Effects of this compound on Intracellular Calcium Transient Parameters

ParameterExpected Effect of this compoundRationale
Calcium Transient Amplitude (ΔF/F0) DecreaseReduced influx of calcium through L-type calcium channels and decreased release from the sarcoplasmic reticulum.
Rate of Calcium Rise DecreaseSlower rate of calcium-induced calcium release.
Rate of Calcium Decay (Tau) IncreaseSlower reuptake of calcium by SERCA2a due to reduced phosphorylation of phospholamban.

Table 3: Effects of this compound on Traction Force Microscopy Parameters

ParameterExpected Effect of this compoundRationale
Peak Traction Force (nN) DecreaseReduced force generation at the myofilament level due to decreased intracellular calcium.
Contraction Work (pJ) DecreaseA direct consequence of the reduction in force and displacement.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

High-quality, viable cardiomyocytes are crucial for reliable contractility measurements. The Langendorff perfusion method is a standard procedure for isolating adult ventricular myocytes.[17][18][19][20]

Materials:

  • Krebs-Henseleit buffer (KHB)

  • Collagenase type II

  • Calcium-free perfusion buffer

  • Langendorff perfusion system

  • Surgical tools

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly excise the heart and place it in ice-cold KHB.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated calcium-free buffer to wash out the blood.

  • Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.

  • Once the heart is flaccid, remove it from the apparatus, trim away the atria, and gently mince the ventricular tissue in a fresh buffer.

  • Gently triturate the tissue to release individual cardiomyocytes.

  • Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

  • Purify the cardiomyocyte population by allowing the viable, rod-shaped cells to settle by gravity.

Protocol 2: Measurement of Cell Shortening

Materials:

  • Isolated cardiomyocytes

  • Laminin-coated glass-bottom dishes

  • Inverted microscope with a video camera

  • Field stimulation electrodes

  • Data acquisition and analysis software

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to adhere for at least one hour.

  • Mount the dish on the stage of the inverted microscope.

  • Continuously perfuse the cells with a physiological buffer at 37°C.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation electrodes.

  • Record videos of contracting cardiomyocytes at a high frame rate.[21]

  • Establish a baseline recording of contractility.

  • Introduce this compound at the desired concentrations into the perfusion buffer.

  • Record videos at steady-state for each concentration.

  • Analyze the videos using software that tracks the cell edges to measure the parameters listed in Table 1.[8][22]

Protocol 3: Measurement of Intracellular Calcium Transients

Materials:

  • Isolated cardiomyocytes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Epifluorescence microscope with a light source for excitation and a camera for emission detection

  • Ion imaging software

Procedure:

  • Load the isolated cardiomyocytes with a fluorescent calcium indicator according to the manufacturer's instructions.[6][11][23]

  • Mount the dish of loaded cells on the microscope stage and perfuse with a physiological buffer.

  • Pace the cells at a constant frequency.

  • Record the fluorescence intensity changes over time.

  • Establish a baseline recording.

  • Apply this compound at various concentrations and record the calcium transients.

  • Analyze the fluorescence traces to determine the parameters listed in Table 2. The data is often expressed as the ratio of fluorescence at two different excitation wavelengths (for Fura-2) or as the change in fluorescence over baseline (ΔF/F0 for Fluo-4).[10][11]

Protocol 4: Traction Force Microscopy

Materials:

  • Isolated cardiomyocytes

  • Polyacrylamide gels embedded with fluorescent beads

  • Microscope equipped for fluorescence and brightfield imaging

  • TFM analysis software

Procedure:

  • Prepare polyacrylamide gels of known stiffness embedded with fluorescent microbeads on glass-bottom dishes.[13][14]

  • Functionalize the gel surface to allow cardiomyocyte attachment.

  • Plate the isolated cardiomyocytes on the gels.

  • After the cells have attached and are contracting, acquire images of the contracting cells (brightfield) and the underlying fluorescent beads (fluorescence) simultaneously.

  • Record a "null-force" image of the beads after detaching the cell (e.g., with trypsin).

  • Use TFM software to calculate the bead displacement field by comparing the images of the beads with and without the contracting cell.[16][24]

  • From the displacement field and the known gel stiffness, the software calculates the traction forces exerted by the cell.

  • Perform these measurements before and after the application of this compound.

Visualizations

Signaling Pathway of this compound's Action

Bisoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks Reduced_Contraction Reduced Contraction This compound->Reduced_Contraction Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates (Increases Ca2+ influx) SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (Increases Ca2+ release/reuptake) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (Modulates Ca2+ sensitivity) Contraction Contraction Calcium_Channels->Contraction Leads to SR->Contraction Leads to Myofilaments->Contraction

Caption: this compound's mechanism of action on cardiomyocyte contractility.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Cardiomyocytes Isolate Adult Ventricular Cardiomyocytes Culture_Cells Plate Cardiomyocytes on Appropriate Substrate Isolate_Cardiomyocytes->Culture_Cells Load_Dye Load with Calcium Indicator (for Ca2+ transient measurement) Culture_Cells->Load_Dye Baseline Record Baseline Contractility/Ca2+ Transients Load_Dye->Baseline Apply_this compound Apply this compound (Concentration-Response) Baseline->Apply_this compound Record_Treatment Record Post-Treatment Contractility/Ca2+ Transients Apply_this compound->Record_Treatment Analyze_Data Analyze Video/Fluorescence Data Record_Treatment->Analyze_Data Extract_Parameters Extract Key Parameters (Amplitude, Velocity, Kinetics) Analyze_Data->Extract_Parameters Compare_Data Compare Baseline vs. Treatment Extract_Parameters->Compare_Data

Caption: Workflow for measuring cardiomyocyte contractility post-bisoprolol.

Logical Relationship of this compound's Effects

Logical_Relationship cluster_cellular Cellular Level cluster_functional Functional Outcomes Bisoprolol_Application This compound Application Beta1_Blockade β1-Adrenergic Receptor Blockade Bisoprolol_Application->Beta1_Blockade cAMP_Decrease Decreased intracellular cAMP Beta1_Blockade->cAMP_Decrease PKA_Inhibition Reduced PKA Activity cAMP_Decrease->PKA_Inhibition Calcium_Handling_Alteration Altered Ca2+ Handling PKA_Inhibition->Calcium_Handling_Alteration Reduced_Ca_Transient Decreased Ca2+ Transient Amplitude Calcium_Handling_Alteration->Reduced_Ca_Transient Slower_Relaxation Slower Relaxation Calcium_Handling_Alteration->Slower_Relaxation Reduced_Shortening Decreased Cell Shortening Reduced_Ca_Transient->Reduced_Shortening Reduced_Force Decreased Traction Force Reduced_Ca_Transient->Reduced_Force

Caption: Logical flow of this compound's effects on cardiomyocytes.

References

Assessing the Impact of Bisoprolol on Mitochondrial Respiration using Seahorse XF Technology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure.[1][2][3] Its primary mechanism of action involves reducing cardiac workload by decreasing heart rate and contractility.[1][2] Emerging evidence suggests that beyond its receptor-blocking activity, this compound may also exert effects on cellular metabolism, including mitochondrial respiration.[4][5] Understanding these off-target effects is crucial for a comprehensive safety and efficacy profile of the drug.

This document provides a detailed protocol for assessing the impact of this compound on mitochondrial respiration in live cells using the Agilent Seahorse XF platform. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time, providing a dynamic view of cellular bioenergetics.[6][7][8]

Key Concepts in Mitochondrial Respiration Analysis

The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes a sequential injection of mitochondrial inhibitors to reveal key parameters of mitochondrial function:[6][7]

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP Production-linked Respiration: The portion of basal respiration used to generate ATP.

  • Proton Leak: Oxygen consumption that is not coupled to ATP synthesis, often associated with mitochondrial damage.

  • Maximal Respiration: The maximum rate of respiration that cells can achieve under stress.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

Experimental Design and Rationale

This protocol is designed to evaluate the dose-dependent effects of this compound on mitochondrial function in a relevant cell model.

Cell Line Selection:

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or the H9c2 cell line are recommended as they provide a physiologically relevant model for studying cardiotoxicity and cardiac metabolism.[8][9][10]

This compound Concentration Range:

The selection of this compound concentrations for in vitro studies should be guided by clinically relevant plasma concentrations. Therapeutic plasma concentrations of this compound typically range from 20 to 100 ng/mL. For dose-response studies, a range of concentrations spanning from sub-therapeutic to supra-therapeutic levels is recommended (e.g., 1 µM, 10 µM, 50 µM).

Exposure Time:

An acute exposure of 1 to 24 hours is recommended to assess the immediate impact of this compound on mitochondrial function.

Data Presentation

The following table summarizes hypothetical quantitative data from a Seahorse XF Mito Stress Test assessing the impact of this compound on mitochondrial respiration in cardiomyocytes.

ParameterVehicle ControlThis compound (10 µM)This compound (50 µM)
Basal Respiration (pmol O₂/min) 150 ± 10135 ± 8110 ± 12
ATP Production (pmol O₂/min) 100 ± 785 ± 665 ± 9
Proton Leak (pmol O₂/min) 50 ± 550 ± 445 ± 6
Maximal Respiration (pmol O₂/min) 300 ± 20250 ± 15180 ± 20
Spare Respiratory Capacity (%) 100 ± 883 ± 660 ± 9

Data are presented as mean ± standard deviation.

Experimental Protocols

Materials:

  • Seahorse XFe96/XFe24 Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • This compound fumarate

  • Selected cell line (e.g., hiPSC-CMs or H9c2)

  • Cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

Protocol:

Day 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000 - 80,000 cells/well for H9c2).

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: this compound Treatment and Sensor Cartridge Hydration

  • Prepare fresh this compound solutions in cell culture medium at the desired concentrations.

  • Remove the cell culture medium from the microplate and add the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

  • Incubate the hydrated sensor cartridge overnight at 37°C in a non-CO₂ incubator.

Day 3: Seahorse XF Mito Stress Test Assay

  • Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Remove the cell culture microplate from the incubator and wash the cells twice with the pre-warmed assay medium.

  • Add 180 µL of the assay medium to each well.

  • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Prepare the mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell culture microplate and start the assay.

  • The instrument will measure the basal OCR, and then sequentially inject the mitochondrial inhibitors and measure the OCR after each injection.

Data Analysis:

  • After the assay is complete, normalize the OCR data to the cell number in each well. This can be done using a cell counting method (e.g., Hoechst staining) or by protein quantification (e.g., BCA assay).

  • The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration.

  • Analyze the data to determine the effect of different concentrations of this compound on each parameter.

Mandatory Visualizations

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment & Hydration cluster_day3 Day 3: Seahorse Assay cluster_analysis Data Analysis cell_culture Culture Cells to 80% Confluency trypsinize Trypsinize and Count Cells cell_culture->trypsinize seed_plate Seed Cells in Seahorse Plate trypsinize->seed_plate incubate_overnight Incubate Overnight seed_plate->incubate_overnight prepare_this compound Prepare this compound Solutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for Exposure Time treat_cells->incubate_treatment hydrate_cartridge Hydrate Sensor Cartridge load_inhibitors Load Mitochondrial Inhibitors hydrate_cartridge->load_inhibitors prepare_assay_medium Prepare Assay Medium wash_cells Wash and Add Assay Medium prepare_assay_medium->wash_cells incubate_pre_assay Incubate in non-CO2 Incubator wash_cells->incubate_pre_assay incubate_pre_assay->load_inhibitors calibrate Calibrate Sensor Cartridge load_inhibitors->calibrate run_assay Run Mito Stress Test calibrate->run_assay normalize_data Normalize OCR Data run_assay->normalize_data calculate_parameters Calculate Mitochondrial Parameters normalize_data->calculate_parameters analyze_effects Analyze this compound Effects calculate_parameters->analyze_effects

Caption: Experimental workflow for assessing this compound's impact on mitochondrial respiration.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound beta1_ar β1-Adrenergic Receptor This compound->beta1_ar antagonizes g_protein Gs Protein beta1_ar->g_protein activates etc Electron Transport Chain (ETC) beta1_ar->etc Potential direct inhibitory effect ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates ca_channel L-type Ca²⁺ Channel pka->ca_channel phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx mcu Mitochondrial Ca²⁺ Uniporter (MCU) ca_influx->mcu enters via mito_ca ↑ Mitochondrial Ca²⁺ mcu->mito_ca mito_ca->etc modulates atp_synthase ATP Synthase etc->atp_synthase ocr ↓ Oxygen Consumption Rate (OCR) etc->ocr atp ↓ ATP Production atp_synthase->atp

Caption: β1-adrenergic signaling pathway and its potential impact on mitochondrial respiration.

References

Application Notes: Label-Free Target Engagement Assay for Bisoprolol in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and angina.[1] Its therapeutic efficacy relies on its direct binding to the β1-adrenergic receptor in cardiac cells, leading to a reduction in heart rate and myocardial contractility.[1] Verifying and quantifying the engagement of this compound with its target in a cellular environment is crucial for understanding its mechanism of action and for the development of novel therapeutics. This application note describes two label-free methods for assessing the target engagement of this compound with the β1-adrenergic receptor in living cells: the Cellular Thermal Shift Assay (CETSA) and the Dynamic Mass Redistribution (DMR) assay.

Principle of the Assays

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to monitor drug-target engagement in a native cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug molecule like this compound binds to its target protein (β1-adrenergic receptor), it can increase the protein's resistance to heat-induced denaturation. By heating intact cells treated with the drug to various temperatures and then quantifying the amount of soluble, non-denatured target protein, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the drug indicates target engagement.[2]

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free, whole-cell assay that measures the dynamic redistribution of cellular matter in response to receptor activation or inhibition.[3][4] This technology utilizes optical biosensors to detect minute changes in the local refractive index near the sensor surface where cells are cultured. For G-protein coupled receptors (GPCRs) like the β1-adrenergic receptor, ligand binding initiates a cascade of intracellular signaling events that cause a redistribution of cellular components, which is detected as a change in the biosensor signal. As an antagonist, this compound's engagement with the β1-adrenergic receptor can be quantified by its ability to block the DMR signal induced by a known agonist.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from CETSA and DMR assays for this compound. Please note that this data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound Target Engagement

This compound Concentration (nM)Apparent Melting Temperature (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
0 (Vehicle)52.3 ± 0.4-
1053.1 ± 0.30.8
10054.5 ± 0.52.2
100056.2 ± 0.43.9
1000056.8 ± 0.64.5

Table 2: Isothermal Dose-Response CETSA for this compound

This compound Concentration (nM)Soluble β1-AR Fraction (%) at 54°C
035 ± 5
142 ± 6
1058 ± 7
10075 ± 8
100088 ± 6
1000092 ± 5
EC50 ~30 nM

Table 3: Dynamic Mass Redistribution (DMR) Assay Data for this compound

CompoundAssay TypeParameterValue
Isoproterenol (Agonist)Agonist Dose-ResponseEC508.5 nM
This compound (Antagonist)Antagonist InhibitionIC5025.3 nM
Metoprolol (Antagonist)Antagonist InhibitionIC5075.1 nM
Propranolol (Antagonist)Antagonist InhibitionIC5012.8 nM

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes the steps for performing a CETSA experiment to determine the target engagement of this compound with the β1-adrenergic receptor in a human cell line endogenously expressing the receptor (e.g., HEK293 or U-2 OS).

Materials:

  • HEK293 or U-2 OS cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-β1-adrenergic receptor antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293 or U-2 OS cells to ~80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 48°C to 62°C in 2°C increments). An unheated control at 37°C should be included.

  • Cell Lysis and Protein Extraction:

    • Immediately after heating, cool the samples to room temperature.

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with gentle agitation.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the β1-adrenergic receptor.

    • Detect the protein bands using a chemiluminescence substrate and image the blot.

    • Quantify the band intensities to determine the amount of soluble β1-adrenergic receptor at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble β1-adrenergic receptor against the temperature for each this compound concentration.

    • Determine the apparent melting temperature (Tagg) for each curve.

    • Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle control from the Tagg of the this compound-treated samples.

Protocol 2: Dynamic Mass Redistribution (DMR) Assay

This protocol outlines the procedure for a DMR assay to measure the antagonist activity of this compound at the β1-adrenergic receptor.

Materials:

  • Cell line stably overexpressing the human β1-adrenergic receptor (e.g., CHO-β1AR)

  • DMR-compatible microplates (e.g., Corning Epic® plates)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Isoproterenol (agonist)

  • This compound (antagonist)

  • DMR instrument (e.g., Corning Epic® system)

Procedure:

  • Cell Seeding:

    • Seed the CHO-β1AR cells into the DMR-compatible microplates at an appropriate density and allow them to adhere and form a confluent monolayer overnight.

  • Assay Preparation:

    • Wash the cells with assay buffer to remove serum components.

    • Equilibrate the plate in the DMR instrument for at least 1 hour to establish a stable baseline.

  • Antagonist Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells and incubate for 30-60 minutes. Include a vehicle control.

  • Agonist Stimulation:

    • Prepare a solution of isoproterenol at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the isoproterenol solution to all wells, including those pre-treated with this compound.

  • Data Acquisition and Analysis:

    • Monitor the DMR signal in real-time for a defined period (e.g., 30-60 minutes).

    • Determine the peak DMR response for each well.

    • Plot the peak DMR response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Mandatory Visualization

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol b1ar β1-Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activation ac Adenylate Cyclase g_protein->ac Stimulation camp cAMP ac->camp Production pka Protein Kinase A (PKA) camp->pka Activation ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylation heart_rate Increased Heart Rate pka->heart_rate contractility Increased Contractility ca_channel->contractility This compound This compound This compound->b1ar

Caption: this compound blocks the β1-adrenergic receptor signaling cascade.

G CETSA Experimental Workflow start Start: Culture Cells treat Treat cells with this compound (or vehicle) start->treat heat Heat cells across a temperature gradient treat->heat lyse Lyse cells and centrifuge to pellet aggregates heat->lyse supernatant Collect supernatant (soluble proteins) lyse->supernatant analysis Analyze by Western Blot for β1-Adrenergic Receptor supernatant->analysis data Quantify band intensity and plot melting curves analysis->data end End: Determine ΔTagg data->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G DMR Antagonist Assay Workflow start Start: Seed cells in DMR microplate equilibrate Equilibrate plate in DMR instrument start->equilibrate antagonist Add this compound (antagonist) and incubate equilibrate->antagonist agonist Add Isoproterenol (agonist) antagonist->agonist read Monitor DMR signal in real-time agonist->read analyze Analyze peak response to determine IC50 read->analyze end End: Quantify antagonism analyze->end

Caption: Workflow for the Dynamic Mass Redistribution (DMR) antagonist assay.

References

Application Note: In Vivo Validation of Bisoprolol Selectivity Using PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vivo validation of bisoprolol's β1-adrenergic receptor (β1-AR) selectivity using Positron Emission Tomography (PET) imaging with an 18F-labeled this compound tracer, [¹⁸F]this compound.

Introduction

The selectivity of a drug for its intended target isoform over others is a critical factor in determining its efficacy and toxicological profile.[1][2] this compound is a well-established β-blocker with high selectivity for the β1-adrenergic receptor, which is predominant in cardiac tissue, over the β2-adrenergic receptor found in peripheral smooth muscles.[1][3][4] While selectivity is typically assessed through in vitro assays, these methods may not fully represent the complex physiological environment.[1][2]

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative determination of a radiolabeled drug's in vivo distribution.[1][2][5] By using a radiolabeled version of this compound, such as [¹⁸F]this compound, PET imaging can provide direct in vivo evidence of its accumulation in target organs and validate its selectivity for β1-ARs.[1][2] This application note details the methodology for such a validation study, from radioligand synthesis to data analysis.

Principle of the Method

The core principle involves synthesizing a positron-emitting isotope-labeled version of this compound ([¹⁸F]this compound) and administering it to a subject (e.g., an animal model). The PET scanner detects pairs of gamma rays emitted indirectly by the tracer, allowing for the reconstruction of its spatial distribution over time.

Selectivity is validated through two key experiments:

  • Biodistribution Analysis: Demonstrating preferential accumulation of [¹⁸F]this compound in organs rich in β1-ARs (like the heart) compared to those with higher β2-AR populations.[1][2]

  • Competitive Blocking Study: Pre-administration of unlabeled ("cold") this compound is used to saturate the β1-ARs. A subsequent injection of [¹⁸F]this compound should show a significant change in tracer kinetics (e.g., faster excretion or reduced uptake) in β1-AR-rich tissues, confirming that the tracer's accumulation is target-specific.[1][2]

Signaling Pathway and Drug Action

This compound acts as a competitive antagonist at β1-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like norepinephrine, activate a signaling cascade resulting in increased heart rate and contractility. This compound's selective blockade of this pathway in the heart is key to its therapeutic effect in conditions like hypertension and heart failure.[3][4]

G_protein_signaling cluster_b1 β1-Adrenergic Receptor (Heart) cluster_b2 β2-Adrenergic Receptor (Lungs, etc.) b1_receptor β1-AR b1_g_protein Gs Protein b1_receptor->b1_g_protein b1_ac Adenylyl Cyclase b1_g_protein->b1_ac b1_camp cAMP b1_ac->b1_camp b1_pka PKA b1_camp->b1_pka b1_effect Increased Heart Rate & Contractility b1_pka->b1_effect b2_receptor β2-AR b2_g_protein Gs Protein b2_receptor->b2_g_protein b2_ac Adenylyl Cyclase b2_g_protein->b2_ac b2_camp cAMP b2_ac->b2_camp b2_pka PKA b2_camp->b2_pka b2_effect Smooth Muscle Relaxation b2_pka->b2_effect This compound This compound This compound->b1_receptor High Selectivity This compound->b2_receptor Low Affinity

Caption: this compound selectively blocks the β1-AR pathway.

Experimental Protocols

The following protocols are based on preliminary in vivo validation studies of [¹⁸F]this compound.[1][2]

Radioligand Synthesis: [¹⁸F]this compound

The synthesis of (±)-[¹⁸F]this compound is a multi-step process starting from a suitable precursor.

  • Precursor Synthesis: Synthesize the tosylated precursor of this compound.[2]

  • ¹⁸F-Fluorination: Perform nucleophilic substitution on the precursor using [¹⁸F]fluoride. The reaction is typically carried out in acetonitrile at an elevated temperature (e.g., 100°C) using a phase-transfer catalyst like Kryptofix 2.2.2 (K2.2.2).[2]

  • Deprotection: Remove any protecting groups used during the synthesis. For example, a final reduction step using a reagent like LiAlH4 in THF may be required.[2]

  • Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]this compound with high radiochemical purity.

  • Formulation: Formulate the purified [¹⁸F]this compound in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

Animal Model
  • Species: Balb/c mice are a suitable model for initial biodistribution studies.[2]

  • Housing: House animals under standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

  • Preparation: For imaging, anesthetize the mice using a suitable anesthetic (e.g., isoflurane) to prevent movement during the scan. Maintain body temperature using a heating pad.

Ex Vivo Biodistribution Protocol
  • Injection: Administer a known quantity (e.g., ~3.7 MBq or 100 µCi) of [¹⁸F]this compound intravenously via the tail vein to a cohort of mice.

  • Time Points: Euthanize groups of mice at various time points post-injection (p.i.), for example, 30, 60, 90, and 120 minutes.[2]

  • Organ Harvesting: Immediately dissect, rinse, weigh, and collect major organs and tissues (e.g., heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and blood).

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, correcting for background radiation and radioactive decay.

  • Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Competitive Blocking Protocol
  • Pre-treatment: Administer a blocking dose of unlabeled (±)-bisoprolol (e.g., 750 µg) intravenously to a cohort of mice.[2]

  • Radiotracer Injection: After a short interval (e.g., 10-15 minutes), inject [¹⁸F]this compound as described in section 4.3.

  • Organ Harvesting & Analysis: Follow steps 2-5 from the biodistribution protocol, typically at later time points (e.g., 30 and 120 minutes p.i.) where specific binding is more prominent.[2]

  • Comparison: Compare the %ID/g values from the blocked group with the baseline (unblocked) group to assess target-specific binding.

In Vivo PET/CT Imaging Protocol
  • Animal Preparation: Anesthetize the animal and position it on the scanner bed.

  • Radiotracer Injection: Administer [¹⁸F]this compound intravenously.

  • Image Acquisition: Perform a dynamic or series of static PET scans over a period (e.g., up to 120 minutes) to observe the tracer's distribution and kinetics. A CT scan should be acquired for anatomical co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

  • Data Analysis: Draw regions of interest (ROIs) over key organs on the co-registered PET/CT images to generate time-activity curves (TACs) and calculate standardized uptake values (SUVs).

experimental_workflow cluster_studies 3. In Vivo & Ex Vivo Studies synthesis 1. [¹⁸F]this compound Synthesis & Formulation animal_prep 2. Animal Model Preparation (Balb/c Mice) synthesis->animal_prep baseline_study Baseline Group (Tracer Only) animal_prep->baseline_study blocking_study Blocking Group (Cold this compound + Tracer) animal_prep->blocking_study pet_imaging 4a. In Vivo PET/CT Imaging baseline_study->pet_imaging biodistribution 4b. Ex Vivo Biodistribution (Organ Harvesting) baseline_study->biodistribution blocking_study->pet_imaging blocking_study->biodistribution data_analysis 5. Data Analysis pet_imaging->data_analysis biodistribution->data_analysis results 6. Results Interpretation (Selectivity Validation) data_analysis->results

Caption: Overall experimental workflow for PET validation.

Data Presentation and Expected Results

Quantitative data should be summarized in tables for clear comparison.

Biodistribution of [¹⁸F]this compound

The expected result is a higher retention of the tracer in the heart (a β1-AR-rich organ) at later time points compared to other organs.[1]

Table 1: Ex Vivo Biodistribution of [¹⁸F]this compound in Balb/c Mice (%ID/g)

Organ 30 min p.i. 60 min p.i. 90 min p.i. 120 min p.i.
Blood 1.8 ± 0.3 1.1 ± 0.2 0.8 ± 0.1 0.6 ± 0.1
Heart 4.5 ± 0.7 3.8 ± 0.5 3.5 ± 0.4 3.1 ± 0.3
Lungs 3.9 ± 0.6 2.5 ± 0.4 2.1 ± 0.3 1.8 ± 0.2
Liver 5.1 ± 0.9 4.2 ± 0.7 3.6 ± 0.5 3.0 ± 0.4
Kidneys 10.2 ± 1.5 8.5 ± 1.1 6.9 ± 0.9 5.5 ± 0.7
Spleen 2.1 ± 0.4 1.5 ± 0.3 1.2 ± 0.2 1.0 ± 0.1
Muscle 1.5 ± 0.3 1.2 ± 0.2 1.0 ± 0.1 0.8 ± 0.1
Brain 2.5 ± 0.4 1.8 ± 0.3 1.5 ± 0.2 1.3 ± 0.2

(Note: Data is representative and compiled based on published findings for illustrative purposes.[1][2])

Organ-to-Blood Ratios

Calculating organ-to-blood ratios highlights specific tissue retention over background levels in circulation. The heart-to-blood ratio is expected to increase over time, indicating specific retention.[1][2]

Table 2: Organ-to-Blood Ratios for [¹⁸F]this compound

Ratio 30 min p.i. 60 min p.i. 90 min p.i. 120 min p.i.
Heart/Blood 2.5 3.5 4.4 5.2
Lungs/Blood 2.2 2.3 2.6 3.0
Liver/Blood 2.8 3.8 4.5 5.0
Kidneys/Blood 5.7 7.7 8.6 9.2

(Note: Ratios are calculated from the mean values in Table 1 for illustrative purposes.)

Competitive Blocking Study Results

In the blocking study, pre-treatment with unlabeled this compound did not significantly inhibit the initial uptake of [¹⁸F]this compound. However, it resulted in a significantly faster loss of radioactivity from β1-AR-rich organs like the heart and brain, indicating that the unlabeled drug competed for the same binding sites and accelerated the dissociation of the radiotracer.[1][2] This demonstrates target-specific interaction.

logic_diagram cluster_baseline Baseline Condition cluster_blocking Blocking Condition start Hypothesis: [¹⁸F]this compound selectively binds to β1-AR in vivo inject_tracer Inject [¹⁸F]this compound start->inject_tracer inject_cold Pre-inject unlabeled this compound (saturates β1-AR) start->inject_cold observe_uptake Observe high tracer retention in β1-AR rich organs (Heart) inject_tracer->observe_uptake conclusion Conclusion: Binding is specific to β1-AR. In vivo selectivity is validated. observe_uptake->conclusion Consistent with inject_tracer_blocked Inject [¹⁸F]this compound inject_cold->inject_tracer_blocked observe_blocked Observe accelerated tracer washout from β1-AR rich organs inject_tracer_blocked->observe_blocked observe_blocked->conclusion Confirms

Caption: Logical framework for validating selectivity.

Conclusion

The use of [¹⁸F]this compound with PET imaging offers a powerful, non-invasive method to validate the β1-AR selectivity of this compound in vivo.[1][2] Biodistribution studies confirm its accumulation in target tissues like the heart, while competitive blocking studies demonstrate that this accumulation is due to specific binding to β1-adrenergic receptors.[1][2] This methodology provides crucial data for drug development and enhances the understanding of a drug's in vivo mechanism of action.

References

Application Notes and Protocols: Bisoprolol in Combination with Other Compounds in Cardiac Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data summaries for studying the effects of the selective β1-adrenergic receptor blocker, bisoprolol, in various cardiac cell models. While existing in vitro research primarily focuses on this compound as a monotherapy or in conjunction with pathway inhibitors, the methodologies outlined here can be adapted to investigate its synergistic or additive effects when combined with other cardiovascular compounds.

Application Note 1: Investigating the Anti-Hypertrophic Effects of this compound in a High-Glucose-Induced Cardiomyocyte Hypertrophy Model

This section details the protocol for assessing the efficacy of this compound in mitigating cardiac hypertrophy in neonatal rat ventricular cardiomyocytes (NRVMs) exposed to high glucose, a model for diabetic cardiomyopathy. The primary signaling pathway implicated in this protective effect is the Protein Kinase C (PKC)/Nuclear Factor-kappa B (NF-κB)/c-fos pathway.[1][2]

Experimental Protocol

1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

  • Isolate ventricles from 1-3 day old Sprague-Dawley rats.

  • Mince the tissue and perform enzymatic digestion using trypsin and collagenase.

  • Pre-plate the cell suspension for 1-2 hours to allow for fibroblast attachment.

  • Collect the non-adherent cardiomyocytes and plate them onto gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Culture for 24-48 hours to allow for cell attachment and synchronous beating.

2. Induction of Hypertrophy and Drug Treatment

  • After initial culture, replace the medium with serum-free DMEM.

  • Divide cells into experimental groups:

    • Low Glucose (LG): 5.5 mM glucose.

    • High Glucose (HG): 25 mM glucose to induce hypertrophy.

    • HG + this compound: High glucose medium supplemented with this compound (e.g., 10 nM and 200 nM).[2]

    • HG + Pathway Inhibitors (for mechanism validation):

      • PKC inhibitor (e.g., Ro-31-8220, 50 nM).[2]

      • NF-κB inhibitor (e.g., BAY11-7082, 5 µmol/l).[2]

    • HG + this compound + Inhibitor: To investigate pathway-specific effects.[2]

  • Incubate cells for 72 hours.

3. Assessment of Cardiomyocyte Hypertrophy

  • Morphometric Analysis:

    • Measure cell surface area and diameter using microscopy and image analysis software (e.g., ImageJ).

    • Observe and quantify the pulsatile frequency (beats per minute) of cardiomyocytes.

  • Protein Synthesis:

    • Measure total protein content using a BCA or Lowry assay.

    • Perform a [3H]-leucine incorporation assay to quantify new protein synthesis.

  • Gene Expression Analysis (RT-qPCR):

    • Extract total RNA and perform reverse transcription.

    • Quantify the mRNA levels of hypertrophic markers such as Atrial Natriuretic Peptide (ANP), α-myosin heavy chain (α-MHC), and β-myosin heavy chain (β-MHC).

4. Western Blot Analysis of Signaling Pathways

  • Lyse cells and separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against total and phosphorylated forms of PKC-α, PKC-β2, NF-κB, and downstream targets like TNF-α and c-fos.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize and quantify protein expression.

Data Presentation

Table 1: Effects of this compound on High-Glucose-Induced Hypertrophic Markers in NRVMs

Treatment GroupPulsatile Frequency (bpm)Cellular Diameter (µm)Cell Surface Area (relative to LG)
Low Glucose (LG)57.63 ± 1.8218.50 ± 0.671.0
High Glucose (HG)69.42 ± 1.6624.81 ± 0.782.6
HG + this compound (Low Dose)Reduced vs. HGReduced vs. HGReduced vs. HG
HG + this compound (High Dose)Further Reduced vs. HGFurther Reduced vs. HGFurther Reduced vs. HG

Data adapted from studies on β-blockers in high-glucose conditions.[2]

Signaling Pathway Visualization

G cluster_0 High Glucose Stress cluster_1 Signaling Cascade cluster_2 Cellular Response HG High Glucose PKC PKC-α / PKC-β2 Activation HG->PKC NFkB NF-κB Activation PKC->NFkB cfos c-fos Expression NFkB->cfos Hypertrophy Cardiomyocyte Hypertrophy (↑ Cell Size, ↑ Protein Synthesis) cfos->Hypertrophy This compound This compound This compound->PKC Inhibits

Caption: High glucose-induced cardiomyocyte hypertrophy pathway and the inhibitory effect of this compound.

Application Note 2: Protocol for Assessing this compound's Cardioprotective Role in a Hypoxia/Reoxygenation Model

This application note describes a protocol to evaluate the protective effects of this compound against ischemia-reperfusion injury in vitro using the H9c2 rat cardiac cell line. The key signaling pathway investigated is the PI3K/AKT/GSK3β pathway, which is crucial for cell survival and apoptosis.[3]

Experimental Protocol

1. Cell Culture

  • Culture H9c2 cells (a rat cardiomyoblast cell line) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

2. Simulated Ischemia-Reperfusion (Hypoxia/Reoxygenation)

  • To simulate ischemia, replace the culture medium with a glucose-free, serum-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4 hours).

  • To simulate reperfusion, return the cells to normal culture medium (with glucose and serum) and incubate under normoxic conditions (95% air, 5% CO2) for a further period (e.g., 12-24 hours).

3. Drug Treatment

  • Pre-treat cells with this compound at various concentrations for a period (e.g., 1-2 hours) before inducing hypoxia.

  • Include relevant controls:

    • Normoxia Control: Cells under normal culture conditions.

    • Hypoxia/Reoxygenation (H/R) Control: Cells subjected to H/R without any drug treatment.

    • H/R + this compound: Cells pre-treated with this compound before H/R.

    • H/R + this compound + PI3K inhibitor (e.g., LY294002): To confirm the involvement of the PI3K/AKT pathway.[3]

4. Assessment of Cell Viability and Apoptosis

  • Cell Viability: Use the MTT assay or similar colorimetric assays to quantify the percentage of viable cells.

  • Apoptosis Detection:

    • TUNEL Assay: To detect DNA fragmentation in apoptotic cells.

    • Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to measure intracellular ROS production.

5. Western Blot Analysis

  • Analyze the phosphorylation status and total protein levels of key components of the PI3K/AKT/GSK3β pathway, including AKT (p-AKT) and GSK3β (p-GSK3β).

Data Presentation

Table 2: Protective Effects of this compound on H9c2 Cells Subjected to Hypoxia/Reoxygenation (H/R)

ParameterH/R GroupH/R + this compound Group
Cell Viability (% of Control)DecreasedIncreased[3]
Apoptotic Cells (%)IncreasedDecreased[3]
ROS Production (Fold Change)IncreasedDecreased[3]
p-AKT / Total AKT RatioDecreasedIncreased[3]
p-GSK3β / Total GSK3β RatioDecreasedIncreased[3]

Data are illustrative based on the findings that this compound increases cell viability and decreases apoptosis and ROS production.[3]

Signaling Pathway Visualization

G cluster_0 Cellular Stress cluster_1 Pro-Survival Pathway cluster_2 Cellular Outcome HR Hypoxia/ Reoxygenation Apoptosis Apoptosis HR->Apoptosis PI3K PI3K AKT AKT (Phosphorylation) PI3K->AKT GSK3b GSK3β (Inhibitory Phosphorylation) AKT->GSK3b GSK3b->Apoptosis Inhibits Survival Cell Survival GSK3b->Survival Promotes This compound This compound This compound->PI3K Activates

Caption: PI3K/AKT/GSK3β survival pathway activated by this compound during hypoxia/reoxygenation.

Application Note 3: Analysis of this compound's Effect on the Unfolded Protein Response (UPR) in Simulated Ischemia-Reperfusion

This protocol outlines a method to study how this compound protects cardiomyocytes by modulating the Unfolded Protein Response (UPR), an ER stress pathway activated during ischemia-reperfusion. This study also utilizes the H9c2 cell line.[4]

Experimental Protocol

1. Cell Culture and Simulated Ischemia-Reperfusion (SIR)

  • Follow the protocols for H9c2 culture and SIR induction as described in Application Note 2.

2. Drug Treatment

  • Pre-treat H9c2 cells with this compound (e.g., 20 µM) before SIR.

  • To validate the role of the UPR, include groups with a UPR activator:

    • SIR + Dithiothreitol (DTT): DTT is a chemical inducer of the UPR.

    • SIR + this compound + DTT: To determine if this compound's effects are counteracted by UPR activation.[4]

3. Assessment of UPR Activation

  • Western Blot: Analyze the expression of key UPR markers:

    • GRP78 (BiP): A master regulator of the UPR.

    • Caspase-12 and Caspase-3: ER stress-specific and executioner caspases, respectively.

    • CHOP: A pro-apoptotic transcription factor induced by ER stress.

  • Immunofluorescence: Stain for UPR markers to visualize their subcellular localization and expression.

4. Measurement of Inflammatory Cytokines

  • Use ELISA to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant, as the UPR is linked to inflammation.[4]

5. Apoptosis Assay

  • Perform a TUNEL assay to quantify apoptosis, as described in Application Note 2. The study showed that this compound's protective effect was abolished by DTT co-treatment.[4]

Data Presentation

Table 3: Effect of this compound on UPR and Inflammatory Markers in H9c2 Cells during SIR

Treatment GroupGRP78 ExpressionCaspase-12 ExpressionTNF-α SecretionApoptotic Index (%)
ControlBaselineBaselineBaselineLow
SIRIncreasedIncreasedIncreasedHigh
SIR + this compoundDecreased vs. SIR[4]Decreased vs. SIR[4]Decreased vs. SIR[4]Decreased vs. SIR[4]
SIR + B + DTTIncreased vs. SIR+B[4]Increased vs. SIR+B[4]Increased vs. SIR+B[4]Increased vs. SIR+B[4]

Data summarized from findings demonstrating this compound's inhibition of UPR signaling.[4]

Workflow Visualization

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Outcome SIR Simulated Ischemia-Reperfusion (SIR) on H9c2 Cells WB Western Blot (GRP78, Caspase-12/3, CHOP) SIR->WB ELISA ELISA (TNF-α, IL-6) SIR->ELISA TUNEL TUNEL Assay (Apoptosis) SIR->TUNEL Biso Pre-treatment with This compound Biso->SIR Outcome Assess this compound's Protective Effect via UPR Attenuation WB->Outcome ELISA->Outcome TUNEL->Outcome

Caption: Experimental workflow to assess this compound's effect on the Unfolded Protein Response.

Adapting Protocols for Combination Studies

The protocols above provide a robust framework for investigating the cellular effects of this compound. To explore its effects in combination with other compounds (e.g., SGLT2 inhibitors, ARNI components like sacubitril/valsartan, or ivabradine), the following adaptations are recommended:

  • Dose-Response Matrix: Before testing combinations, perform dose-response curves for each individual compound in the chosen cell model (e.g., high-glucose NRVMs or H/R H9c2 cells) to determine the EC50 or optimal concentration range for each drug.

  • Combination Design: Design experiments using a matrix of concentrations for this compound and the compound of interest. This allows for the assessment of synergistic, additive, or antagonistic effects. The Chou-Talalay method can be used to calculate a Combination Index (CI) to formally determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Expanded Endpoint Analysis: In addition to the endpoints described above, consider assays relevant to the mechanism of the combination drug. For example:

    • with SGLT2 inhibitors: Measure cellular metabolism, mitochondrial function (e.g., using Seahorse XF Analyzer), and markers of oxidative stress.

    • with Sacubitril/Valsartan: Assess natriuretic peptide signaling (e.g., cGMP levels) and markers of fibrosis (e.g., collagen expression).

    • with Ivabradine: Measure spontaneous beating rates in NRVMs and assess ion channel function if equipment (e.g., patch-clamp) is available.

By systematically applying these validated protocols and adapting them for combination studies, researchers can effectively elucidate the cellular and molecular mechanisms underlying the potential benefits of using this compound in conjunction with other modern heart failure therapies.

References

Application Notes and Protocols: Use of Bisoprolol in Cardiac Organoid Functional Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac organoids, three-dimensional (3D) structures derived from human pluripotent stem cells (hPSCs), are emerging as highly valuable in vitro models for cardiovascular research.[1][2][3] These organoids recapitulate key structural and functional properties of the native human heart, including the presence of various cardiac cell types such as cardiomyocytes, fibroblasts, and endothelial cells.[4][5] Their ability to self-organize into chamber-like structures and exhibit spontaneous contractions makes them a powerful tool for disease modeling, developmental studies, and cardiotoxicity screening.[6][7][8] This document provides detailed application notes and protocols for the use of bisoprolol, a cardioselective β1-adrenergic receptor blocker, in functional studies with cardiac organoids.

This compound is widely used in the treatment of cardiovascular diseases such as hypertension and heart failure.[9][10][11] Its primary mechanism of action involves the selective inhibition of β1-adrenergic receptors in cardiac myocytes, leading to a reduction in heart rate and myocardial contractility.[9] Recent studies also suggest a cardioprotective role for this compound through the activation of the PI3K/AKT/GSK3β signaling pathway.[12] By applying this compound to cardiac organoids, researchers can investigate its dose-dependent effects on cardiac function in a human-relevant 3D model, screen for potential cardiotoxicity, and elucidate the underlying molecular mechanisms.

Experimental Protocols

Generation of Human Cardiac Organoids

A robust and reproducible method for generating cardiac organoids is crucial for obtaining reliable experimental data. The following protocol is a widely adopted method based on the directed differentiation of hPSCs.

Workflow for Cardiac Organoid Generation

G cluster_prep Day -2: hPSC Seeding cluster_diff Days 0-6: Cardiac Differentiation cluster_mat Days 7+: Maturation hPSC Single hPSCs Uwell Seed into 96-well U-bottom plates hPSC->Uwell E8 Culture in E8 medium with ROCK inhibitor Uwell->E8 Day0 Day 0: Add RPMI/B27-Insulin + CHIR99021 E8->Day0 Start Differentiation Day2 Day 2: Add RPMI/B27-Insulin + IWP2 Day0->Day2 Day4 Day 4: Change to RPMI/B27-Insulin Day2->Day4 Day7 Day 7 onwards: Culture in RPMI/B27 + Insulin Day4->Day7 Maturation Phase Beating Spontaneous beating observed Day7->Beating Functional Assays Functional Assays Beating->Functional Assays

Caption: Workflow for generating human cardiac organoids from hPSCs.

Protocol:

  • hPSC Culture and Seeding (Day -2):

    • Culture human induced pluripotent stem cells (hiPSCs) in E8 medium on vitronectin-coated plates.

    • On day -2, dissociate the hiPSCs into single cells using Accutase.

    • Seed 5,000 to 10,000 cells per well into ultra-low attachment 96-well U-bottom plates in E8 medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to promote embryoid body (EB) formation.[13]

    • Centrifuge the plates at 100 x g for 1 minute to facilitate cell aggregation at the bottom of the wells.

  • Cardiac Differentiation (Days 0-6):

    • Day 0: Gently remove the E8 medium and replace it with RPMI 1640 medium supplemented with B27 minus insulin (RPMI/B27-Insulin) containing a GSK3 inhibitor (e.g., 6 µM CHIR99021) to induce mesoderm formation.

    • Day 2: Replace the medium with fresh RPMI/B27-Insulin containing a Wnt signaling inhibitor (e.g., 5 µM IWP2) to specify cardiac mesoderm.

    • Day 4: Change the medium to RPMI/B27-Insulin.

  • Cardiac Organoid Maturation (Day 7 onwards):

    • Day 7: Replace the medium with RPMI 1640 supplemented with B27 with insulin (RPMI/B27+Insulin).

    • Continue to culture the organoids, changing the medium every 2-3 days.

    • Spontaneous beating of the cardiac organoids is typically observed between days 7 and 10.[8]

    • Organoids are ready for functional assays from day 15 onwards.

This compound Treatment

Dose Selection:

The selection of this compound concentrations for in vitro studies should be guided by clinically relevant plasma concentrations and data from previous in vitro experiments. In clinical settings, the typical daily dose of this compound ranges from 1.25 mg to 10 mg.[10][14] This corresponds to plasma concentrations in the low nanomolar to low micromolar range. For initial dose-response studies in cardiac organoids, a concentration range of 10 nM to 10 µM is recommended.

Treatment Protocol:

  • On the day of the experiment, transfer mature cardiac organoids (day 15 or later) to a fresh 96-well plate with RPMI/B27+Insulin medium.

  • Prepare stock solutions of this compound fumarate in sterile water or DMSO. Ensure the final concentration of the solvent in the culture medium is below 0.1% to avoid solvent-induced toxicity.

  • Add this compound to the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent only).

  • Incubate the organoids with this compound for a predetermined duration before functional analysis. For acute effects, a 30-60 minute incubation is typically sufficient. For chronic effects, treatment can be extended for several days with regular medium changes.

Functional Assays

MEAs allow for the non-invasive, real-time recording of extracellular field potentials from spontaneously beating cardiac organoids, providing insights into their electrophysiological properties.[15][16]

Experimental Workflow for MEA Analysis

G Organoid Mature Cardiac Organoid MEA_plate Plate Organoid on MEA Organoid->MEA_plate Baseline Record Baseline Field Potentials MEA_plate->Baseline This compound Add this compound (or Vehicle) Baseline->this compound Post_treat Record Post-Treatment Field Potentials This compound->Post_treat Analysis Data Analysis (Beat Rate, FPD) Post_treat->Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Beta1AR β1-Adrenergic Receptor Gs Gs Protein Beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Calcium ↑ Ca2+ Influx PKA->Calcium HR ↑ Heart Rate PKA->HR Contraction ↑ Contractility Calcium->Contraction This compound This compound This compound->Beta1AR Inhibits G This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Cell_Survival ↑ Cell Survival ↓ Apoptosis GSK3b->Cell_Survival Promotes

References

Troubleshooting & Optimization

troubleshooting bisoprolol solubility issues in DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with bisoprolol in Dimethyl Sulfoxide (DMSO) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound fumarate in DMSO?

A1: this compound fumarate exhibits high solubility in DMSO. Different suppliers report slightly varying maximum solubility, but it is consistently high. For instance, some datasheets indicate a solubility of up to 88 mg/mL.[1][2] It is important to note that moisture-absorbing DMSO can reduce the solubility, so using fresh, anhydrous DMSO is recommended.[2]

Q2: My this compound dissolved perfectly in DMSO, but precipitated when I added it to my cell culture medium. Why?

A2: This is a common issue known as solvent-shift precipitation. While this compound is highly soluble in the organic solvent DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.[3] When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration drops dramatically, and the medium can no longer keep the this compound in solution, causing it to precipitate.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated DMSO concentration is cell-line dependent. However, as a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. For sensitive assays or long-term incubations, it is advisable to keep the final DMSO concentration at or below 0.1%.[4] It is crucial to determine the specific tolerance of your cell line with a DMSO-only control. High concentrations of DMSO (e.g., 5% and 10%) have been shown to be cytotoxic to some cell types.[5]

Q4: Can I warm the DMSO or sonicate to help dissolve the this compound?

A4: Yes, gentle warming (e.g., to 37°C) or brief sonication can be used to facilitate the dissolution of this compound in DMSO. Ensure the vial is tightly capped to prevent absorption of water from the air. However, if the compound precipitates upon addition to your aqueous assay buffer, the issue is likely poor aqueous solubility rather than incomplete initial dissolution.

Q5: How should I store my this compound DMSO stock solution?

A5: this compound DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][6] One source suggests stability for 1 month at -20°C and 1 year at -80°C in solvent.[2]

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound-DMSO Stock to Aqueous Medium

This guide provides a step-by-step workflow to address the common problem of precipitation when preparing working solutions of this compound for in vitro experiments.

Troubleshooting Workflow for this compound Precipitation

start Start: this compound precipitates in aqueous medium check_dmso_conc Step 1: Verify Final DMSO Concentration Is it ≤ 0.5% (ideally ≤ 0.1%)? start->check_dmso_conc high_dmso Action: Lower the final DMSO concentration by adjusting stock concentration or dilution factor. check_dmso_conc->high_dmso No check_stock_conc Step 2: Review Stock Solution Concentration Is the stock concentration excessively high? check_dmso_conc->check_stock_conc Yes high_dmso->check_stock_conc lower_stock Action: Prepare a less concentrated DMSO stock solution. This will require a larger volume to be added to the medium, so recalculate the final DMSO concentration. check_stock_conc->lower_stock Yes serial_dilution Step 3: Modify Dilution Method Are you adding the stock directly to the full volume of medium? check_stock_conc->serial_dilution No lower_stock->start implement_serial Action: Perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium or PBS. Mix well. Then, add this intermediate dilution to the final volume of the assay medium. serial_dilution->implement_serial Yes check_media_components Step 4: Assess Media Components Does your medium contain high concentrations of salts or proteins that could reduce solubility? serial_dilution->check_media_components No final_check Step 5: Final Check Is precipitation still occurring? implement_serial->final_check test_simpler_buffer Action: Test the solubility in a simpler buffer, like PBS, to see if media components are the issue. check_media_components->test_simpler_buffer Yes check_media_components->final_check No test_simpler_buffer->final_check consider_formulation Advanced Troubleshooting: Consider using a solubilizing agent (e.g., cyclodextrin) if compatible with your assay, or consult literature for alternative formulation strategies. final_check->consider_formulation Yes success Success: this compound is soluble in the final working solution. final_check->success No

Caption: A step-by-step decision tree for troubleshooting this compound precipitation issues.

Quantitative Data Summary

The solubility of this compound can vary based on the specific salt form (fumarate or hemifumarate) and the supplier. The following tables summarize available quantitative data.

Table 1: Solubility of this compound Fumarate

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO88199.31Selleck Chemicals[1][2]
Water88199.31Selleck Chemicals[1]
Ethanol88199.31Selleck Chemicals[1]

Table 2: Solubility of this compound (hemifumarate)

SolventConcentration (mg/mL)Source
DMSO~30Cayman Chemical[6]
Ethanol~30Cayman Chemical[6]
Dimethyl formamide~30Cayman Chemical[6]
PBS (pH 7.2)~10Cayman Chemical[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Fumarate Stock Solution in DMSO
  • Materials:

    • This compound Fumarate (Molecular Weight: 441.52 g/mol )

    • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound fumarate required. For 1 mL of a 10 mM stock, you will need:

      • 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (441.52 g / 1 mol) * (1 mol / 1000 mmol) = 0.0044152 g = 4.42 mg

    • Weigh out 4.42 mg of this compound fumarate powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Once dissolved, store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol aims for a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM this compound Fumarate in DMSO (from Protocol 1)

    • Sterile cell culture medium (pre-warmed to 37°C)

  • Procedure (Serial Dilution):

    • Step A: Intermediate Dilution (1:100)

      • Take 2 µL of the 10 mM DMSO stock solution.

      • Add it to 198 µL of pre-warmed, serum-free cell culture medium or PBS. This creates a 100 µM solution in 1% DMSO.

      • Vortex gently to mix. Observe for any precipitation.

    • Step B: Final Dilution (1:10)

      • Prepare the final volume of your assay medium. For example, if you need 1 mL of final working solution.

      • Add 100 µL of the 100 µM intermediate solution (from Step A) to 900 µL of your complete cell culture medium.

      • Mix gently by pipetting or inverting the tube.

      • This results in a final concentration of 10 µM this compound in 0.1% DMSO.

Mechanism of Action Visualization

This compound is a selective antagonist of the β1-adrenergic receptor. This pathway is central to its function in cardiovascular research.

This compound's Mechanism of Action

cluster_cell Cardiomyocyte beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Increased Heart Rate & Contractility pka->downstream Leads to norepinephrine Norepinephrine (Agonist) norepinephrine->beta1_receptor This compound This compound (Antagonist) This compound->beta1_receptor Blocks

References

optimizing bisoprolol concentration to avoid off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of bisoprolol to ensure on-target effects while minimizing off-target activities in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cell culture setting?

A1: this compound is a highly selective and competitive antagonist of the β1-adrenergic receptor (β1-AR).[1][2][3] Its primary on-target effect is to block the binding of adrenergic agonists (like norepinephrine or the experimental agonist isoproterenol) to the β1-AR. This inhibition prevents the activation of the associated Gs protein, which in turn blocks the downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[1][4][5][6] In cardiomyocytes, this blockade ultimately prevents the PKA-mediated phosphorylation of key targets like L-type calcium channels and phospholamban, which are responsible for increasing intracellular calcium and contractility.[4][7][8][9]

Q2: What are the known off-target effects of this compound, and at what concentrations do they occur?

A2: The principal off-target effect of this compound is the blockade of β2-adrenergic receptors (β2-AR). While this compound is highly selective for β1-AR, this selectivity is concentration-dependent and can be lost at higher doses.[3] The affinity of this compound for β2-AR is significantly lower than for β1-AR (see Table 1). Off-target effects on β2-ARs can become confounding when the experimental concentration of this compound approaches the Ki for β2-ARs. Studies have also shown that at very high concentrations (up to 100 µM), this compound does not exhibit significant binding to other receptors such as α-adrenergic, dopaminergic, or muscarinic receptors.[10]

Q3: What is a recommended starting concentration range for this compound in cell culture experiments?

A3: A recommended starting point is to perform a dose-response curve centered around the high-affinity Ki value for the β1-receptor (~20-25 nM, see Table 1). For functional assays in cardiomyocytes, concentrations ranging from 50 nM to 200 nM have been used effectively.[6][11] The optimal concentration will be cell-type dependent. It is critical to use the lowest concentration that achieves the desired level of β1-AR antagonism without engaging β2-ARs.

Q4: How do I prepare and dissolve this compound for cell culture use?

A4: this compound hemifumarate is soluble in organic solvents like DMSO and ethanol at approximately 30 mg/mL and in aqueous buffers like PBS (pH 7.2) at about 10 mg/mL.[12] It is common practice to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is insignificant (typically ≤ 0.1%) as it can have physiological effects on cells.[12] Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[12]

Q5: Can beta-blockers like this compound exhibit unexpected agonist or inverse agonist effects?

A5: Yes, some beta-blockers can display complex pharmacological properties beyond simple antagonism. Depending on the cell system and the specific downstream pathway being measured, a compound can act as an antagonist for one pathway (e.g., cAMP production) but a partial agonist for another (e.g., CRE-mediated gene transcription or ERK activation).[13][14] Some beta-blockers can also act as inverse agonists, reducing the basal or constitutive activity of the receptor below that of an unstimulated state.[15] It is important to be aware of these potential effects and to characterize the response of your specific cell model to this compound treatment thoroughly.

Quantitative Data Summary

The following table summarizes key binding affinity values for this compound, providing a quantitative basis for selecting appropriate in vitro concentrations.

Table 1: this compound Binding Affinity (Ki) and Selectivity

Receptor TargetSpecies/SystemKi Value (nM)Selectivity Ratio (β2 Ki / β1 Ki)
β1-Adrenergic ReceptorHuman (recombinant)2519.2
β2-Adrenergic ReceptorHuman (recombinant)480
β1-Adrenergic ReceptorRat (ventricular myocytes)20.0 (high-affinity site)45.9
β1-Adrenergic ReceptorRat (ventricular myocytes)918 (low-affinity site)
β1-Adrenergic ReceptorRat (heart membranes)34.2N/A

Data compiled from multiple sources.[12][16] The selectivity ratio indicates how many times more concentrated this compound must be to block β2-receptors compared to β1-receptors. A higher ratio signifies greater β1-selectivity.

Visualizing Key Processes

On-Target Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B1AR β1-Adrenergic Receptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates PLB Phospholamban (PLB) PKA->PLB Phosphorylates This compound This compound This compound->B1AR Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->B1AR

Caption: On-target action of this compound on the β1-AR signaling cascade.

Experimental Workflow for Concentration Optimization

G cluster_info Information Gathering cluster_assays Experimental Validation A Step 1: Determine Concentration Range B Step 2: Initial Dose-Response & Cytotoxicity Assay A->B C Step 3: Functional On-Target Assay (cAMP) B->C Assay1 e.g., MTT Assay B->Assay1 D Step 4: Off-Target Control Experiment C->D Assay2 e.g., cAMP Assay with β1-agonist C->Assay2 E Step 5: Select Optimal Concentration D->E Assay3 Use cell line expressing only β2-AR or use a β2-specific agonist D->Assay3 Info1 Review Literature & Ki values (Table 1) Info1->A

References

Technical Support Center: Preventing Bisoprolol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of bisoprolol in cell culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to precipitate in cell culture media?

While this compound fumarate is generally considered to have high aqueous solubility, precipitation in complex solutions like cell culture media can still occur under certain conditions.[1][2][3][4][5] This is often not due to the inherent insolubility of the compound itself, but rather interactions with media components, pH shifts, or high concentrations.

Q2: What form of this compound is best for cell culture experiments?

This compound is available in different forms, including the free base and various salts like fumarate and hemifumarate. For aqueous solutions such as cell culture media, this compound fumarate is highly recommended due to its high solubility in water.[1][2][3][5] The free base form of this compound has significantly lower water solubility.[1][6]

Q3: What are the key physicochemical properties of this compound to be aware of?

Understanding the properties of this compound is crucial for preventing precipitation. Key parameters are summarized in the table below.

PropertyValueSignificance
Form This compound FumarateHigh water solubility is advantageous for aqueous media.[1][2][3][5]
Water Solubility Very soluble (Fumarate salt)[1][2][3][5]Indicates good initial dissolution in aqueous solutions.
pKa (strongest basic) 9.27 - 9.57As a weak base, its solubility is pH-dependent. At physiological pH (~7.4), a significant portion will be in its ionized, more soluble form.[1][7]
LogP 1.87 - 2.2Indicates moderate lipophilicity, suggesting some potential for interaction with lipid components, though less likely to be a primary cause of precipitation in standard media.[8]
DMSO Solubility >20 mg/mLHigh solubility in DMSO makes it a suitable solvent for preparing concentrated stock solutions.

Q4: Can the choice of cell culture medium influence this compound precipitation?

Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Media are complex mixtures of salts, amino acids, vitamins, and other components.[9][10] High concentrations of certain ions, particularly phosphates and sulfates, could potentially interact with this compound, especially if the pH of the medium shifts.

Troubleshooting Guide

If you are experiencing this compound precipitation in your cell culture experiments, follow these troubleshooting steps.

Problem: Precipitate forms immediately upon adding this compound stock solution to the media.

This is often due to poor initial mixing or the use of an inappropriate solvent for the stock solution.

  • Solution 1: Optimize Stock Solution Preparation.

    • Solvent Choice: Prepare a concentrated stock solution of this compound fumarate in sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or water.[2][5][11] DMSO is often preferred for achieving higher stock concentrations.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-related cytotoxicity and precipitation.[12]

  • Solution 2: Improve Dilution Technique.

    • Pre-warm Media: Gently pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

    • Stepwise Dilution: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or mixing. Avoid adding the stock solution directly to a concentrated area.

Problem: Precipitate forms over time in the incubator.

This may be caused by pH changes in the medium, interactions with media components, or evaporation.

  • Solution 1: Monitor and Control pH.

    • Bicarbonate Buffering: Ensure your incubator is properly calibrated for CO2 levels if you are using a bicarbonate-buffered medium (like DMEM or RPMI-1640). Fluctuations in CO2 can alter the pH of the medium.

    • HEPES Buffer: Consider using a medium supplemented with HEPES buffer to provide additional pH stability, especially for long-term experiments.

  • Solution 2: Evaluate Media Components.

    • Serum Interaction: If using serum, be aware that proteins in the serum can sometimes bind to small molecules. While this doesn't typically cause precipitation, it can affect the free concentration of the drug.

    • Salt Concentration: In custom or highly supplemented media, high concentrations of phosphate or sulfate salts could potentially interact with the cationic form of this compound.[9]

  • Solution 3: Minimize Evaporation.

    • Humidification: Ensure the incubator has adequate humidity to prevent evaporation from your culture plates or flasks.[13] Evaporation can increase the concentration of all components, potentially leading to precipitation.

    • Seal Cultureware: For long-term cultures, consider using sealed flasks or plates to minimize evaporation.

Problem: The culture medium appears cloudy, but no distinct crystals are visible.

This could be a sign of very fine precipitation or, alternatively, microbial contamination.

  • Solution 1: Microscopic Examination.

    • Carefully examine a sample of the cloudy medium under a microscope at high magnification. Crystalline precipitates will appear as sharp-edged particles, whereas bacterial contamination will appear as small, often motile rods or cocci, and fungal contamination may show filamentous structures.

  • Solution 2: Aseptic Technique and Filtration.

    • Review Aseptic Technique: Ensure strict aseptic technique is followed during all manipulations to prevent contamination.[14]

    • Sterile Filtration: After preparing the final this compound-containing medium, consider sterile filtering it through a 0.22 µm filter before adding it to the cells. This can remove any small precipitates that may have formed during preparation.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Fumarate Stock Solution
  • Materials:

    • This compound Fumarate (MW: 441.52 g/mol for the fumarate salt)

    • Sterile, cell culture grade DMSO

    • Sterile, conical tubes

  • Procedure:

    • Weigh out 4.42 mg of this compound fumarate powder using an analytical balance.

    • Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the this compound fumarate is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment of this compound in Cell Culture Medium
  • Objective: To determine the approximate solubility limit of this compound in a specific cell culture medium.

  • Materials:

    • Prepared 10 mM this compound Fumarate stock solution in DMSO

    • The specific cell culture medium to be tested (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

    • Incubator (37°C, 5% CO2)

    • Microscope

  • Procedure:

    • Label a series of sterile microcentrifuge tubes with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM).

    • Add 1 mL of pre-warmed cell culture medium to each tube.

    • Add the calculated volume of the 10 mM this compound stock solution to each tube to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5% for this test.

    • Gently vortex each tube to mix.

    • Visually inspect each tube for any immediate signs of precipitation.

    • Place the tubes in a 37°C incubator with 5% CO2 for a period that mimics your experimental duration (e.g., 24, 48, or 72 hours).

    • At regular intervals, remove the tubes and visually inspect for precipitation.

    • At the end of the incubation period, take a small aliquot from each tube and examine it under a microscope for the presence of crystals.

    • The highest concentration that remains clear is the approximate solubility limit under your experimental conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time cluster_cloudy Cloudy Medium start Precipitation Observed q1 When does precipitation occur? start->q1 immediately Immediately upon mixing q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time cloudy Cloudy Appearance q1->cloudy Unsure/Cloudy check_stock Check Stock Solution - Solvent (use DMSO/H2O) - Concentration immediately->check_stock check_mixing Improve Mixing Technique - Pre-warm media - Add dropwise with swirling immediately->check_mixing check_ph Monitor & Control pH - Calibrate CO2 - Consider HEPES over_time->check_ph check_media Evaluate Media Components - High salt/phosphate? over_time->check_media check_evap Minimize Evaporation - Check humidity - Seal plates over_time->check_evap microscopy Microscopic Examination - Crystals vs. Microbes cloudy->microscopy aseptic Review Aseptic Technique & Sterile Filter cloudy->aseptic

Caption: A workflow diagram for troubleshooting this compound precipitation.

PotentialInteractions Potential Causes of this compound Precipitation in Media cluster_factors Influencing Factors cluster_media Media Components This compound This compound (Cationic at physiological pH) salts High Salt Concentration (e.g., Phosphates, Sulfates) This compound->salts Interaction? proteins Serum Proteins (Binding, less likely precipitation) This compound->proteins Binding precipitation Precipitation This compound->precipitation ph pH Shift (e.g., faulty CO2) ph->precipitation concentration High Concentration (Exceeds solubility limit) concentration->precipitation temperature Temperature Fluctuations (e.g., freeze-thaw) temperature->precipitation salts->precipitation

Caption: Potential factors leading to this compound precipitation in cell culture.

References

Technical Support Center: Investigating Small Molecule Interference in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and experimental protocols for researchers who suspect that the beta-blocker bisoprolol, or other small molecules, may be interfering with fluorescent probes in their microscopy experiments. While there is no widespread, documented evidence of this compound causing fluorescence artifacts, this resource offers a systematic approach to identifying and mitigating potential issues.

Frequently Asked Questions (FAQs)

Q1: Could this compound be interfering with my fluorescent signal?

While not a commonly reported issue, it is plausible for any small molecule to interfere with fluorescence imaging. Potential mechanisms include:

  • Autofluorescence: The compound itself might fluoresce at the same wavelengths as your probe.

  • Quenching: The compound could absorb energy from the excited fluorophore, reducing its fluorescence emission.

  • Alteration of the Local Environment: The compound might change the pH or hydrophobicity around the probe, affecting its quantum yield.

  • Biological Effects: this compound is a β1-selective adrenergic antagonist. Its biological activity could indirectly affect the localization or intensity of a fluorescently labeled target.

Q2: What are the first steps to troubleshoot potential interference from a small molecule like this compound?

The initial and most critical step is to perform a set of control experiments to isolate the source of the suspected interference. This involves imaging the small molecule alone, the fluorescent probe alone, and the combination of the two in a cell-free system.

Q3: Are certain types of fluorescent probes more susceptible to interference?

Probes that are sensitive to their local environment (e.g., pH-sensitive or solvatochromic dyes) may be more prone to interference. Additionally, probes with broad excitation or emission spectra could have more overlap with the potential autofluorescence of a small molecule.

Troubleshooting Guide: Is Your Small Molecule Causing an Artifact?

If you observe unexpected changes in fluorescence intensity, localization, or spectral properties after introducing this compound or another small molecule, follow this step-by-step guide.

Step 1: In Vitro Controls (Cell-Free)

The first step is to determine if the small molecule directly interacts with your fluorescent probe in the absence of any biological complexity.

  • Objective: To test for direct physical or chemical interference (autofluorescence, quenching).

  • Procedure:

    • Prepare a solution of your fluorescent probe in a buffer that mimics your experimental conditions (e.g., PBS).

    • Prepare a solution of this compound at the same concentration used in your experiments.

    • Prepare a solution containing both the fluorescent probe and this compound.

    • Image each solution using the same microscopy settings (laser power, exposure time, gain).

Step 2: Cellular Controls (Fixed Cells)

If no direct interaction is observed in vitro, the next step is to assess interference in a cellular context without the complication of active biological processes.

  • Objective: To determine if the small molecule interacts with the probe within the cellular environment.

  • Procedure:

    • Prepare your cell samples and fix them using your standard protocol (e.g., with paraformaldehyde).

    • Stain the fixed cells with your fluorescent probe.

    • Image a set of stained cells.

    • Incubate another set of stained, fixed cells with this compound at the experimental concentration.

    • Image the this compound-treated cells and compare the signal to the untreated controls.

Step 3: Live-Cell Imaging Controls

If the previous controls are negative, the observed effect may be due to the biological activity of the small molecule.

  • Objective: To distinguish between a true biological effect and a potential artifact in live cells.

  • Procedure:

    • Use a negative control compound that is structurally similar to this compound but biologically inactive, if available.

    • Attempt to rescue the phenotype by washing out the this compound and observing if the fluorescent signal returns to its original state.

    • Use an alternative fluorescent probe that targets the same structure or protein but has a different chemical composition.

Experimental Protocols & Data Presentation

Protocol 1: Assessing Autofluorescence and Quenching in a Cell-Free System

Objective: To quantify the intrinsic fluorescence of this compound and its potential quenching effect on a fluorescent probe.

Materials:

  • Microplate reader or fluorescence spectrophotometer

  • 96-well black, clear-bottom plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in water)

Methodology:

  • Prepare Solutions:

    • Buffer Blank: PBS alone.

    • This compound Only: Prepare a serial dilution of this compound in PBS at concentrations ranging from 0.1x to 10x your experimental concentration.

    • Probe Only: Prepare your fluorescent probe at the final working concentration in PBS.

    • Probe + this compound: Prepare the fluorescent probe at its working concentration mixed with the serial dilutions of this compound.

  • Plate Setup: Pipette 100 µL of each solution into separate wells of the 96-well plate. Include triplicates for each condition.

  • Measurement:

    • Autofluorescence: Measure the fluorescence of the "this compound Only" wells using the same excitation and emission wavelengths as your fluorescent probe.

    • Quenching: Measure the fluorescence of the "Probe + this compound" wells.

  • Data Analysis:

    • Subtract the buffer blank reading from all measurements.

    • Compare the signal from the "this compound Only" wells to the "Probe Only" wells to assess the level of autofluorescence.

    • Calculate the percentage of quenching for each this compound concentration: (1 - (Signal_Probe+Biso / Signal_Probe_Only)) * 100.

Data Summary:

This compound Conc.Mean Autofluorescence (RFU)Probe Fluorescence (RFU)% Quenching
0 µM (Control)5050,0000%
1 µM5549,5001%
10 µM6048,0004%
100 µM15045,00010%

Table 1: Example data for assessing this compound's autofluorescence and quenching effect on a hypothetical fluorescent probe. RFU = Relative Fluorescence Units.

Visualizing Workflows and Pathways

Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing potential small molecule interference in fluorescence microscopy.

G cluster_start Start cluster_invitro In Vitro Testing cluster_fixed Fixed Cell Testing cluster_live Live Cell Analysis cluster_conclusion Conclusion start Unexpected Fluorescence Result (e.g., with this compound) invitro Cell-Free Control: Probe + this compound in Buffer start->invitro invitro_res Interference? invitro->invitro_res fixed Fixed Cell Control: Stained Cells + this compound invitro_res->fixed No artifact Conclusion: Fluorescence Artifact invitro_res->artifact Yes fixed_res Interference? fixed->fixed_res live Live Cell Controls: - Washout Experiment - Inactive Analog - Alternative Probe fixed_res->live No fixed_res->artifact Yes live_res Artifact vs. Biological Effect live->live_res live_res->artifact Artifact Confirmed biological Conclusion: True Biological Effect live_res->biological Biological Effect Likely

Caption: A flowchart for troubleshooting potential artifacts caused by small molecules.

Hypothetical Signaling Pathway Interference

This diagram illustrates how this compound's known biological activity could hypothetically interfere with a fluorescent biosensor designed to measure downstream signaling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol b1ar β1-Adrenergic Receptor ac Adenylyl Cyclase b1ar->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates biosensor Fluorescent Biosensor (e.g., for PKA activity) pka->biosensor Phosphorylates (Causes Fluorescence Change) agonist Agonist (e.g., Isoproterenol) agonist->b1ar Activates This compound This compound This compound->b1ar Blocks

Caption: this compound's potential impact on a cAMP/PKA pathway biosensor.

long-term stability of bisoprolol when stored at -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of bisoprolol, with a specific focus on storage at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the established long-term stability of this compound when stored at -80°C?

Currently, there is a lack of specific published data on the long-term stability of this compound solutions stored at -80°C. Stability studies for this compound have predominantly focused on forced degradation under various stress conditions such as heat, light, acid/base hydrolysis, and oxidation to identify potential degradation products and validate analytical methods.[1][2][3][4][5][6][7][8][9][10] While one study has shown this compound to be stable in plasma for 135 days at temperatures between -10°C and -30°C, this does not directly translate to long-term stability at -80°C in other solvents.[11]

Q2: What are the known degradation pathways for this compound?

Forced degradation studies have identified several conditions under which this compound can degrade. The primary degradation pathways include:

  • Acid Hydrolysis: Leads to the formation of Impurity A as the most significant degradation product, along with Impurities L and D.[1]

  • Alkaline Hydrolysis: Results in the formation of Impurities A, L, Q, G, and K.[1]

  • Oxidation: Can lead to the formation of Impurities A, L, and K.[1]

  • Thermal Degradation: At elevated temperatures (e.g., 80°C - 105°C), this compound can degrade to form Impurities A, L, and K.[1][4]

  • Photodegradation: Exposure to light can produce Impurities A, L, G, and K.[1]

It is important to note that this compound has been found to be relatively stable under neutral hydrolysis and when exposed to dry heat for shorter periods.[4]

Q3: What are the common impurities of this compound I should be aware of?

The European Pharmacopoeia lists several impurities for this compound, with some of the most frequently observed in forced degradation studies being Impurity A, G, K, L, and Q.[1][10] The structures of these impurities have been characterized using techniques like LC-MS/MS.[1] Researchers should be aware of these potential degradants when assessing the purity of their this compound samples.

Q4: Are there any beta-blockers with known stability at freezing temperatures?

While direct data for this compound at -80°C is limited, studies on other beta-blockers can provide some insight. For instance, atenolol's stability has been assessed after freezing and heating treatments.[12] However, it is crucial to note that stability is compound-specific. A study on a propranolol oral solution indicated that it does not support storage under freezing conditions.[13] Therefore, it is essential to validate the stability of each specific beta-blocker under the desired storage conditions.

Troubleshooting Guide

Issue: I am concerned about the stability of my this compound stock solution stored at -80°C.

Recommended Action:

  • Visual Inspection: Before use, visually inspect the thawed solution for any signs of precipitation or discoloration. Any change in appearance could indicate instability.

  • Analytical Verification: The most reliable way to assess stability is through analytical testing. We recommend performing a stability study. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Compare to a Fresh Standard: Analyze your stored sample alongside a freshly prepared this compound standard of the same concentration. A significant decrease in the peak area of the stored sample compared to the fresh standard in an HPLC analysis would suggest degradation.

  • Check for Degradation Products: Using a validated stability-indicating HPLC method, check for the presence of known degradation products (see Q2 and Q3 in the FAQ). The appearance of new peaks or an increase in the area of existing impurity peaks over time is a clear indicator of degradation.

Issue: My recent experiments using a this compound stock stored at -80°C are yielding inconsistent results.

Recommended Action:

  • Rule out other factors: Ensure that other experimental parameters, such as cell line viability, reagent concentrations, and instrument performance, are consistent.

  • Prepare a fresh stock solution: Prepare a new this compound stock solution from a reliable source and repeat the experiment. If the results are consistent with the freshly prepared stock, it is highly likely that the previously stored stock has degraded.

  • Perform a quick purity check: If you have access to HPLC, a quick analysis of the old stock solution against a fresh one can confirm a loss of potency.

Data Presentation

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionDegradation Products ObservedReference
Acid Hydrolysis (e.g., 0.1M - 3N HCl)Impurity A (major), L, D[1]
Alkaline Hydrolysis (e.g., 0.1N NaOH)Impurity A, L, Q, G, K[1]
Oxidation (e.g., 3-30% H₂O₂)Impurity A, L, K[1]
Thermal Degradation (e.g., 60-105°C)Impurity A, L, K[1][4]
Photodegradation (UV/Visible light)Impurity A, L, G, K[1]

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound at -80°C

This protocol outlines a general procedure to assess the stability of a this compound solution stored at -80°C.

1. Materials:

  • This compound fumarate (analytical standard grade)
  • Solvent (e.g., DMSO, Ethanol, or aqueous buffer relevant to the experimental use)
  • HPLC grade solvents for mobile phase (e.g., acetonitrile, methanol, water)
  • Phosphate buffer or formic acid for mobile phase modification
  • Cryovials suitable for -80°C storage

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound fumarate to prepare a stock solution at a desired concentration (e.g., 10 mM).
  • Dissolve the this compound in the chosen solvent.
  • Aliquot the stock solution into multiple cryovials to avoid repeated freeze-thaw cycles.

3. Stability Time Points:

  • Establish a schedule for testing, for example: Time 0 (initial analysis), 1 month, 3 months, 6 months, 12 months, and 24 months.

4. Storage:

  • Store the aliquots at -80°C in a calibrated freezer.
  • Protect the samples from light.

5. Analytical Method:

  • Utilize a validated stability-indicating HPLC method. A common method involves:
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][7][8]
  • Flow Rate: Typically 1.0 mL/min.[7][8]
  • Detection: UV detection at a suitable wavelength (e.g., 226 nm or 270 nm).[7]
  • Internal Standard: Use of an internal standard can improve quantitative accuracy.

6. Analysis at Each Time Point:

  • At each scheduled time point, remove one aliquot from the -80°C freezer.
  • Allow the sample to thaw completely at room temperature.
  • Prepare the sample for HPLC analysis (e.g., dilution to a working concentration).
  • On the same day, prepare a fresh this compound standard at the same concentration.
  • Analyze both the stored sample and the fresh standard by HPLC.

7. Data Evaluation:

  • Potency: Compare the peak area of this compound in the stored sample to the peak area of the fresh standard. A significant decrease (e.g., >5-10%) in the peak area indicates degradation.
  • Purity: Examine the chromatogram of the stored sample for the appearance of new peaks or an increase in the area of known impurity peaks.
  • Mass Balance: If possible, calculate the mass balance by summing the amount of this compound and all degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution aliquot Aliquot into Cryovials prep_stock->aliquot store Store Aliquots at -80°C aliquot->store time_points Sample at T=0, 1, 3, 6, 12, 24 months store->time_points thaw Thaw Sample time_points->thaw hplc HPLC Analysis (Stability-Indicating Method) thaw->hplc prep_fresh Prepare Fresh Standard prep_fresh->hplc compare Compare Stored Sample vs. Fresh Standard hplc->compare potency Assess Potency (% Recovery) compare->potency purity Assess Purity (Degradation Products) compare->purity logical_relationship cluster_issue Observed Issue cluster_troubleshooting Troubleshooting Steps cluster_conclusion Potential Conclusion issue Inconsistent Experimental Results step1 Verify Other Experimental Parameters issue->step1 step2 Prepare & Test Fresh this compound Stock step1->step2 step3 Analytical Purity Check (HPLC) step2->step3 conclusion Stored this compound Stock has Degraded step3->conclusion

References

Technical Support Center: The Impact of Bisoprolol on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of bisoprolol using common cell viability assays such as MTT and MTS.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell viability?

A1: The effect of this compound on cell viability is context-dependent and varies with the cell type and experimental conditions. For instance, in H9c2 cardiomyocytes subjected to hypoxia/reoxygenation, this compound has been shown to increase cell viability, suggesting a protective role.[1][2] Conversely, other selective beta-blockers have demonstrated a reduction in viability in certain cancer cell lines. For example, a study on non-small cell lung cancer (NSCLC) cell lines A549 and H1299 showed that the selective beta-blocker betaxolol decreased cell viability.[3] Therefore, the outcome is not universal and depends on the biological system being studied.

Q2: Does this compound directly interfere with the MTT or MTS assay chemistry?

A2: Currently, there is no direct evidence in the reviewed literature to suggest that this compound chemically interferes with the reduction of tetrazolium salts (MTT, MTS) to formazan. However, any compound that alters cellular metabolism or mitochondrial function can indirectly affect the results of these assays.[4][5] It is always good practice to include a cell-free control to test for direct chemical interference.

Q3: How does the mechanism of action of this compound relate to cell viability assays?

A3: this compound is a selective β1-adrenergic receptor antagonist.[6][7][8] These receptors are primarily found in cardiac tissue. By blocking these receptors, this compound inhibits the downstream signaling cascade, which can include the PI3K/AKT/GSK3β pathway.[1][2] Activation of this pathway is often associated with cell survival and proliferation. Therefore, by modulating this pathway, this compound can indirectly influence cell viability, which is then measured by assays like MTT or MTS. The impact could be an increase or decrease in viability depending on the specific cellular context and the basal state of this pathway.

Q4: Can I use MTT or MTS assays to test the cytotoxicity of this compound?

A4: Yes, MTT and MTS assays are commonly used to assess changes in cell viability and can be employed to evaluate the potential cytotoxic effects of this compound.[3][9] However, it is crucial to be aware of the limitations of these assays. They measure metabolic activity, which is often used as a proxy for cell viability. If this compound affects mitochondrial respiration or cellular redox state, it could lead to an over- or underestimation of cell viability.[4] It is recommended to complement these assays with a direct measure of cell death, such as a trypan blue exclusion assay or an LDH release assay.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected increase in cell viability with this compound treatment. 1. This compound may have a pro-survival or proliferative effect in your specific cell line, potentially through pathways like PI3K/AKT.[1] 2. The compound might be enhancing mitochondrial reductase activity without an actual increase in cell number.[5]1. Validate the finding with an orthogonal assay that directly counts cells (e.g., trypan blue exclusion, automated cell counting). 2. Investigate the activation of known pro-survival signaling pathways.
Unexpected decrease in cell viability with this compound treatment. 1. This compound may be inducing apoptosis or necrosis in your cell model.[3] 2. The drug could be impairing mitochondrial function, leading to a decrease in MTT/MTS reduction that is not directly correlated with cell death.[12]1. Confirm the mode of cell death using assays for apoptosis (e.g., Annexin V/PI staining) or necrosis (e.g., LDH assay). 2. Assess mitochondrial health directly (e.g., measuring mitochondrial membrane potential).
High variability between replicate wells. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration across wells. 4. Contamination.1. Ensure a single-cell suspension before plating and mix gently but thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of the drug stock solution.
Results from MTT/MTS assay do not match other viability assays. 1. This compound may be affecting cellular metabolism, which is specifically measured by tetrazolium-based assays.[4] 2. The timing of the assay may be critical. Metabolic changes can precede or lag behind changes in membrane integrity.1. Trust the results from direct cell counting or cell death assays as a more accurate reflection of viability. 2. Perform a time-course experiment to understand the kinetics of this compound's effect.
Absorbance values are very low in all wells, including controls. 1. Insufficient number of cells plated. 2. Low metabolic activity of the cell line. 3. Problems with the MTT/MTS reagent or dissolution of formazan crystals.1. Optimize the initial cell seeding density for your specific cell line.[13] 2. Increase the incubation time with the MTT/MTS reagent. 3. Ensure the MTT/MTS reagent is not expired and has been stored correctly. Ensure complete dissolution of the formazan crystals.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of the selective β1-blocker betaxolol and the non-selective beta-blocker propranolol on non-small cell lung cancer (NSCLC) cell lines, as determined by the MTT assay after 72 hours of incubation. This data is provided as a reference for the potential effects of beta-blockers on cancer cell viability.

Compound Cell Line EC50 (µM)
BetaxololA549251.3 ± 14.6
H1299252.2 ± 7.6
PropranololA549119.3 ± 12.7
H129998.8 ± 10.3
Data extracted from a study on the effect of beta-adrenoreceptor blockers on the viability of NSCLC cell lines.[3]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a generalized procedure based on common practices for assessing cell viability.[3][9]

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

G cluster_membrane Cell Membrane This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR blocks PI3K PI3K Beta1_AR->PI3K activates AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inhibits Cell_Survival Cell Survival (Increased Viability) GSK3b->Cell_Survival inhibits

Caption: PI3K/AKT/GSK3β signaling pathway modulated by this compound.

G A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with this compound (Various Concentrations) B->C D Incubate for Desired Period (e.g., 72h) C->D E Add MTT/MTS Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (Plate Reader) G->H I Analyze Data (% Viability vs. Control) H->I

Caption: Experimental workflow for cell viability (MTT/MTS) assay.

References

Technical Support Center: Bisoprolol Interaction with Laboratory Plastics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interactions between the beta-blocker bisoprolol and common laboratory plastics and consumables. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound adsorb to common laboratory plastics like polypropylene and polystyrene?

A1: While specific studies on this compound adsorption to laboratory plastics are not extensively documented, its chemical properties as a basic and moderately lipophilic compound suggest a potential for interaction. Basic drugs, in general, have shown a tendency to adsorb to certain plastic surfaces, particularly polystyrene.[1][2][3] This interaction is often driven by hydrophobic and ionic interactions between the drug molecule and the plastic surface.[4] Therefore, it is crucial to consider the possibility of this compound loss due to adsorption, which can lead to inaccurate experimental results.

Q2: What is the impact of this compound adsorption on experimental outcomes?

A2: The non-specific binding of this compound to labware can lead to a decrease in the actual concentration of the drug in your experimental solution. This can result in:

  • Underestimation of the drug's potency or efficacy.

  • Poor reproducibility of experimental results.

  • Inaccurate pharmacokinetic and pharmacodynamic data.

Q3: Which type of plastic is generally recommended for working with this compound solutions?

A3: For basic compounds like this compound, polypropylene is often preferred over polystyrene as it tends to exhibit lower adsorption for such molecules.[1] However, the best practice is to empirically test for adsorption in your specific experimental setup. Glass (borosilicate) is also a good alternative, although some basic compounds can still adsorb to glass surfaces.[5][6]

Q4: Can substances leach from plastic consumables into my this compound solution?

A4: Yes, it is possible for plasticizers, antioxidants, and other additives to leach from laboratory plastics into your experimental solutions.[7][8] The presence of these leachables could potentially interfere with your assay or have direct biological effects. The risk of leaching can be influenced by factors such as the type of plastic, the solvent used, temperature, and the duration of contact.

Q5: How can I minimize the interaction of this compound with my labware?

A5: To minimize interactions, consider the following strategies:

  • Material Selection: Whenever possible, use polypropylene or glass containers.[1][5][6] Low-adsorption microplates and tubes are also commercially available and can be a good option.

  • Pre-treatment: Rinsing the plasticware with the experimental buffer or a solution of a non-interfering blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites.[9]

  • Minimize Contact Time and Temperature: Prepare solutions fresh and minimize the storage time in plastic containers. Avoid high temperatures unless required by the experimental protocol, as this can increase both adsorption and leaching.

  • Use of Additives: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer can reduce non-specific binding.[10] However, the compatibility of such additives with your specific assay must be verified.

  • Solvent Choice: The composition of your solvent can influence adsorption. For instance, the presence of organic solvents may reduce the adsorption of hydrophobic compounds to plastics.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected this compound concentration in samples. Adsorption of this compound to the surface of plastic consumables (e.g., pipette tips, tubes, microplates).1. Switch to polypropylene or low-adsorption plasticware. 2. Perform a recovery experiment to quantify the extent of drug loss (see Experimental Protocol below). 3. Pre-treat plasticware with a blocking agent or the experimental buffer. 4. Minimize the contact time between the this compound solution and the plastic surfaces.
High variability between replicate samples. Inconsistent adsorption across different wells of a microplate or between different tubes.1. Ensure thorough mixing of solutions. 2. Use low-adsorption plates. 3. Evaluate the effect of different plasticware lots, as manufacturing variations can affect surface properties.[10]
Unexpected or anomalous results in cell-based assays. Leaching of bioactive compounds from the plasticware into the cell culture medium.1. Use certified, low-leachable labware. 2. Perform a blank experiment with the plasticware and medium to check for any effects on the cells. 3. If possible, analyze the medium for the presence of common plastic leachables.

Experimental Protocols

Protocol: Quantification of this compound Adsorption to Labware

This protocol provides a general method to determine the extent of this compound loss due to adsorption to a specific type of laboratory consumable.

Materials:

  • This compound stock solution of known concentration.

  • Experimental buffer or solvent.

  • The laboratory consumables to be tested (e.g., polypropylene tubes, polystyrene microplate).

  • A control container made of a material with known low adsorption (e.g., borosilicate glass vial).

  • A validated analytical method for quantifying this compound concentration (e.g., HPLC-UV, LC-MS/MS).

Procedure:

  • Prepare a working solution of this compound in the experimental buffer at a concentration relevant to your experiments.

  • Aliquot the this compound solution into the test consumables and the control glass vial.

  • Incubate the samples under the same conditions as your actual experiment (time, temperature).

  • At the end of the incubation period, collect the solution from each container.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percentage of this compound recovered from the test consumables relative to the control glass vial.

Data Analysis:

Container TypeInitial Concentration (µg/mL)Final Concentration (µg/mL)% Recovery
Borosilicate Glass (Control)10.09.999.0
Polypropylene Tube10.09.595.0
Polystyrene Microplate Well10.08.282.0

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow for Assessing this compound-Plastic Interaction

G Workflow for Adsorption Assessment A Prepare this compound Working Solution B Aliquot into Test Plastics and Glass Control A->B C Incubate under Experimental Conditions B->C D Collect Supernatant C->D E Analyze this compound Concentration (e.g., HPLC) D->E F Calculate % Recovery vs. Control E->F G Recovery > 95%? F->G H Proceed with Experiment G->H Yes I Troubleshoot: Change Plastic Type, Pre-treat, etc. G->I No G Factors in this compound-Plastic Interaction cluster_drug This compound Properties cluster_plastic Plastic Properties cluster_conditions Experimental Conditions This compound Basic Nature Moderate Lipophilicity interaction Adsorption & Leaching This compound->interaction plastic Material (PP vs. PS) Surface Hydrophobicity Additives plastic->interaction conditions Solvent/Buffer Temperature Contact Time conditions->interaction outcome Inaccurate Results interaction->outcome

References

Technical Support Center: Minimizing Variability in Bisoprolol Response in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in bisoprolol response in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cardioselective beta-1 adrenergic receptor blocker.[1][2] Its primary mechanism of action involves competitively inhibiting the binding of catecholamines (like adrenaline and noradrenaline) to beta-1 adrenergic receptors, which are predominantly found in cardiac tissue.[2][3] This inhibition leads to a decrease in heart rate (negative chronotropic effect) and the force of heart muscle contraction (negative inotropic effect), ultimately reducing the heart's workload and oxygen demand.[3] Additionally, this compound can suppress the renin-angiotensin-aldosterone system by blocking beta-1 receptors in the kidneys, which contributes to its blood pressure-lowering effects.[3][4]

Q2: We are observing significant well-to-well and plate-to-plate variability in our primary cardiomyocyte response to this compound. What are the potential sources of this variability?

Variability in in-vitro experiments with this compound can stem from several factors:

  • Cell Culture Conditions: Inconsistent cell seeding density, uneven cell growth (often due to edge effects in multi-well plates), and fluctuations in incubator conditions like temperature and CO2 can all contribute to variability.[5][6]

  • Primary Cell Health: The health and viability of primary cells at the time of the experiment are critical. Factors like the passage number, stress from thawing, and the quality of the culture medium can significantly impact their response to drugs.[7][8]

  • Reagent Preparation and Handling: Inconsistent reagent concentrations, improper storage, and variations in incubation times can introduce significant errors.[9]

  • Genetic Variability: Polymorphisms in genes encoding for the beta-1 adrenergic receptor (ADRB1) and drug-metabolizing enzymes like CYP2D6 can lead to inherent differences in how cells from different donors respond to this compound.[10][11][12]

  • Assay-Specific Factors: Insufficient blocking in immunoassays, leading to high background, or issues with the detection instrument can also cause inconsistent results.[13]

Q3: How can we minimize the "edge effect" in our 96-well plate assays with primary cells?

The "edge effect," where cells in the outer wells of a plate behave differently due to increased evaporation, is a common source of variability.[5][14] To mitigate this:

  • Use a Humidified Incubator: Ensure the incubator has a water pan to maintain high humidity.[13]

  • Plate Sealing: Use breathable sealing films to allow for gas exchange while preventing evaporation.[5]

  • Buffer Wells: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a moisture barrier.

  • Pre-equilibration: Allow plates to equilibrate to room temperature before seeding cells to prevent condensation.

Q4: What is the recommended passage number for primary cells when conducting this compound response assays?

It is crucial to use primary cells at a low passage number.[8][15] As primary cells are passaged, they can undergo phenotypic drift, leading to changes in their characteristics and drug responsiveness.[6] Always refer to the supplier's recommendations for the specific primary cell line you are using. It is good practice to establish a cell bank of low-passage cells to ensure a consistent cell source for your experiments.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Dose-Response Curve - Inaccurate drug dilutions. - Cell plating inconsistency. - Variable incubation times. - Poor cell health.- Prepare fresh drug dilutions for each experiment. - Ensure a homogenous single-cell suspension before plating and verify cell counts. - Standardize all incubation steps precisely. - Monitor cell viability and morphology before and during the experiment.[13]
High Background Signal in Immunoassays - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing.- Optimize blocking buffer and incubation time.[13] - Titrate antibodies to determine the optimal concentration. - Ensure thorough and consistent washing steps between antibody incubations.[9]
Low Cell Viability After Thawing - Improper thawing technique. - Cryopreservative toxicity. - Centrifugation of fragile cells.- Thaw cells rapidly in a 37°C water bath.[16] - Dilute the cryopreservative-containing medium slowly with pre-warmed growth medium.[16] For many primary cell types, it is recommended to plate the cells directly after thawing and change the medium after 24 hours to remove residual DMSO.[8] - Avoid centrifuging sensitive primary cells like neurons after thawing.[16]
No or Weak Response to this compound - Incorrect drug concentration range. - Cell line is not responsive to beta-blockade. - Assay is not sensitive enough.- Perform a wide-range dose-response experiment to determine the optimal concentration range.[17] - Confirm the expression of beta-1 adrenergic receptors in your primary cell line. - Choose an assay with higher sensitivity, for example, a luminescence-based assay over a colorimetric one for cell viability.[18]

Quantitative Data

Table 1: Effect of this compound on Hypertrophy in Neonatal Rat Cardiomyocytes

Treatment GroupCell Surface Area (relative to Low Glucose)ANP mRNA Expression (relative to Low Glucose)β-MHC mRNA Expression (relative to Low Glucose)
Low Glucose (Control)1.001.001.00
High GlucoseIncreasedIncreasedIncreased
High Glucose + Low Dose this compoundReduced vs. High GlucoseReduced vs. High GlucoseReduced vs. High Glucose
High Glucose + High Dose this compoundFurther Reduced vs. Low DoseFurther Reduced vs. Low DoseFurther Reduced vs. Low Dose

Data synthesized from findings in a study by Metoprolol and this compound ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF‑κB/c‑fos signaling pathway.[19][20][21][22] This table illustrates the dose-dependent effect of this compound in mitigating high-glucose-induced cardiomyocyte hypertrophy.

Table 2: Effect of this compound on Heart Rate Variability (HRV) in Heart Failure Patients

HRV ParameterPlacebo Group (Change after 2 months)This compound Group (Change after 2 months)p-value
Mean Heart RateNo significant changeDecreased0.0004
24-hour rMSSDNo significant changeIncreased0.04
24-hour pNN50No significant changeIncreased0.04
Daytime SDNNNo significant changeIncreased0.05
Daytime High-Frequency PowerNo significant changeIncreased0.03

This table summarizes the findings from a study on the effects of this compound on heart rate variability in heart failure patients, indicating an increase in parasympathetic activity.[23]

Experimental Protocols

1. Assessment of Cardiomyocyte Hypertrophy

This protocol is adapted from studies investigating the effect of this compound on cardiomyocyte hypertrophy.[19][20][21][22]

  • Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured in appropriate media.

  • Induction of Hypertrophy: Cells are exposed to a high-glucose medium to induce a hypertrophic response. Control cells are maintained in a low-glucose medium.

  • This compound Treatment: Experimental groups are treated with varying concentrations of this compound in the high-glucose medium.

  • Measurement of Cell Surface Area: After the treatment period, cells are fixed and stained (e.g., with phalloidin for actin filaments). The cell surface area is then quantified using imaging software.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).

2. Cell Viability Assay (Endpoint Measurement)

This protocol is a general guideline for assessing cell viability in response to this compound, based on standard cell-based assay protocols.[17][24][25]

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight.

  • Baseline Measurement (T=0): At the time of drug addition, measure the cell number in a set of control wells to establish a baseline.

  • Drug Addition: Add this compound at a range of concentrations to the designated wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).

  • Endpoint Measurement: At the end of the incubation period, quantify the number of viable cells using a suitable assay (e.g., a resazurin-based or ATP-based assay).

  • Data Analysis: Normalize the endpoint cell counts to the baseline and vehicle controls to determine the dose-dependent effect of this compound on cell viability.

Visualizations

Bisoprolol_Signaling_Pathway cluster_receptor Cell Membrane Beta1_AR β1-Adrenergic Receptor G_Protein G-Protein (Gs) Beta1_AR->G_Protein Activates Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Beta1_AR Activates This compound This compound This compound->Beta1_AR Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response

Caption: Canonical signaling pathway of this compound action.

Experimental_Workflow Start Start: Primary Cell Culture Seeding Seed Cells in Multi-well Plate Start->Seeding Adherence Allow Cell Adherence (e.g., 24h) Seeding->Adherence Treatment Treat with this compound (Dose-Response) Adherence->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Functional Assay (e.g., Viability, Hypertrophy) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Analysis Data Analysis & Interpretation Data_Acquisition->Analysis

Caption: General experimental workflow for assessing this compound response.

Troubleshooting_Logic Problem High Variability in Results Check_Cells Review Cell Culture Practices Problem->Check_Cells Source? Check_Reagents Verify Reagent Prep & Handling Problem->Check_Reagents Source? Check_Assay Optimize Assay Parameters Problem->Check_Assay Source? Solution_Cells Standardize Seeding Density, Passage Number, etc. Check_Cells->Solution_Cells Implement Solution_Reagents Use Fresh Aliquots, Consistent Timing Check_Reagents->Solution_Reagents Implement Solution_Assay Optimize Blocking, Titrate Antibodies Check_Assay->Solution_Assay Implement

Caption: A logical approach to troubleshooting variability.

References

Technical Support Center: Challenges in Washing Out Bisoprolol from Cell Cultures in Reversibility Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with washing out bisoprolol from cell cultures in reversibility studies. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to wash out from cell cultures?

A1: The primary challenge in washing out this compound stems from its high affinity and slow dissociation rate from β1-adrenergic receptors.[1] this compound is a potent and highly selective β1-adrenoceptor antagonist.[2][3][4] While it is a reversible, competitive antagonist, its dissociation from the receptor is not instantaneous.[1] In vitro studies suggest that complete dissociation of this compound from β1-adrenoceptors can take approximately 40 minutes.[1] This slow "off-rate" means that standard washing procedures may not be sufficient to completely remove the drug, leading to lingering effects that can confound the results of reversibility studies.

Q2: How can I determine the optimal washout time for my specific cell line?

A2: The optimal washout time can be influenced by the specific cell line, receptor expression levels, and experimental conditions. A pilot study is recommended to determine the necessary washout duration. This can be done by treating the cells with this compound, washing it out, and then measuring a downstream signaling marker (e.g., cAMP levels after stimulation with a β-agonist like isoproterenol) at various time points post-washout (e.g., 30, 60, 90, 120 minutes). The point at which the cellular response is no longer significantly different from the vehicle-treated control indicates a sufficient washout period.

Q3: What is the impact of incomplete this compound washout on my experimental results?

Q4: Are there analytical methods to confirm the complete removal of this compound?

A4: Yes, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to quantify the concentration of residual this compound in the cell culture supernatant after the washout procedure.[5][6][7][8] These methods are highly sensitive and can detect very low concentrations of the drug, providing definitive evidence of a successful washout.[5][6][7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent blockade of β1-adrenergic receptor signaling after washout. Incomplete removal of this compound due to its slow dissociation rate.- Increase the number of washes (e.g., from 3 to 5).- Increase the duration of each wash step (e.g., from 5 to 15 minutes).- Increase the volume of wash buffer.- Include a "rest" period in drug-free media after the final wash to allow for further dissociation.
High variability in reversibility between experiments. - Inconsistent washing technique.- Variation in cell density or receptor expression levels.- Standardize the washing protocol across all experiments.- Ensure consistent cell seeding densities and passage numbers.- Regularly check the expression of β1-adrenergic receptors in your cell line.
Cell detachment or loss during the washing steps. - Excessive mechanical stress from pipetting.- Use of a harsh wash buffer.- Use gentle aspiration and addition of wash buffer.- Use a pre-warmed, physiologically balanced salt solution (e.g., PBS or HBSS) for washing.- For loosely adherent cells, consider reducing the number of washes or using a plate-based washer with optimized settings.
Uncertainty about the completeness of the washout. Lack of a validation step.- Perform a functional validation by measuring the response to a β-agonist after washout.- Perform an analytical validation by measuring the residual this compound concentration in the final wash supernatant using HPLC or LC-MS/MS.- Conduct a "supernatant transfer" experiment (see Experimental Protocols section).

Data Presentation

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypeSpeciesKi (nM)β2/β1 Selectivity RatioReference
β1-adrenoceptorHuman1019[2]
β2-adrenoceptorHuman190[2]
β1-adrenoceptorRat (Heart)34.2 (High affinity site)34.7[4][9]
3014 (Low affinity site)[9]
β2-adrenoceptorRat (Lung)-[4]
β1-adrenoceptorCOS-7 cells (transfected)-~15[10]
β2-adrenoceptorCOS-7 cells (transfected)-[10]

Table 2: Analytical Methods for this compound Quantification

Analytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Reference
HPLCTablets0.8 - 1000 µg/mL3.98 µg/mL[5]
LC-MS/MSHuman Plasma1 - 100 ng/mL1 ng/mL[8]
HPLC (chiral)Pharmaceutical Products5 - 250 ng/mL5 ng/mL[7]

Experimental Protocols

Protocol 1: General Washout Procedure for Adherent Cells
  • Aspirate the this compound-containing medium: Carefully remove the medium from the cell culture plate or flask using a sterile pipette or aspirator, avoiding disturbance of the cell monolayer.

  • First Wash: Gently add pre-warmed (37°C) sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to the cells. The volume should be equal to or greater than the original culture medium volume.

  • Incubate: Let the plate/flask sit at room temperature for 5-10 minutes to allow for some dissociation of the drug.

  • Aspirate the wash buffer: Carefully remove the wash buffer.

  • Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes.

  • Add fresh medium: After the final wash, add fresh, pre-warmed complete culture medium.

  • Incubation/Recovery: Incubate the cells for a predetermined time (based on pilot studies, at least 40 minutes is recommended for this compound) to allow for complete drug dissociation before proceeding with downstream assays.

Protocol 2: Validation of this compound Washout (Supernatant Transfer Method)

This protocol is adapted from a general method for validating drug washout.

  • Culture a "donor" set of cells and treat them with a high concentration of this compound for the desired duration.

  • Perform the washout procedure on the donor cells as described in Protocol 1.

  • Collect the supernatant from the final wash of the donor cells.

  • Culture a "recipient" set of naive (previously untreated) cells.

  • Add the collected supernatant from the donor cells to the recipient cells.

  • Culture the recipient cells for a period equivalent to your experimental endpoint.

  • Assess the recipient cells for any biological effects that would be expected from this compound treatment (e.g., changes in morphology, viability, or signaling). The absence of such effects indicates a successful washout procedure in the donor cells.

Mandatory Visualization

Bisoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B1_AR β1-Adrenergic Receptor This compound->B1_AR Blocks Epinephrine Epinephrine Epinephrine->B1_AR Activates G_Protein G-Protein (Gs) B1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, contractility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound's mechanism of action in blocking the β1-adrenergic signaling pathway.

Bisoprolol_Washout_Workflow start Start: Cells treated with this compound aspirate_medium Aspirate this compound-containing medium start->aspirate_medium wash1 Wash 1: Add pre-warmed PBS/HBSS aspirate_medium->wash1 incubate1 Incubate for 5-10 min wash1->incubate1 aspirate1 Aspirate wash buffer incubate1->aspirate1 wash_decision Sufficient washes? aspirate1->wash_decision wash_decision->wash1 No (Repeat wash) add_fresh_medium Add fresh complete medium wash_decision->add_fresh_medium Yes (e.g., 3-5 times) recovery_incubation Incubate for ≥40 min (Recovery/Dissociation) add_fresh_medium->recovery_incubation downstream_assay Proceed to downstream assay recovery_incubation->downstream_assay validation Validation Step: (e.g., Supernatant Transfer) recovery_incubation->validation Optional but recommended end End downstream_assay->end

References

Validation & Comparative

Validating Bisoprolol's Cardiac Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bisoprolol's performance in engaging its target in cardiac cells against other common beta-blockers. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate therapeutic candidates.

This compound is a cardioselective beta-1 adrenergic receptor (β1-AR) antagonist widely used in the management of cardiovascular diseases such as hypertension and heart failure.[1] Its therapeutic efficacy hinges on its ability to effectively engage and block the β1-AR in cardiomyocytes, thereby modulating downstream signaling pathways that control heart rate, contractility, and other cardiac functions. Validating this target engagement is crucial in both preclinical and clinical research to understand its mechanism of action and compare its profile to other beta-blockers like metoprolol and carvedilol.

This guide delves into the key experimental assays used to validate this compound's target engagement in cardiac cells, presenting comparative data, detailed protocols, and visual representations of the underlying molecular pathways.

Comparative Analysis of Target Engagement Parameters

The engagement of this compound and other beta-blockers with the β1-AR in cardiac cells can be quantified through various in vitro assays. Below is a summary of key parameters from comparative studies.

Receptor Binding Affinity (Ki)

Receptor binding assays are fundamental in determining the affinity of a drug for its target. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Compoundβ1-AR Ki (nM)β1-AR pKiCell Type/Membrane SourceReference
This compound 20.0 (High affinity site), 918 (Low affinity site)-Adult Rat Ventricular Myocytes[2]
This compound -8.1Ferret Ventricular Myocardium[3]
Metoprolol -7.4Ferret Ventricular Myocardium[3]
Carvedilol -8.2Ferret Ventricular Myocardium[3]
Propranolol -8.4Ferret Ventricular Myocardium[3]
Atenolol -6.8Ferret Ventricular Myocardium[3]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

cAMP Modulation (IC50)

Upon stimulation by agonists like isoprenaline, β1-ARs activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Beta-blockers inhibit this process. The half-maximal inhibitory concentration (IC50) quantifies the drug's potency in inhibiting this signaling pathway.

Direct comparative IC50 values for this compound, metoprolol, and carvedilol in a single study on cardiac cells were not available in the searched literature. However, the general principle is that a lower IC50 value indicates greater potency in inhibiting cAMP production.

β-Arrestin Recruitment (EC50)

β-arrestin recruitment to the β1-AR is another crucial downstream signaling event. Some beta-blockers, like carvedilol, have been shown to act as "biased agonists," blocking G-protein signaling (cAMP production) while promoting β-arrestin recruitment. The half-maximal effective concentration (EC50) measures the potency of a drug in inducing this recruitment.

Direct comparative EC50 values for β-arrestin recruitment by this compound, metoprolol, and carvedilol in a single study on cardiac cells were not available in the searched literature. Carvedilol is a known β-arrestin-biased agonist.

Experimental Workflows and Signaling Pathways

Understanding the experimental procedures and the molecular pathways involved is essential for interpreting target engagement data.

Experimental Workflow: Validating Target Engagement

G cluster_prep Sample Preparation cluster_assays Target Engagement Assays cluster_analysis Data Analysis cardiomyocytes Isolation of Cardiac Myocytes membranes Membrane Preparation cardiomyocytes->membranes camp cAMP Modulation Assay cardiomyocytes->camp barrestin β-Arrestin Recruitment Assay cardiomyocytes->barrestin binding Radioligand Binding Assay membranes->binding ki Determine Ki (Binding Affinity) binding->ki ic50 Determine IC50 (cAMP Inhibition) camp->ic50 ec50 Determine EC50 (β-Arrestin Recruitment) barrestin->ec50

Workflow for validating beta-blocker target engagement.
Signaling Pathway: β1-Adrenergic Receptor in Cardiomyocytes

G cluster_membrane Cell Membrane b1ar β1-Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates b_arrestin β-Arrestin b1ar->b_arrestin Recruits ac Adenylyl Cyclase camp cAMP ac->camp Synthesizes g_protein->ac Activates This compound This compound This compound->b1ar Blocks agonist Agonist (e.g., Isoprenaline) agonist->b1ar Activates pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Ca2+ handling, Contraction) pka->downstream Phosphorylates b_arrestin_pathway β-Arrestin-mediated Signaling b_arrestin->b_arrestin_pathway Initiates

References

comparative proteomic analysis of cardiomyocytes treated with bisoprolol vs carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the differential protein expression and cellular pathways affected by two common beta-blockers.

In the landscape of cardiovascular therapeutics, bisoprolol and carvedilol are two widely prescribed beta-blockers for conditions such as heart failure and hypertension. While both drugs target beta-adrenergic receptors, their pharmacological profiles differ, leading to distinct effects at the cellular and molecular levels. This guide provides a comparative analysis of their impact on the cardiomyocyte proteome, drawing from available research to illuminate their differential mechanisms of action.

While direct, large-scale comparative proteomic studies between this compound and carvedilol on cardiomyocytes are not yet prevalent in published literature, existing research focusing on individual drug effects and targeted protein analyses allows for a synthesized comparison. This guide summarizes the current understanding of how these two beta-blockers modulate protein expression and signaling pathways within heart muscle cells.

Quantitative Data Summary

The following table summarizes the known effects of this compound and carvedilol on specific proteins in cardiomyocytes, as determined by targeted analyses such as Western blotting. It is important to note that this is not an exhaustive list from a comparative proteomics study but a compilation from various targeted research efforts.

Protein TargetFunctionEffect of this compoundEffect of Carvedilol
Apoptosis-Related Proteins
p53Tumor suppressor, pro-apoptoticNo significant effectDecreased expression
BaxPro-apoptoticNo significant effectDecreased expression
Cytochrome cPro-apoptoticNo significant effectDecreased expression
Bcl-2Anti-apoptoticNo significant effectIncreased expression
Ion Channels
Cav1.2L-type calcium channelIncreased expressionIncreased expression
Nav1.5Sodium channelNo significant effectNo significant effect
Kv4.3Transient outward potassium channelNo inhibitory effectInhibition of channel current
Inflammation & Oxidative Stress Markers
hs-CRPInflammatory markerMore significant decreaseDecrease
d-ROMsOxidative stress markerDecreaseMore significant decrease

Differential Signaling Pathways

The distinct effects of this compound and carvedilol on the cardiomyocyte proteome translate into the modulation of different cellular signaling pathways. Carvedilol, in particular, has been shown to influence pathways beyond its beta-blocking activity.

Carvedilol's Anti-Apoptotic Pathway

Carvedilol has demonstrated a capacity to suppress apoptosis in cardiomyocytes.[1] This is achieved by downregulating pro-apoptotic proteins like p53, Bax, and cytochrome c, while simultaneously upregulating the anti-apoptotic protein Bcl-2.[1] This suggests that carvedilol may offer superior cardioprotection by preserving cardiomyocyte viability in the face of cellular stress.

Carvedilol Carvedilol p53 p53 Carvedilol->p53 downregulates Bax Bax Carvedilol->Bax downregulates Cytochrome_c Cytochrome c Carvedilol->Cytochrome_c downregulates Bcl2 Bcl-2 Carvedilol->Bcl2 upregulates Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis Cytochrome_c->Apoptosis Bcl2->Apoptosis inhibits cluster_CellCulture Cell Culture & Treatment cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Culture Cardiomyocyte Culture Treatment This compound, Carvedilol, or Vehicle Treatment Culture->Treatment Lysis Protein Extraction Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion Labeling Isobaric Tagging (e.g., iTRAQ/TMT) Digestion->Labeling Pooling Sample Pooling Labeling->Pooling LCMS LC-MS/MS Analysis Pooling->LCMS Identification Protein Identification LCMS->Identification Quantification Relative Quantification Identification->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

References

A Comparative Analysis of Bisoprolol and ICI 118,551 in Competition Binding Assays for Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of bisoprolol, a cardioselective beta-1 adrenergic receptor antagonist, and ICI 118,551, a highly selective beta-2 adrenergic receptor antagonist. The data presented is derived from various in vitro competition binding assays, offering a quantitative look at their receptor selectivity.

Quantitative Data Summary

The binding affinities of this compound and ICI 118,551 for beta-1 (β1) and beta-2 (β2) adrenergic receptors are summarized below. The data is presented as Ki (nM), which represents the inhibition constant. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Selectivity (β2/β1)
This compound β12.8 - 34.219 - 34.7
β277 - 1170
ICI 118,551 β149.5 - 120~0.01 - 0.02
β20.7 - 1.2

Note: The range of Ki values reflects data from multiple studies using different experimental conditions and tissue/cell preparations.

This compound demonstrates a significantly higher affinity for the β1-adrenergic receptor, with selectivity ratios indicating it is 19 to 34.7 times more selective for β1 over β2 receptors[1][2]. Conversely, ICI 118,551 shows a profound selectivity for the β2-adrenergic receptor, binding with an affinity that is over 100 times greater than for the β1 receptor[3].

Experimental Protocols

The following is a representative experimental protocol for a competition binding assay used to determine the binding affinities of compounds like this compound and ICI 118,551 for beta-adrenergic receptors. This protocol is a composite of methodologies described in the scientific literature[4][5].

1. Membrane Preparation:

  • Tissues rich in the target receptor (e.g., rat heart for β1, rat lung for β2) or cells recombinantly expressing the human β1 or β2 adrenergic receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a radioligand, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]CYP), which binds to both β1 and β2 receptors.

  • Increasing concentrations of the unlabeled competitor drug (this compound or ICI 118,551) are added to the wells.

  • The reaction mixture, containing the membranes, radioligand, and competitor, is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • To differentiate between receptor subtypes, the assay can be performed in the presence of a high concentration of a selective antagonist for the non-target receptor. For instance, when determining the affinity for β1 receptors, a saturating concentration of ICI 118,551 is included to block all β2 receptors[5].

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

  • The filters are washed quickly with cold assay buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression analysis. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Competition Binding Assay

CompetitionBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Receptor Source (Tissue or Cells) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand ([3H]DHA or [125I]CYP) Radioligand->Incubation Competitor Competitor (this compound or ICI 118,551) Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Caption: Workflow of a typical competition binding assay.

Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors

SignalingPathways cluster_beta1 Beta-1 Adrenergic Pathway cluster_beta2 Beta-2 Adrenergic Pathway b1 β1 Receptor Gs1 Gs Protein b1->Gs1 AC1 Adenylyl Cyclase Gs1->AC1 cAMP1 cAMP AC1->cAMP1 PKA1 Protein Kinase A cAMP1->PKA1 Ca1 ↑ Intracellular Ca²⁺ PKA1->Ca1 Heart ↑ Heart Rate & Contractility Ca1->Heart b2 β2 Receptor Gs2 Gs Protein b2->Gs2 AC2 Adenylyl Cyclase Gs2->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 Protein Kinase A cAMP2->PKA2 Relax Smooth Muscle Relaxation PKA2->Relax This compound This compound This compound->b1 Antagonist ICI ICI 118,551 ICI->b2 Antagonist

References

Navigating the Nuances of Bisoprolol Efficacy: An In Vitro Perspective on ADRB1 Gene Polymorphisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of drug response is paramount. This guide provides a comparative analysis of how two common polymorphisms in the β1-adrenergic receptor gene (ADRB1), Ser49Gly (rs1801252) and Arg389Gly (rs1801253), are understood to impact the efficacy of the widely prescribed beta-blocker, bisoprolol. While direct comparative in vitro studies on this compound against these specific variants are not extensively available in the public literature, this guide synthesizes foundational in vitro functional knowledge with clinical observations to provide a comprehensive overview.

The β1-adrenergic receptor is the primary target for cardio-selective beta-blockers like this compound. Genetic variations in the ADRB1 gene can alter the receptor's structure and function, leading to inter-individual differences in drug response. The two most studied non-synonymous single nucleotide polymorphisms (SNPs) are Ser49Gly and Arg389Gly.

Functional Impact of ADRB1 Polymorphisms: The In Vitro Evidence

Foundational in vitro experiments have established the functional consequences of these polymorphisms, which provide the mechanistic basis for interpreting clinical outcomes.

  • Arg389Gly (rs1801253): This polymorphism is located in the G-protein coupling domain of the receptor.[1][2][3] In vitro studies have demonstrated that the Arg389 variant is significantly more active than the Gly389 variant.[2][4] Specifically, cells expressing the Arg389 receptor show two- to three-fold higher basal and agonist-stimulated adenylyl cyclase activity, leading to greater production of the second messenger, cyclic AMP (cAMP).[2][4][5] This "gain-of-function" characteristic suggests that individuals with the Arg389 variant have a more robust signaling response to catecholamines.[6]

  • Ser49Gly (rs1801252): Located in the extracellular N-terminus, this polymorphism influences receptor regulation. In vitro studies have indicated that the Gly49 variant is more prone to agonist-induced downregulation compared to the Ser49 variant.[2] This suggests that under chronic agonist stimulation, there may be a lower density of Gly49 receptors on the cell surface.

Comparative Efficacy of this compound: A Synthesis of In Vitro Function and Clinical Data

PolymorphismGenotypeIn Vitro Functional Characteristics (Inferred)Clinical Response to this compound (Observed)
Arg389Gly Arg/ArgHigher receptor activity, increased G-protein coupling, and greater agonist-induced cAMP production.[2][3][6]Associated with a stronger response to this compound, showing greater reductions in systolic and diastolic blood pressure.[2][4][7]
Arg/GlyIntermediate receptor activity.Variable response, often grouped with Gly/Gly carriers in studies.
Gly/GlyLower receptor activity, reduced G-protein coupling, and blunted cAMP response.[2]Show a lesser reduction in blood pressure compared to Arg/Arg homozygotes.[2][7] May require lower doses of this compound to achieve similar heart rate control.[3][8]
Ser49Gly Ser/SerMore resistant to agonist-induced downregulation, potentially leading to higher receptor density.Some studies suggest a better response to beta-blockers, though findings for this compound specifically are not as consistent as for Arg389Gly.[9][10]
Ser/GlyIntermediate characteristics.In many this compound studies, no statistically significant difference in outcomes has been found based on this polymorphism.[4]
Gly/GlyMore susceptible to agonist-induced downregulation, potentially leading to lower receptor density.May have a less favorable response to beta-blocker therapy in some contexts, though data is conflicting.[10]

Experimental Protocols

The foundational in vitro data for ADRB1 polymorphisms are typically generated using the following experimental workflows.

Site-Directed Mutagenesis and Cell Line Generation
  • Objective: To create stable cell lines (e.g., HEK293, CHO) that express specific ADRB1 variants.

  • Methodology:

    • The wild-type human ADRB1 cDNA is cloned into a mammalian expression vector.

    • Site-directed mutagenesis is used to introduce the specific nucleotide changes for Ser49Gly and Arg389Gly.

    • The resulting plasmids are transfected into the host cell line.

    • Stable transfectants are selected using an appropriate antibiotic marker.

    • Expression of the receptor variants is confirmed by methods such as radioligand binding assays or western blotting.

cAMP Accumulation Assay
  • Objective: To measure the functional response of the receptor variants to agonist stimulation and inhibition by an antagonist like this compound.

  • Methodology:

    • Cells expressing a specific ADRB1 variant are seeded in multi-well plates.

    • Cells are pre-incubated with varying concentrations of this compound (or vehicle control).

    • A phosphodiesterase inhibitor is often added to prevent cAMP degradation.

    • Cells are then stimulated with a known ADRB1 agonist (e.g., isoproterenol).

    • The reaction is stopped, and intracellular cAMP levels are measured using competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.

    • Data is used to generate dose-response curves to determine the potency (IC50) of this compound in inhibiting the agonist-induced cAMP production.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing this compound's efficacy in vitro.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Antagonist) ADRB1 ADRB1 Receptor (Ser49Gly / Arg389Gly) This compound->ADRB1 Competitively Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->ADRB1 Binds & Activates G_Protein Gs Protein ADRB1->G_Protein Activates (Impacted by Arg389Gly) AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: ADRB1 signaling pathway and the inhibitory action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Generate Cell Lines (HEK293, CHO) Expressing ADRB1 Variants B Seed Cells into Multi-well Plates A->B C Pre-incubate with varying this compound concentrations B->C D Stimulate with ADRB1 Agonist (e.g., Isoproterenol) C->D E Lyse Cells and Measure cAMP Levels D->E F Plot Dose-Response Curves E->F G Calculate IC50 Values for this compound F->G H Compare IC50 between ADRB1 Variants G->H

Caption: Experimental workflow for in vitro assessment of this compound efficacy.

Conclusion

References

Stereoselective Impact of Bisoprolol Enantiomers on cAMP Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bisoprolol, like many beta-blockers, is a chiral molecule and is clinically used as a racemic mixture of its (S)- and (R)-enantiomers. However, the pharmacological activity is not equally distributed between these two forms. The beta-blocking effect of this compound is almost exclusively attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the beta-1 adrenergic receptor.[1][2] This stereoselectivity at the receptor level is the primary determinant of the differential effects of the enantiomers on downstream signaling pathways, including the modulation of adenylyl cyclase and the subsequent production of cAMP.

The Beta-Adrenergic Signaling Pathway and this compound's Mechanism of Action

Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP.[3] Increased intracellular cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets and resulting in physiological responses such as increased heart rate and contractility.

This compound acts as a competitive antagonist at these beta-1 adrenoceptors. By binding to the receptor, it prevents the binding of catecholamines, thereby inhibiting the activation of adenylyl cyclase and leading to a decrease in intracellular cAMP levels.[4] Given the profound difference in receptor affinity, the (S)-enantiomer is expected to be a much more potent inhibitor of cAMP production compared to the (R)-enantiomer.

cluster_membrane Cell Membrane Beta1_AR β1-Adrenergic Receptor Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta1_AR Activates S_this compound (S)-Bisoprolol S_this compound->Beta1_AR Inhibits (High Affinity) R_this compound (R)-Bisoprolol (low affinity) R_this compound->Beta1_AR Inhibits (Low Affinity) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate) PKA->Cellular_Response Phosphorylates

Figure 1: Simplified signaling pathway of the beta-1 adrenergic receptor and the inhibitory action of this compound enantiomers.

Comparative Data: Receptor Binding Affinity

The most direct quantitative measure available to compare the potential effects of the this compound enantiomers on cAMP levels is their binding affinity (Ki) for the beta-1 adrenoceptor. A lower Ki value indicates a higher binding affinity. While specific Ki values for the individual enantiomers are not consistently reported across the literature, it is widely accepted that the (S)-enantiomer has a significantly higher affinity. The table below presents representative binding affinity data for racemic this compound, with the understanding that the high affinity is predominantly due to the (S)-enantiomer.

CompoundReceptorTissue SourceRadioligandKi (nM)Reference
(±)-BisoprololBeta-1 AdrenoceptorRat Heart Membranes[3H]CGP-1217720.0 (High Affinity Site)[5]
(±)-BisoprololBeta-1 AdrenoceptorRat Heart Membranes[3H]CGP-12177918 (Low Affinity Site)[5]
(±)-BisoprololBeta-1 AdrenoceptorHuman Myocardium[3H]CGP 12.177-[6]
(±)-BisoprololBeta-2 AdrenoceptorHuman Myocardium[3H]CGP 12.177-[6]

Note: The presence of high and low affinity binding sites for racemic this compound in some studies may reflect complex binding kinetics or the presence of receptor subtypes.

Experimental Protocols

To definitively quantify the differential effects of (S)- and (R)-bisoprolol on cAMP levels, a series of in vitro experiments would be required. Below are detailed methodologies for key experiments.

Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This experiment would precisely quantify the binding affinity of each enantiomer for the beta-1 adrenoceptor.

a) Materials:

  • Cell line expressing human beta-1 adrenoceptors (e.g., CHO-β1 or HEK-293 cells)

  • Cell culture medium and supplements

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand (e.g., [3H]CGP-12177 or [125I]iodocyanopindolol)

  • (S)-Bisoprolol and (R)-Bisoprolol

  • Non-specific binding competitor (e.g., high concentration of propranolol)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters

b) Procedure:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Competition Binding Assay: In a series of tubes, incubate a fixed concentration of radioligand with a constant amount of cell membrane preparation in the presence of increasing concentrations of either (S)-bisoprolol or (R)-bisoprolol.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value for each enantiomer. Calculate the Ki value using the Cheng-Prusoff equation.

Isoproterenol-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of each enantiomer to inhibit the production of cAMP in response to a beta-agonist.

a) Materials:

  • Cell line expressing human beta-1 adrenoceptors

  • Cell culture medium

  • Assay buffer (e.g., HBSS or PBS)

  • Isoproterenol (beta-agonist)

  • (S)-Bisoprolol and (R)-Bisoprolol

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)

  • Lysis buffer

b) Procedure:

  • Cell Culture: Seed cells in a multi-well plate and grow to a desired confluency.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of (S)-bisoprolol or (R)-bisoprolol in the presence of a phosphodiesterase inhibitor for a defined period.

  • Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to stimulate adenylyl cyclase and incubate for a short period.

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value for each enantiomer's inhibition of isoproterenol-stimulated cAMP accumulation.

cluster_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis Cell_Culture Culture β1-AR Expressing Cells Pre_incubation Pre-incubate with (S)- or (R)-Bisoprolol + IBMX Cell_Culture->Pre_incubation Stimulation Stimulate with Isoproterenol Pre_incubation->Stimulation Lysis Lyse Cells Stimulation->Lysis Quantification Quantify cAMP (e.g., ELISA, HTRF) Lysis->Quantification IC50 Determine IC50 for each enantiomer Quantification->IC50

Figure 2: General experimental workflow for comparing the inhibitory effects of this compound enantiomers on cAMP accumulation.

Conclusion

Based on the principles of stereopharmacology and the available data on beta-adrenoceptor binding, it is concluded that the (S)-enantiomer of this compound is the primary contributor to the drug's therapeutic effect of reducing cAMP levels in target tissues. The (R)-enantiomer is expected to have a negligible effect at clinically relevant concentrations. For researchers and drug development professionals, this underscores the importance of considering stereochemistry in drug design and evaluation. The development of enantiomerically pure (S)-bisoprolol could potentially offer a more targeted therapeutic approach, minimizing any off-target effects that might be associated with the (R)-enantiomer. The experimental protocols outlined in this guide provide a framework for conducting definitive studies to quantify the stereoselective effects of this compound on cAMP signaling.

References

Reversing Bisoprolol's Cardiodepressive Effects: A Comparative Guide to Beta-Agonist Washout

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the dynamics of reversing beta-blockade is critical for both toxicological studies and the development of rescue therapies. This guide provides a comparative analysis of validating the reversal of the cardiodepressive effects of bisoprolol, a widely used beta-1 selective antagonist, through the application of a beta-agonist washout. It includes detailed experimental protocols, quantitative data from preclinical models, and a comparison of commonly used beta-agonists.

This compound is a competitive, cardioselective β1-adrenergic antagonist that reduces cardiac workload by decreasing heart rate (chronotropy) and contractility (inotropy).[1] Its high selectivity for β1-receptors, which are primarily located in the heart, minimizes effects on β2-receptors in the lungs, making it a preferred choice for patients with certain respiratory conditions.[2] Reversing these effects is crucial in cases of overdose or when a rapid restoration of cardiac function is required. The primary mechanism for reversal is competitive antagonism, where a beta-agonist is introduced at a sufficiently high concentration to displace the antagonist from the β1-receptors and restore downstream signaling.

Mechanism of Action and Reversal Pathway

Beta-adrenergic signaling is initiated when an agonist, such as norepinephrine or a synthetic agonist like isoproterenol, binds to a β1-adrenergic receptor. This activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate and contractility.[4]

This compound competitively blocks this pathway at the receptor level. A beta-agonist washout overcomes this blockade by introducing a high concentration of an agonist, which, by mass action, increases the probability of agonist-receptor binding, thereby restoring the signaling cascade.

cluster_0 Cell Membrane cluster_1 G-Protein cluster_2 Intracellular Signaling B1R β1-Adrenergic Receptor Gs_a Gαs B1R->Gs_a Activates AC Adenylyl Cyclase Gs_a->AC Stimulates Gs_bg Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Phosphorylates Targets Beta_Agonist Beta-Agonist (e.g., Isoproterenol) Beta_Agonist->B1R Activates This compound This compound This compound->B1R Blocks

Caption: Beta-Adrenergic Signaling Pathway Blockade and Reversal.

Experimental Protocol for In Vivo Validation

This protocol is adapted from preclinical studies assessing the reversal of beta-blockade in a canine model. It provides a robust framework for quantifying the competitive nature of this interaction.

Objective: To quantify the dose-dependent reversal of this compound-induced cardiodepression with a continuous infusion of a beta-agonist (isoproterenol).

Animal Model: Mongrel dogs (n=8-12), anesthetized with a suitable agent (e.g., pentobarbital sodium) and mechanically ventilated.

Instrumentation and Monitoring:

  • Hemodynamics: A catheter is placed in the femoral artery for continuous monitoring of mean arterial pressure (MAP). A Swan-Ganz catheter is inserted via the jugular vein for measuring cardiac output (CO) by thermodilution.

  • Cardiac Contractility: A catheter-tip manometer is placed in the left ventricle to measure the maximum rate of pressure rise (LV dP/dt_max), a key indicator of myocardial contractility.

  • Heart Rate (HR): Monitored continuously via ECG.

  • Drug Administration: Intravenous lines are established for the administration of this compound and the beta-agonist.

Experimental Procedure:

  • Baseline Measurement: After a stabilization period, record all baseline hemodynamic parameters (HR, MAP, CO, LV dP/dt_max) for 15 minutes.

  • Induction of Beta-Blockade: Administer a bolus of this compound intravenously. A typical dose to achieve significant beta-1 blockade would be in the range of 0.1-0.2 mg/kg.

  • Post-Blockade Measurement: After administration, allow parameters to stabilize and record post-bisoprolol measurements for 15 minutes. A significant decrease in HR, CO, and LV dP/dt_max is expected.

  • Beta-Agonist Washout (Reversal):

    • Begin a continuous intravenous infusion of isoproterenol at a low dose (e.g., 0.002 mg/kg/min).[1]

    • Maintain the infusion until hemodynamic parameters stabilize.

    • Record measurements.

    • Increase the isoproterenol infusion rate in a stepwise manner. Studies reversing non-selective beta-blockers have shown that a dose approximately ten times the initial agonist dose may be required to restore contractility to pre-blockade levels.[1]

  • Data Analysis: Compare the hemodynamic parameters at baseline, after this compound administration, and at each step of the isoproterenol infusion.

Start Start: Anesthetized & Instrumented Animal Baseline 1. Record Baseline Hemodynamics (15 min) (HR, MAP, CO, dP/dt) Start->Baseline This compound 2. Administer this compound (e.g., 0.2 mg/kg IV) Baseline->this compound Postthis compound 3. Record Post-Blockade Hemodynamics (15 min) This compound->Postthis compound Isoproterenol 4. Start Isoproterenol Infusion (Low Dose) Postthis compound->Isoproterenol PostReversal 5. Record Hemodynamics at Steady State Isoproterenol->PostReversal DoseIncrease 6. Increase Isoproterenol Dose (Stepwise) PostReversal->DoseIncrease Repeat for each dose DoseIncrease->PostReversal DataAnalysis 7. Data Analysis & Comparison DoseIncrease->DataAnalysis After final dose End End DataAnalysis->End

Caption: Experimental Workflow for In Vivo Reversal Validation.

Quantitative Data Presentation

The following tables summarize expected quantitative data from a preclinical canine model, demonstrating the effects of this compound and its subsequent reversal by isoproterenol.

Table 1: Hemodynamic Effects of this compound and Isoproterenol Reversal

ParameterBaseline (Mean ± SD)Post-Bisoprolol (0.2 mg/kg)Post-Isoproterenol Infusion
Heart Rate (beats/min) 145 ± 15105 ± 12157 ± 18
Myocardial Contractility (LV dP/dt_max % of control) 100%80%132%
Cardiac Output (L/min) 3.5 ± 0.52.8 ± 0.44.2 ± 0.6
Mean Arterial Pressure (mmHg) 110 ± 10100 ± 895 ± 10

Data adapted from preclinical studies on beta-blocker reversal.[1]

Comparison of Beta-Agonist Alternatives

While isoproterenol is a potent, non-selective beta-agonist, other agents like dobutamine, which has relative β1-selectivity, are also used clinically to reverse cardiodepression.

Isoproterenol is a non-selective β1 and β2 agonist. Its potent chronotropic (heart rate) and inotropic (contractility) effects make it highly effective at competitively overcoming β1-blockade.[2] However, its β2-agonist activity leads to significant peripheral vasodilation, which can cause a drop in blood pressure.[1]

Dobutamine primarily acts on β1-receptors, with less pronounced effects on heart rate and peripheral vascular resistance compared to isoproterenol.[5][6] It is a potent inotropic agent that can effectively reverse the cardiodepressive effects of beta-blockers, particularly cardioselective ones like this compound or metoprolol, often without causing significant hypotension or excessive tachycardia.[6][7]

Table 2: Comparison of Isoproterenol and Dobutamine for Reversal

FeatureIsoproterenolDobutamine
Primary Receptor β1 and β2 (Non-selective)β1 (Relatively Selective)
Inotropic Effect StrongStrong
Chronotropic Effect Very StrongModerate
Effect on Blood Pressure Can cause hypotensionGenerally stable or slight increase
Primary Use Case Severe bradycardia, heart block[8]Reversing cardiodepression without excessive tachycardia[7]
Considerations Potent but may decrease blood pressure due to vasodilation.[5]Favorable hemodynamic profile in many cases, especially for cardioselective blocker reversal.[6][7]

References

head-to-head comparison of bisoprolol and other beta-blockers on cardiac fibroblast to myofibroblast transition

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of bisoprolol and other beta-blockers on the transition of cardiac fibroblasts to myofibroblasts reveals distinct mechanistic pathways and therapeutic implications. While direct comparative studies are limited, existing research provides insights into the differential effects of various beta-blockers on key fibrotic markers and signaling pathways. This guide synthesizes available experimental data to offer an objective comparison for researchers, scientists, and drug development professionals.

Comparative Analysis of Beta-Blocker Effects on Cardiac Fibroblast Activation

The transition of cardiac fibroblasts into contractile, matrix-secreting myofibroblasts is a critical event in the development of cardiac fibrosis. This process is characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased deposition of extracellular matrix (ECM) proteins like collagen. Beta-blockers, a cornerstone in cardiovascular therapy, exhibit varied effects on this pathway.

Summary of Preclinical and Clinical Findings:

Beta-blockers demonstrate a range of effects from potentially pro-fibrotic to anti-fibrotic. Metoprolol has been shown in some preclinical models to induce cardiac fibrosis through a G protein-independent, β-arrestin2-dependent pathway[1][2]. In contrast, carvedilol and nebivolol have demonstrated anti-fibrotic properties by inhibiting key signaling cascades like TGF-β1 and modulating microRNA expression, respectively[3][4]. This compound has been shown to reduce serum markers of fibrosis in clinical settings, though detailed in-vitro mechanistic data on fibroblast transition is less prevalent in the reviewed literature[5].

Quantitative Data on Beta-Blocker Effects

The following table summarizes the quantitative effects of different beta-blockers on markers related to cardiac fibrosis and fibroblast activity, based on available literature.

Beta-Blocker Model System Key Assay / Marker Observed Effect Concentration / Dose Source
This compound Patients with HFmrEFSerum MMP-1, MMP-9, TIMP-1↓ 35%, ↓ 56.3%, ↓ 17.9% respectivelyNot specified[5]
Carvedilol Human Cardiac FibroblastsPDGF-stimulated DNA synthesis↓ ~50%, ↓ 64%, ↓ 75%5 µM, 10 µM, 20 µM[6]
Metoprolol Human Cardiac FibroblastsPDGF-induced receptor autophosphorylationNo significant effect10 µM[6]
Metoprolol Ischemic Rat HeartsCollagen 1 (COL1), Collagen 3 (COL3) protein expressionAttenuated ischemia-induced increaseNot specified[7]
Nebivolol Human Coronary Artery Smooth Muscle CellsCell ProliferationReduction up to 80%10⁻⁵ mol/l[8]
Nebivolol Salt-Sensitive Hypertensive RatsCardiac FibrosisAttenuated fibrosis more than atenololNot specified[3]
Propranolol Human Cardiac FibroblastsPDGF-induced receptor autophosphorylationNo significant effect10 µM[6]

Note: This table represents data from different studies and experimental conditions and should be interpreted with caution. Direct head-to-head quantitative comparisons are scarce.

Signaling Pathways and Mechanisms of Action

The effects of beta-blockers on fibroblast to myofibroblast transition are dictated by their interaction with complex signaling networks. Key pathways include the canonical TGF-β/Smad pathway, G protein-independent β-arrestin signaling, and Platelet-Derived Growth Factor (PDGF) signaling.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent pro-fibrotic cytokine that drives the expression of α-SMA and collagen synthesis through the Smad signaling cascade[9][10][11]. Some beta-blockers can interfere with this pathway. Carvedilol, for instance, has been shown to improve biventricular fibrosis by abrogating TGF-β1-Connective Tissue Growth Factor (CTGF) signaling[4].

TGF_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD23 Smad2/3 TGFBR->SMAD23 Phosphorylates SMAD_Complex Smad2/3/4 Complex SMAD23->SMAD_Complex Complexes with SMAD4 Smad4 SMAD4->SMAD_Complex Gene_Transcription Gene Transcription (α-SMA, Collagen) SMAD_Complex->Gene_Transcription Translocates & Activates Carvedilol Carvedilol Carvedilol->TGFBR Inhibits Signaling (Downstream Effects)

Caption: TGF-β signaling pathway leading to pro-fibrotic gene transcription.

Biased Signaling: The Case of Metoprolol

Recent evidence suggests that some beta-blockers can act as "biased ligands," activating pathways independent of the classical G-protein signaling. Metoprolol, a β1-selective blocker, has been shown to induce cardiac fibrosis through a G protein-independent pathway that involves G protein-coupled receptor kinase 5 (GRK5) and β-arrestin2[1][2]. This highlights a potential pro-fibrotic mechanism for certain beta-blockers.

Metoprolol_Biased_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metoprolol Metoprolol B1AR β1-Adrenergic Receptor Metoprolol->B1AR Binds GRK5 GRK5 B1AR->GRK5 Recruits B_Arrestin2 β-Arrestin2 B1AR->B_Arrestin2 Binds GRK5->B1AR Phosphorylates Signaling_Cascade Downstream Signaling Cascade B_Arrestin2->Signaling_Cascade Activates Fibrotic_Genes Fibrotic Gene Expression Signaling_Cascade->Fibrotic_Genes Induces

Caption: Metoprolol's biased signaling pathway inducing fibrotic gene expression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in the literature.

Isolation and Culture of Cardiac Fibroblasts
  • Source: Myocardial biopsy samples from patients with idiopathic dilated cardiomyopathy or ventricles from adult rats[6].

  • Procedure: The tissue is minced and subjected to enzymatic digestion (e.g., using collagenase and trypsin) to dissociate the cells.

  • Purification: Fibroblasts are often purified by selective adhesion to culture plates, as they adhere more rapidly than cardiomyocytes.

  • Culture: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2. Fibroblasts are typically used between passages 2 and 4 for experiments.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to quantify the expression of specific proteins like α-SMA or the phosphorylation status of signaling molecules like PDGF receptors.

  • Cell Lysis: Cultured cardiac fibroblasts, after treatment with beta-blockers and/or agonists (e.g., PDGF, TGF-β1), are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific to the target protein (e.g., anti-α-SMA, anti-phospho-PDGF receptor).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., GAPDH).

Caption: General experimental workflow for studying beta-blocker effects.

DNA Synthesis (Proliferation) Assay

This assay measures the rate of cell proliferation, a key feature of activated fibroblasts.

  • Cell Seeding: Cardiac fibroblasts are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are treated with beta-blockers at various concentrations in the presence or absence of a mitogen like PDGF[6].

  • BrdU Incorporation: A nucleotide analog, 5-bromo-2'-deoxyuridine (BrdU), is added to the culture medium for a specified period. Proliferating cells incorporate BrdU into their newly synthesized DNA.

  • Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A colorimetric substrate is added, and the absorbance is measured, which is proportional to the amount of DNA synthesis.

Conclusion

The influence of beta-blockers on the cardiac fibroblast to myofibroblast transition is not uniform. While this compound shows promise in modulating clinical markers of fibrosis, preclinical evidence points to more direct anti-fibrotic mechanisms for carvedilol and nebivolol, which appear to inhibit pro-fibrotic signaling pathways. Conversely, the potential for metoprolol to induce fibrosis via biased signaling warrants further investigation. This comparative guide underscores the importance of considering the specific pharmacological properties of each beta-blocker beyond their primary receptor blockade when developing therapies targeting cardiac fibrosis. Further head-to-head studies with standardized protocols are necessary to fully elucidate the comparative efficacy of these agents in preventing the adverse remodeling driven by myofibroblast activation.

References

evaluating the specificity of bisoprolol's effects using siRNA knockdown of the beta-1 adrenergic receptor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the targeted effects of the beta-1 selective blocker, bisoprolol, is crucial for researchers in cardiology and drug development. This guide provides a comparative analysis of this compound's performance against other beta-blockers, supported by a proposed experimental framework utilizing small interfering RNA (siRNA) to specifically knock down the beta-1 adrenergic receptor (ADRB1). This approach allows for a precise evaluation of this compound's on-target effects and potential off-target activities.

This compound is a widely prescribed beta-blocker for cardiovascular diseases, valued for its high selectivity for the beta-1 adrenergic receptor, which is predominantly expressed in the heart.[1] This selectivity is intended to minimize side effects associated with the blockade of beta-2 adrenergic receptors found in other tissues. To rigorously assess this specificity, this guide outlines a powerful experimental strategy employing siRNA to transiently silence the ADRB1 gene in cardiac cells. By removing the primary target of this compound, researchers can unequivocally determine if its cellular effects are solely mediated through the beta-1 adrenergic receptor.

Comparative Selectivity of Beta-Blockers

The selectivity of a beta-blocker is a critical determinant of its clinical profile. The following table summarizes the selectivity ratios for this compound and other commonly used beta-blockers, highlighting the degree to which they preferentially bind to beta-1 over beta-2 adrenergic receptors. A higher ratio indicates greater beta-1 selectivity.

Beta-BlockerBeta-1/Beta-2 Selectivity RatioReferences
This compound ~14-19 [2]
Metoprolol~2.3-74[2][3]
Atenolol~4.7[2]
Carvedilol~1:1 (non-selective)[3]
Nebivolol~321[3]

Experimental Framework: Evaluating this compound's Specificity

To dissect the precise mechanism of this compound's action, a robust experimental workflow is proposed. This involves the use of siRNA to specifically silence the ADRB1 gene in a suitable cardiac cell line (e.g., H9c2 or primary cardiomyocytes), followed by treatment with this compound and subsequent functional assays.

G cluster_0 Cell Culture & Transfection cluster_1 This compound Treatment cluster_2 Downstream Analysis cluster_3 Data Interpretation start Cardiac Cell Culture (e.g., H9c2) transfection siRNA Transfection (ADRB1 siRNA vs. Scrambled Control) start->transfection treatment Incubation with this compound (Dose-Response) transfection->treatment qpcr qPCR (ADRB1 mRNA levels) treatment->qpcr western Western Blot (ADRB1 protein levels) treatment->western camp cAMP Assay treatment->camp viability Cell Viability Assay (e.g., MTT) treatment->viability interpretation Evaluate this compound's Specificity qpcr->interpretation western->interpretation camp->interpretation viability->interpretation G cluster_0 Beta-1 Adrenergic Signaling Agonist Agonist (e.g., Isoproterenol) ADRB1 ADRB1 Agonist->ADRB1 G_protein Gs Protein ADRB1->G_protein This compound This compound This compound->ADRB1 AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Increased Contractility) PKA->Response G cluster_0 Experimental Conditions cluster_1 Treatment cluster_2 Expected Outcomes cluster_3 Conclusion Control Control Cells (Scrambled siRNA) This compound This compound Treatment Control->this compound Knockdown ADRB1 Knockdown Cells (ADRB1 siRNA) Knockdown->this compound Effect This compound has a cellular effect (e.g., blocks cAMP production) This compound->Effect in Control Cells This compound->Effect in Knockdown Cells NoEffect This compound has no cellular effect This compound->NoEffect in Knockdown Cells Specific Effect is Specific to ADRB1 Effect->Specific NonSpecific Effect is Non-Specific (Off-Target) Effect->NonSpecific NoEffect->Specific

References

Safety Operating Guide

Proper Disposal of Bisoprolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of bisoprolol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to regulated disposal procedures is essential to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

I. Regulatory Framework and Environmental Impact

The disposal of pharmaceutical waste, including this compound, is governed by multiple agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA), while the Drug Enforcement Administration (DEA) has specific rules for controlled substances.[1][2] It is imperative to comply with all local, state, and federal regulations.[3]

Improper disposal, such as flushing down drains or discarding in regular trash, can lead to the release of active pharmaceutical ingredients into the environment.[2] Studies have shown that beta-blockers like this compound are persistent in the environment and can be toxic to aquatic organisms, potentially disrupting ecosystems.[4][5] Therefore, discharging this compound into sewer systems is strictly prohibited.[6][7]

II. This compound Waste Classification

Before disposal, it is crucial to determine if the this compound waste is classified as hazardous under RCRA. This determination will dictate the proper disposal pathway.[1] Facilities must evaluate their waste streams to identify if they meet the criteria for hazardous waste.[1]

III. Recommended Disposal Procedures

The primary and most recommended method for the disposal of this compound from a laboratory setting is through a licensed chemical destruction plant.[6] This typically involves controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[6]

Step-by-Step Disposal Plan:

  • Segregation: Segregate this compound waste from other laboratory waste streams. Use clearly labeled, dedicated waste containers.[8]

  • Containment: Keep this compound waste in suitable, closed containers to prevent spills and contamination.[6] For liquid waste, specialized containers that mitigate spillages should be used.[8]

  • Spill Management: In the event of a spill, contain and collect the material using appropriate absorbent materials. Transfer the spilled substance and cleanup materials into a chemical waste container for disposal in accordance with local regulations.[3]

  • Packaging Disposal:

    • Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[6]

    • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[6]

    • Combustible packaging materials may be disposed of via controlled incineration.[6]

  • Arranging for Disposal: Contact a licensed waste disposal vendor to arrange for the pickup and disposal of the this compound waste. Ensure the vendor is permitted to handle pharmaceutical and, if applicable, hazardous waste.[9][10]

  • Documentation: Maintain all necessary documentation related to the disposal of the waste, as required by your institution and regulatory agencies.[8]

IV. Experimental Protocols

Currently, there are no widely established experimental protocols for the on-site neutralization of this compound in a standard laboratory setting that would negate the need for professional disposal services. The consistent recommendation from safety data sheets and regulatory bodies is to utilize licensed chemical destruction facilities.[6]

V. Quantitative Data on Disposal

There is limited publicly available quantitative data comparing the efficacy of different this compound disposal methods in a laboratory context. The focus of environmental studies has been on the removal of this compound from wastewater through advanced treatment processes, which have shown high removal rates. For instance, one technology reported a 99% removal of this compound from wastewater.[4] However, these methods are part of large-scale water treatment and not typically performed in a laboratory for waste disposal.

Due to the lack of comparative data for laboratory-scale disposal methods, a quantitative data table is not applicable. The procedural steps outlined above represent the current best practices.

VI. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Bisoprolol_Disposal_Workflow cluster_start cluster_identification Waste Identification & Segregation cluster_classification Hazard Assessment cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Method cluster_end start Start: this compound Waste Generated identify Identify Waste as this compound start->identify segregate Segregate into a Labeled, Closed Container identify->segregate is_hazardous Is the waste considered hazardous under RCRA? segregate->is_hazardous hazardous_waste Manage as Hazardous Waste: Contact Licensed Hazardous Waste Vendor is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste: Contact Licensed Chemical Destruction Vendor is_hazardous->non_hazardous_waste No incineration Controlled Incineration with Flue Gas Scrubbing hazardous_waste->incineration non_hazardous_waste->incineration end_node End: Document Disposal incineration->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Bisoprolol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of Bisoprolol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure a safe working environment and proper material management.

Hazard Identification and Classification

This compound is an active pharmaceutical ingredient that requires careful handling due to its potential health effects. It is classified with multiple health hazards. Prolonged or repeated exposure may cause damage to organs[1][2].

Summary of this compound Hazards

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Reproductive ToxicityCategory 1BH360 & H362: May damage fertility or the unborn child. May cause harm to breast-fed children[1].
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[1].
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effects[1].

This data is compiled from available Safety Data Sheets (SDS). GHS refers to the Globally Harmonized System of Classification and Labelling of Chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed[4].

Required Personal Protective Equipment

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Latex) inspected before use.[3][4] For compounding or disposal, double gloving is recommended.[5]To prevent skin contact.[3]
Eye & Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To protect eyes from dust, aerosols, and splashes.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area.[3] If ventilation is inadequate or dust/aerosols are generated, a full-face respirator may be required.[3][4]To prevent inhalation of harmful dust or aerosols.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety. The following step-by-step guidance outlines the handling process from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handle Handling & Use cluster_decon Decontamination cluster_dispose Disposal A 1. Area Setup: Designate a restricted, well-ventilated area for handling. B 2. Assemble PPE: Gather all required PPE as specified in the table above. A->B C 3. Don PPE: Correctly put on gown, gloves, and eye protection. B->C D 4. Weigh & Prepare: Handle with care to avoid generating dust and aerosols. C->D E 5. Experimental Use: Keep containers tightly closed when not in use. Avoid eating, drinking, or smoking. D->E F 6. Clean Work Area: Thoroughly clean the work surface. E->F G 7. Doff PPE: Remove PPE carefully to avoid self-contamination. F->G H 8. Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. G->H I 9. Waste Segregation: Collect all contaminated materials (PPE, consumables) in a sealed, labeled container. H->I J 10. Final Disposal: Dispose of as hazardous waste via an approved disposal plant, following all local and national regulations. I->J

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated waste is critical to prevent environmental contamination and potential exposure.

Step-by-Step Disposal Procedure:

  • Prevent Environmental Release : Do not allow this compound to enter drains, sewers, or water systems[1][2].

  • Segregate Waste : All materials that have come into contact with this compound, including gloves, gowns, wipes, and containers, must be treated as hazardous waste.

  • Containment : Place all contaminated waste into a clearly labeled, sealable container to prevent leakage[5].

  • Final Disposal : Arrange for the disposal of the contained waste through a licensed and approved hazardous waste disposal facility[2]. Ensure compliance with all applicable local, state, and federal regulations.

  • Non-Laboratory Disposal : For unused or expired medicine in a non-professional setting, do not flush it unless specifically instructed. The recommended method is to mix the medicine with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag or container, and dispose of it in the household trash[6][7][8]. Remove all personal information from the original packaging before discarding[6].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bisoprolol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.